Methyl 2,2-dithienylglycolate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
methyl 2-hydroxy-2,2-dithiophen-2-ylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3S2/c1-14-10(12)11(13,8-4-2-6-15-8)9-5-3-7-16-9/h2-7,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYHWYWHVEQQDMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CS1)(C2=CC=CS2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10465166 | |
| Record name | Methyl 2,2-dithienylglycolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10465166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26447-85-8 | |
| Record name | Methyl α-hydroxy-α-2-thienyl-2-thiopheneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26447-85-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Thiopheneacetic acid, alpha-hydroxy-alpha-2-thienyl-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026447858 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 2,2-dithienylglycolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10465166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Di-2-thienylglycolic acid methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.429 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to Methyl 2,2-dithienylglycolate: Core Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2,2-dithienylglycolate is a pivotal chemical intermediate, primarily recognized for its essential role in the synthesis of a class of potent anticholinergic agents.[1][2] Its unique molecular architecture, featuring a central glycolic acid backbone flanked by two thiophene rings, makes it a valuable precursor in the development of active pharmaceutical ingredients (APIs), most notably long-acting muscarinic antagonists (LAMAs) used in the management of respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD).[3][4] This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, synthesis and purification protocols, and its established role in medicinal chemistry.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is critical for its handling, synthesis, and purification. The key quantitative data are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₀O₃S₂ | |
| Molecular Weight | 254.33 g/mol | |
| Melting Point | 93-95 °C | |
| Boiling Point (Predicted) | 406.5 ± 40.0 °C at 760 mmHg | [5] |
| Density (Predicted) | 1.392 ± 0.06 g/cm³ | [5] |
| Flash Point (Predicted) | 199.6 °C | [5] |
| Vapor Pressure (Predicted) | 2.46E-07 mmHg at 25°C | [5] |
| Refractive Index (Predicted) | 1.623 | [5] |
| pKa (Predicted) | 10.43 ± 0.29 | [5] |
| LogP (Predicted) | 2.21850 | [5] |
| Solubility | Soluble in acetone, acetonitrile, dimethyl sulfoxide (DMSO), dimethylformamide (DMF), N-methylpyrrolidone, and tetrahydrofuran (THF) at room temperature. Slightly soluble in methanol (with heating). | [2] |
| Storage Temperature | 2-8°C, protected from light | [5] |
Synthesis and Purification
The synthesis of this compound is most commonly achieved through a Grignard reaction, a robust and scalable method for carbon-carbon bond formation.
Grignard Synthesis Protocol
This protocol involves the reaction of a thienyl-magnesium halide with dimethyl oxalate.
Experimental Protocol:
-
Grignard Reagent Formation: Under a nitrogen atmosphere, slowly add 2-bromothiophene (9.68 mL, 0.1 mol) to a stirred mixture of magnesium turnings (2.7 g, 0.11 mol) in anhydrous diethyl ether (100 mL) at 0°C.[6]
-
After the initial reaction subsides, warm the mixture to 35°C and continue stirring to ensure complete formation of 2-thienylmagnesium bromide.[6]
-
Reaction with Dimethyl Oxalate: Prepare a solution of dimethyl oxalate (5.9 g, 0.05 mol) in anhydrous diethyl ether (150 mL).[6]
-
Slowly add the dimethyl oxalate solution to the Grignard reagent over a period of 3 hours, maintaining the reaction temperature.[6]
-
Reaction Completion and Work-up: After the addition is complete, heat the mixture to reflux (approximately 45°C) for 45 minutes.[6]
-
Cool the reaction mixture to room temperature and quench by the slow addition of 1.25 M sulfuric acid (150 mL).[6]
-
Stir the mixture for 1 hour at room temperature.[6]
-
Separate the organic layer and wash it sequentially with a dilute aqueous solution of sodium bicarbonate (100 mL) and water (100 mL).[6]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[6]
-
Recrystallization: Recrystallize the resulting solid from carbon tetrachloride (e.g., 1 g of crude product in 3 mL of solvent) to afford purified this compound.[6] A 60% yield has been reported for this method.[6]
Synthesis Workflow Diagram
Caption: Grignard synthesis of this compound.
Purification from Regioisomeric Impurities
A critical challenge in the synthesis of this compound is the formation of the regioisomer, methyl 2-(thiophen-2-yl)-2-(thiophen-3-yl)glycolate.[4] The presence of this impurity can impact the purity and efficacy of the final API.[4] A patented purification process has been developed to reduce this impurity to levels suitable for pharmaceutical use (≤ 0.10%).[4]
Purification Protocol:
-
Solvent Addition: Add an organic solvent such as a linear alkyl ether, linear alkenyl ether, isobutyl acetate, toluene, or a mixture thereof with a co-solvent to the crude this compound containing the regioisomeric impurity.[4]
-
Heating: Heat the mixture to a temperature between 30°C and 70°C.[4]
-
Hold Time: Maintain the mixture at this temperature for at least 1 hour.[4]
-
Cooling: Cool the mixture to a temperature between 0°C and 25°C.[4]
-
Crystallization: Maintain the mixture at the lower temperature until a crystalline solid is obtained.[4]
-
Separation: Separate the crystalline solid from the solvent mixture to yield purified this compound with a reduced content of the regioisomeric impurity.[4]
Purification Workflow Diagram
Caption: Purification of this compound.
Analytical Methods
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound and quantifying impurities, particularly the regioisomer.
HPLC Method for Purity Analysis:
-
Column: Zorbax Rx-C8 (5 μm, 4.6 × 150 mm)[1]
-
Mobile Phase: A gradient of Solvent A (Water with 1% triethylamine, pH adjusted to 3.0 with perchloric acid) and Solvent B (Acetonitrile).[1]
-
Gradient Program:
-
Detection: UV detection is typically used, though not explicitly stated in the source.
-
Retention Times:
Pharmacological Significance
The primary pharmacological relevance of this compound lies in its role as a key building block for potent anticholinergic drugs.[1][2] While some research indicates that the compound and its derivatives possess biological activity, quantitative pharmacological data for this compound itself, such as binding affinities (Ki) or functional potencies (IC50, EC50) at muscarinic receptors, are not extensively reported in the available literature. Its significance is therefore best understood in the context of the final drug products.
Role in the Synthesis of Tiotropium Bromide
Tiotropium bromide is a long-acting muscarinic antagonist that is synthesized from this compound.[3][7] The synthesis involves the transesterification of this compound with scopine, followed by quaternization of the resulting tertiary amine with methyl bromide.[1][3]
Logical Relationship Diagram
Caption: Synthesis of Tiotropium Bromide from this compound.
Conclusion
This compound is a fundamentally important molecule in the landscape of pharmaceutical synthesis. Its well-defined physicochemical properties and established synthetic routes make it a reliable intermediate for the production of high-value anticholinergic APIs. While direct quantitative data on its own pharmacological activity is limited, its structural contribution to the final drug products is indisputable. For researchers and drug development professionals, a comprehensive understanding of the core properties and synthetic methodologies associated with this compound is crucial for the efficient and high-purity production of essential medicines for respiratory and other disorders. Further research into the intrinsic biological activities of this intermediate could potentially unveil novel applications.
References
- 1. air.unimi.it [air.unimi.it]
- 2. Buy this compound | 26447-85-8 [smolecule.com]
- 3. US20080051582A1 - Process for the preparation of tiotropium bromide - Google Patents [patents.google.com]
- 4. WO2019129801A1 - Process for the purification of methyl-2,2-dithienylglycolate - Google Patents [patents.google.com]
- 5. lookchem.com [lookchem.com]
- 6. This compound | 26447-85-8 [chemicalbook.com]
- 7. nbinno.com [nbinno.com]
An In-depth Technical Guide to Methyl 2,2-dithienylglycolate: Synthesis, Properties, and Application in Anticholinergic Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2,2-dithienylglycolate is a pivotal chemical intermediate, primarily recognized for its essential role in the synthesis of various active pharmaceutical ingredients (APIs), most notably the long-acting anticholinergic drug, Tiotropium bromide.[1] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis and purification, and an exploration of its pharmacological significance as a precursor to muscarinic receptor antagonists. The document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.
Chemical and Physical Properties
This compound, with the CAS number 26447-85-8, is a solid organic compound.[2] Its molecular structure features a central glycolate moiety with two thiophene rings attached to the alpha-carbon.[3] The presence of these heterocyclic rings is crucial for the pharmacological activity of the final drug products.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₀O₃S₂ | [2][4][5] |
| Molecular Weight | 254.32 g/mol | [2][6] |
| Melting Point | 93-95 °C | [7][8][9] |
| Boiling Point | 406.5 °C at 760 mmHg | [8][9][10] |
| Density | 1.392 g/cm³ | [8][9][10] |
| Flash Point | 199.6 °C | [8][9][10] |
| Appearance | Solid | [2] |
| Solubility | Slightly soluble in DMSO and Methanol (with heating) | [10] |
Table 2: Spectroscopic Data of this compound
| Spectrum Type | Data | Reference |
| ¹H-NMR (CDCl₃) | δ 3.90 (s, 3H), 4.68 (s, 1H), 6.98 (dd, 2H), 7.16 (dd, 2H), 7.29 (dd, 2H) | [6] |
| ¹³C-NMR (CDCl₃) | δ 54.2, 77.0, 123.2, 125.8, 126.8, 142.5, 173.4 | [3] |
| Mass Spectrum (ESI-MS) | m/z 254 [M]+ | [11] |
Synthesis of this compound
The synthesis of this compound is a critical process, with the primary challenge being the avoidance of the regioisomeric impurity, methyl 2-(thiophen-2-yl)-2-(thiophen-3-yl)glycolate.[11] Two common synthetic routes are the Grignard reaction and a more selective lithiation-based method.
Grignard Reaction Protocol
This method involves the reaction of a thienylmagnesium bromide with dimethyl oxalate.
Experimental Protocol:
-
Grignard Reagent Formation: Under a nitrogen atmosphere, slowly add 9.68 mL (0.1 mol) of 2-bromothiophene to a stirred mixture of 2.7 g (0.11 mol) of magnesium turnings in 100 mL of anhydrous diethyl ether at 0 °C.
-
After the initial reaction subsides, warm the mixture to 35 °C and continue stirring.
-
Reaction with Dimethyl Oxalate: Prepare a solution of 5.9 g (0.05 mol) of dimethyl oxalate in 150 mL of anhydrous diethyl ether.
-
Slowly add the dimethyl oxalate solution to the Grignard reagent over a period of 3 hours.
-
After the addition is complete, heat the reaction mixture to reflux (45 °C) for 45 minutes.[7]
-
Work-up: Cool the mixture to room temperature and add 150 mL of 1.25 M sulfuric acid.
-
Stir for 1 hour at room temperature.
-
Separate the organic layer and wash it sequentially with 100 mL of dilute aqueous sodium bicarbonate and 100 mL of water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Recrystallize the resulting solid from carbon tetrachloride (1 g of solid per 3 mL of solvent) to yield this compound.[7]
Selective Lithiation Protocol
To circumvent the formation of the 2,3-dithienylglycolate impurity, a two-step protocol involving lithiation has been developed.[1][3]
Experimental Protocol:
-
Formation of Methyl 2-oxo-2-(thiophen-2-yl)acetate: In a flame-dried round-bottom flask under a nitrogen atmosphere, add 0.60 mL of n-butyllithium (1.6 M in hexanes, 0.95 mmol) to a solution of 177 mg (1.5 mmol) of dimethyl oxalate and 193 mg (1.0 mmol) of 2-bromothiophene in 25 mL of anhydrous tetrahydrofuran (THF) at -80 °C.
-
Stir the reaction mixture at -80 °C for 30-40 minutes, monitoring completion by TLC (EtOAc/hexane 1:9).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (5 mL).
-
Extract the product with an organic solvent, dry the organic layer, and purify by flash column chromatography on silica gel (EtOAc/hexane 1:9) to yield methyl 2-oxo-2-(thiophen-2-yl)acetate.[3]
-
Formation of this compound: In a flame-dried round-bottom flask under a nitrogen atmosphere, add 0.6 mL of n-butyllithium (1.6 M in hexanes) to a solution of 187 mg (1.1 mmol) of the previously synthesized methyl 2-oxo-2-(thiophen-2-yl)acetate in anhydrous THF at -80 °C.
-
After the reaction is complete (monitored by TLC), quench, extract, and purify as described in the previous step to obtain pure this compound.[3]
Purification of this compound
A high degree of purity is essential for the use of this compound in pharmaceutical synthesis.[11] The following protocol describes a crystallization method to reduce the level of the 2,3-regioisomeric impurity.
Experimental Protocol:
-
Dissolution: Add an organic solvent such as methyl tert-butyl ether (MTBE), diisopropyl ether, or isobutyl acetate to the crude this compound.
-
Heat the mixture to a temperature between 30 °C and 70 °C until the solid is completely dissolved.
-
Crystallization: Slowly cool the solution to a temperature between 0 °C and 25 °C over at least one hour. Seeding with pure this compound crystals can be used to induce crystallization.
-
Maintain the mixture at this temperature for at least one hour to allow for complete crystallization.
-
Isolation: Separate the crystalline solid from the mixture by filtration.
-
Wash the crystals with a cold portion of the same organic solvent used for crystallization.
-
Dry the purified this compound under reduced pressure.[11]
Pharmacological Significance and Mechanism of Action
This compound is a key precursor in the synthesis of several anticholinergic agents, with Tiotropium bromide being a prominent example.[1][12] These drugs are used in the management of chronic obstructive pulmonary disease (COPD) and asthma.[2][7]
Tiotropium bromide functions as a long-acting muscarinic receptor antagonist.[10][12] It competitively and reversibly blocks the action of acetylcholine at muscarinic receptors in the airway smooth muscles.[7][12] While it binds to all five muscarinic receptor subtypes (M1-M5), it exhibits kinetic selectivity, dissociating more slowly from M1 and M3 receptors compared to M2 receptors.[12][13] The blockade of M3 receptors on smooth muscle cells leads to bronchodilation and a reduction in mucus secretion, which are the primary therapeutic effects in COPD and asthma.[7][10]
Visualizations
Synthesis Workflow of this compound via Grignard Reaction
Caption: Synthesis workflow for this compound.
Signaling Pathway of Tiotropium Bromide
Caption: Tiotropium's antagonism of the M3 muscarinic receptor.
Relationship between Key Compounds
Caption: Key compound relationships in Tiotropium synthesis.
Conclusion
This compound is a compound of significant interest in the pharmaceutical industry, serving as a critical building block for the synthesis of potent anticholinergic drugs. A thorough understanding of its properties, synthesis, and purification is paramount for the efficient and safe production of these life-saving medications. The detailed protocols and data presented in this guide are intended to support and facilitate further research and development in this area.
References
- 1. researchgate.net [researchgate.net]
- 2. droracle.ai [droracle.ai]
- 3. air.unimi.it [air.unimi.it]
- 4. Muscarinic Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Pharmacological discrimination between muscarinic receptor signal transduction cascades with bethanechol chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, CAS No. 26447-85-8 - iChemical [ichemical.com]
- 7. What is the mechanism of Tiotropium Bromide? [synapse.patsnap.com]
- 8. mdpi.com [mdpi.com]
- 9. chembk.com [chembk.com]
- 10. Tiotropium bromide [medbox.iiab.me]
- 11. WO2019129801A1 - Process for the purification of methyl-2,2-dithienylglycolate - Google Patents [patents.google.com]
- 12. Tiotropium Bromide: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tiotropium - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methyl 2,2-dithienylglycolate (CAS: 26447-85-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2,2-dithienylglycolate, with the CAS number 26447-85-8, is a crucial chemical intermediate, primarily recognized for its role in the synthesis of active pharmaceutical ingredients (APIs).[1] Its molecular structure, featuring two thiophene rings attached to a glycolate backbone, makes it a valuable precursor for various complex organic molecules.[1] This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its significant application in the development of anticholinergic drugs.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data has been compiled from various chemical suppliers and literature sources.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀O₃S₂ | [2][3][4] |
| Molecular Weight | 254.33 g/mol | [2][3][4][5] |
| Appearance | White to beige or light brown solid/powder | [3][6] |
| Melting Point | 93-95 °C | [7] |
| Boiling Point | 406.5 ± 40.0 °C (Predicted) | [3][7] |
| Density | 1.392 ± 0.06 g/cm³ (Predicted) | [3][7] |
| Solubility | Soluble in acetone, acetonitrile, dimethyl sulfoxide (DMSO), dimethylformamide (DMF), N-methylpyrrolidone, and tetrahydrofuran (THF) at room temperature. Slightly soluble in methanol (with heating). Insoluble in water, hexane, and heptane. | [1][8][9] |
| Storage Temperature | 2-8 °C, protected from light | [3][8] |
| pKa | 10.43 ± 0.29 (Predicted) | [8] |
| LogP | 2.21850 (Predicted) | [8] |
| Flash Point | 199.6 °C | [8][10] |
| Refractive Index | 1.623 | [8] |
Spectral Data
| Spectroscopy | Data | Source |
| ¹H-NMR (CDCl₃) | Predicted peaks at δ 3.90, 4.68, 6.98, 7.16, 7.29 ppm. A published spectrum shows peaks at δ 7.29 (dd, 2H, J 4.9 Hz), 7.20 – 7.18 (m, 2H), 7.00 (dd, 2H, J 5.1, 3.6 Hz), 4.68 (s, 1H), 3.92 (s, 3H). | [7][11] |
| ¹³C-NMR (CDCl₃) | A published spectrum shows characteristic peaks. | [7][10] |
| Mass Spectrometry (ESI-MS) | Analysis has been performed using a Waters QTof Micro with positive Electrospray Ionization (ESI). | [1] |
| Infrared (IR) | Conforms to the structure. | [6] |
| X-ray Powder Diffraction (XRPD) | Crystalline form has distinguishable peaks at 7.94°, 13.34°, 15.91°, 21.86°, 22.65°, 22.94° (2-Theta, ±0.1). | [1] |
| Differential Scanning Calorimetry (DSC) | Shows an endothermic peak at 93.25°C ± 1°C with an onset at 92.78°C ± 1°C. | [1] |
| Thermogravimetric Analysis (TGA) | Thermal decomposition begins at approximately 200°C. | [1] |
Synthesis and Purification
This compound is typically synthesized via a Grignard reaction.[12][13] A common method involves the reaction of a Grignard reagent derived from 2-bromothiophene with dimethyl oxalate.[12][13] A significant challenge in the synthesis is the formation of the regioisomeric impurity, methyl 2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)acetate (2,3-MDTG), which can be difficult to separate from the desired product.[1][12][14]
Experimental Protocol: Synthesis via Grignard Reaction
The following protocol is adapted from literature procedures.[15][16]
Materials:
-
2-bromothiophene
-
Magnesium scrapings
-
Anhydrous diethyl ether
-
Dimethyl oxalate
-
1.25 M Sulfuric acid
-
Dilute aqueous sodium bicarbonate
-
Anhydrous sodium sulfate
-
Carbon tetrachloride
-
Nitrogen gas supply
Procedure:
-
Under a nitrogen atmosphere, slowly add 2-bromothiophene (9.68 mL, 0.1 mol) dropwise to a stirred mixture of magnesium scrapings (2.7 g, 0.11 mol) in anhydrous diethyl ether (100 mL) at 0 °C.
-
After the addition is complete, warm the reaction mixture to 35 °C and continue stirring.
-
Prepare a solution of dimethyl oxalate (5.9 g, 0.05 mol) in anhydrous diethyl ether (150 mL).
-
Slowly add the dimethyl oxalate solution dropwise to the Grignard reagent over a period of 3 hours.
-
After the addition, heat the reaction mixture to reflux (45 °C) and maintain for 45 minutes.[15][16]
-
Cool the mixture to room temperature and add 1.25 M sulfuric acid (150 mL).
-
Stir for 1 hour at room temperature.
-
Separate the organic layer and wash sequentially with dilute aqueous sodium bicarbonate (100 mL) and water (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the resulting solid residue from carbon tetrachloride (1 g / 3 mL) to yield this compound.[15][16]
Purification
Purification of this compound to remove the 2,3-MDTG impurity is critical for its use in pharmaceutical synthesis.[1][14] This is often achieved through crystallization from a suitable organic solvent under controlled temperature conditions.[9] A patented process describes a method involving dissolving the crude product in a specific organic solvent (e.g., linear alkyl ethers, isobutyl acetate, toluene) at a temperature between 30°C and 70°C, followed by cooling to a temperature between 0°C and 25°C to induce crystallization of the purified product.[1]
Applications in Drug Development
This compound is a key starting material for the synthesis of several important anticholinergic drugs, most notably Tiotropium bromide and Aclidinium bromide.[12][13][17] These drugs are muscarinic receptor antagonists used in the management of chronic obstructive pulmonary disease (COPD).[12][13][14]
Synthesis of Tiotropium Bromide
The synthesis of Tiotropium bromide involves the condensation of this compound with a scopine derivative, followed by quaternization of the tertiary amino group.[12]
Mechanism of Action: Muscarinic Receptor Antagonism
Tiotropium and related drugs derived from this compound function as competitive antagonists at muscarinic acetylcholine receptors (mAChRs).[14] There are five subtypes of muscarinic receptors (M1-M5), which are G-protein coupled receptors.[12][18]
-
M1, M3, and M5 receptors couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP₃) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and the activation of protein kinase C (PKC).[18][19][20]
-
M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[19][20]
In the airways, acetylcholine acting on M3 receptors on smooth muscle cells causes bronchoconstriction.[21] Anticholinergic drugs like tiotropium block this interaction, leading to bronchodilation.[21]
Other Potential Applications
While the primary application of this compound is in the synthesis of anticholinergic pharmaceuticals, some sources suggest its potential use in other areas. It has been mentioned as a product for proteomics research, possibly as a biotinylation reagent for studying protein-protein interactions, although detailed protocols for this application are not widely available.[2][4][9][22] There is also speculation about its potential use in agriculture as a pesticide or herbicide and in material science as a building block for organic electronics, though these applications are less established.[22]
Conclusion
This compound is a high-value chemical intermediate with a well-established and critical role in the pharmaceutical industry. Its synthesis, while straightforward in principle, requires careful control to minimize the formation of isomeric impurities. A thorough understanding of its chemical properties and reaction pathways is essential for its effective use in the development of life-saving medications for respiratory diseases. Further research may yet uncover new applications for this versatile molecule in other scientific and industrial fields.
References
- 1. WO2019129801A1 - Process for the purification of methyl-2,2-dithienylglycolate - Google Patents [patents.google.com]
- 2. Muscarinic Antagonists: Functions, Uses, and Side Effects - DoveMed [dovemed.com]
- 3. Methyl 2,2-Dithienyl Glycolate [chembk.com]
- 4. scbt.com [scbt.com]
- 5. Selective synthesis of methyl dithienyl-glycolates [air.unimi.it]
- 6. This compound [myskinrecipes.com]
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- 9. Buy this compound | 26447-85-8 [smolecule.com]
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- 14. Muscarinic Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Three distinct muscarinic signalling pathways for cationic channel activation in mouse gut smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
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- 20. Muscarinic Acetylcholine Receptors [sigmaaldrich.com]
- 21. droracle.ai [droracle.ai]
- 22. Muscarinic antagonist - Wikipedia [en.wikipedia.org]
physical and chemical properties of Methyl 2,2-dithienylglycolate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2,2-dithienylglycolate is a pivotal chemical intermediate, primarily recognized for its essential role in the synthesis of a variety of anticholinergic agents. These agents, specifically muscarinic receptor antagonists, are crucial in the treatment of Chronic Obstructive Pulmonary Disease (COPD). This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis protocols, and the logical framework of its application in pharmaceutical manufacturing.
Core Physical and Chemical Properties
This compound is a solid, sometimes appearing as a slightly yellow waxy substance.[1] Its core physicochemical parameters are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₀O₃S₂ | [2][3][4][5] |
| Molecular Weight | 254.33 g/mol | [2][5] |
| Melting Point | 93-95 °C | [3][4] |
| Boiling Point | 406.5 °C at 760 mmHg | [2][3] |
| Density | 1.392 g/cm³ | [2][3] |
| Appearance | Solid / Slightly yellow waxy solid | [1][4] |
| Solubility | DMSO (Slightly), Methanol (Slightly, Heated) | [2] |
| Flash Point | 199.6 °C | [2] |
| Refractive Index | 1.623 | [2] |
| Vapor Pressure | 2.46E-07 mmHg at 25°C | [2] |
| pKa | 10.43 ± 0.29 (Predicted) | [2] |
Spectroscopic Data
Detailed spectroscopic analysis is crucial for the identification and characterization of this compound.
-
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectra are standard methods for structural elucidation.[1] Chemical shifts are typically reported in ppm downfield from TMS, using the residual solvent peaks as internal references.[1]
-
X-Ray Powder Diffraction (XRPD): Crystalline this compound is characterized by an XRPD spectrum with distinct peaks at 7.94°, 13.34°, 15.91°, 21.86°, 22.65°, and 22.94° (2-Theta, ± 0.1).[6]
-
Differential Scanning Calorimetry (DSC): The DSC profile of the crystalline form shows an endothermic peak at approximately 93.25°C, with an onset at 92.78°C (± 1°C).[6]
Experimental Protocols
The synthesis of this compound is critical for its application in the pharmaceutical industry. Several methods have been developed, with the Grignard reaction being a common approach.
Synthesis via Grignard Reaction
This protocol outlines a common method for synthesizing this compound.
Materials:
-
2-Bromothiophene
-
Magnesium scrapings
-
Ether
-
Dimethyl oxalate
-
1.25 M Sulfuric acid
-
Dilute aqueous sodium bicarbonate
-
Water
-
Anhydrous sodium sulfate
-
Carbon tetrachloride
Procedure:
-
Under a nitrogen atmosphere, slowly add 2-bromothiophene (9.68 mL, 0.1 mol) to a stirred mixture of magnesium scrapings (2.7 g, 0.11 mol) in ether (100 mL), maintaining the temperature at 0°C.[7]
-
After the initial reaction, warm the mixture to 35°C and continue stirring.[7]
-
Prepare a solution of dimethyl oxalate (5.9 g, 0.05 mol) in ether (150 mL).[7]
-
Slowly add the dimethyl oxalate solution to the Grignard reagent over a period of 3 hours.[7]
-
Once the addition is complete, heat the reaction mixture to reflux (45°C) for 45 minutes.[7]
-
Cool the mixture to room temperature and add 1.25 M sulfuric acid (150 mL).[7]
-
Stir for 1 hour at room temperature.[7]
-
Separate the organic layer and wash it sequentially with dilute aqueous sodium bicarbonate (100 mL) and water (100 mL).[7]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]
-
Recrystallize the resulting solid residue from carbon tetrachloride (1 g / 3 mL) to yield this compound.[7]
Purification Protocol
A purification process has been developed to reduce the content of the regioisomer impurity, methyl-2-(thiophene-2-yl)-2-(thiophene-3-yl) glycolate, which is crucial for pharmaceutical applications.[6]
Procedure:
-
Add an organic solvent (e.g., linear alkyl ethers, isobutyl acetate, toluene) to the crude mixture containing this compound and its regioisomer.[6]
-
Heat the mixture to a temperature between 30°C and 70°C and maintain for at least 1 hour.[6]
-
Cool the mixture to a temperature between 0°C and 25°C.[6]
-
Maintain this temperature until a crystalline solid forms.[6]
-
Separate the crystalline solid from the solvent to obtain purified this compound with a significantly reduced content of the regioisomer impurity.[6]
Visualizations
Synthesis Workflow via Grignard Reaction
Caption: Grignard reaction workflow for the synthesis of this compound.
Role in Anticholinergic Drug Synthesis
This compound is not an active pharmaceutical ingredient itself but a crucial precursor. Its significance lies in its role as a building block for complex anticholinergic drugs.
Caption: Logical pathway from this compound to muscarinic receptor antagonists.
Conclusion
This compound is a compound of significant interest in medicinal chemistry and pharmaceutical development. Its well-defined physical and chemical properties, coupled with established synthesis and purification protocols, make it a reliable starting material. The information and protocols detailed in this guide are intended to support researchers and scientists in their work with this important molecule, facilitating the development of new and improved therapies for respiratory diseases.
References
- 1. air.unimi.it [air.unimi.it]
- 2. This compound|lookchem [lookchem.com]
- 3. chembk.com [chembk.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. scbt.com [scbt.com]
- 6. WO2019129801A1 - Process for the purification of methyl-2,2-dithienylglycolate - Google Patents [patents.google.com]
- 7. This compound | 26447-85-8 [chemicalbook.com]
The Unsung Hero: A Technical Guide to the Discovery and History of Methyl 2,2-dithienylglycolate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The history of Methyl 2,2-dithienylglycolate is not a standalone narrative of a breakthrough discovery, but rather a story intricately woven into the development of significant respiratory medicines.[1][2] Its importance lies in its role as a pivotal chemical intermediate for the synthesis of a range of active pharmaceutical ingredients (APIs), most notably anticholinergic agents like tiotropium bromide and aclidinium bromide, which are cornerstones in the treatment of Chronic Obstructive Pulmonary Disease (COPD).[1][3][4] This guide delves into the technical aspects of this compound, from its synthesis and purification to its critical function in the pharmaceutical industry. While it may not have a celebrated moment of discovery, its evolution is a testament to the advancements in process chemistry that enable the creation of life-saving drugs.[1]
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound and its related acid is fundamental for its application in pharmaceutical synthesis.
| Property | This compound | Di-2-thienylglycolic Acid |
| Synonyms | Methyl di(2-thienyl)glycolate, Tiotropium EP Impurity E | (Hydroxy)(di-2-thienyl)acetic Acid, 2-Hydroxy-2,2-di(2-thienyl)acetic acid |
| CAS Number | 26447-85-8 | Not specified |
| Molecular Formula | C₁₁H₁₀O₃S₂ | C₁₀H₈O₃S₂ |
| Molecular Weight | 254.3 g/mol | Not specified |
The Genesis of a Key Intermediate: Synthesis and History
The synthesis of this compound is a critical step in the production of several anticholinergic drugs.[3][4] Its development is closely linked to the need for high-purity starting materials for these complex APIs.[1]
Historical Context and Significance
The significance of this compound emerged with the development of long-acting muscarinic antagonists (LAMAs) for COPD treatment. The intricate molecular structure of drugs like tiotropium bromide required a reliable and scalable synthesis of this key building block.[3] Consequently, the history of this compound is primarily a history of process chemistry optimization, focusing on achieving high purity and yield to meet pharmaceutical industry standards.[1]
Applications Beyond Anticholinergics
While its primary role is in the synthesis of anticholinergic agents, research has explored other potential applications of this compound.[5] Its unique structure suggests potential uses in agriculture as a pesticide or herbicide and in material science as a building block for advanced materials or in organic electronics.[5] In the field of proteomics, it has been utilized as a biotinylation reagent for studying protein-protein interactions.[5]
Experimental Protocols: Synthesis of this compound
Several methods have been developed for the synthesis of this compound, each with its own advantages and challenges. The choice of method often depends on the desired purity and scale of production.
Grignard Reaction: A Common Route
A frequently employed method involves the Grignard reaction.[1][3] This approach, however, can lead to the formation of the regioisomeric impurity, methyl 2,3-dithienylglycolate, which is difficult to separate from the desired product.[1][3]
Objective: To synthesize this compound via a Grignard reaction.
Materials:
-
2-Bromothiophene
-
Magnesium turnings
-
Dimethyl oxalate
-
Anhydrous Diethyl Ether (Et₂O) or Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Sulfuric acid
-
Sodium bicarbonate
-
Carbon tetrachloride
-
Anhydrous sodium sulfate
Procedure:
-
Under a nitrogen atmosphere, slowly add 2-bromothiophene to a stirred mixture of magnesium scrapings in ether, maintaining the temperature at 0°C.
-
After the initial reaction, warm the mixture to 35°C with continuous stirring.
-
Slowly add a solution of dimethyl oxalate in ether dropwise over a period of 3 hours.
-
Following the addition, heat the reaction mixture to reflux (45°C) and maintain for 45 minutes.
-
Cool the mixture to room temperature and add 1.25 M sulfuric acid.
-
Stir for 1 hour at room temperature, then separate the organic layer.
-
Wash the organic layer sequentially with dilute aqueous sodium bicarbonate and water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the resulting solid residue from carbon tetrachloride to yield this compound.[6]
Yield Data:
| Method | Reported Yield | Reference |
|---|---|---|
| Grignard Reaction | 60% | [6] |
| Grignard Reaction | 54% (with 12% regioisomer impurity) |[3] |
Regioselective Synthesis: A Two-Step Protocol
To overcome the issue of regioisomeric impurity formation, a more selective two-step protocol has been developed.[3][4] This method allows for the specific synthesis of either this compound or its regioisomer, Methyl 2,3-dithienylglycolate, which is crucial for producing high-purity APIs.[3][4]
Objective: To selectively synthesize this compound.
Materials:
-
2-Bromothiophene
-
n-Butyllithium (BuLi)
-
Dimethyl oxalate
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve dimethyl oxalate and 2-bromothiophene in anhydrous THF and cool to -80°C.
-
Slowly add BuLi via syringe to the solution.
-
Stir the reaction mixture at -80°C until completion (monitored by TLC).
-
Quench the reaction with a saturated NH₄Cl solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.[1]
The Role of this compound in Drug Synthesis
The primary importance of this compound lies in its function as a precursor to potent anticholinergic agents. The following diagrams illustrate its central role in the synthesis of tiotropium bromide, a widely used LAMA.
Caption: Synthesis of Tiotropium Bromide from this compound.
Purification and Impurity Control
The purity of this compound is paramount for its use in the pharmaceutical industry. The primary impurity of concern is the regioisomer methyl 2-(thiophene-2-yl)-2-(thiophene-3-yl) glycolate (2,3-MDTG).[7] The presence of this impurity can lead to the formation of pharmacological regioisomers in the final drug product, impacting its safety and efficacy.[3]
A patented purification process has been developed to reduce the content of this impurity to levels suitable for pharmaceutical use (≤ 0.10%).[7] This process involves crystallization from a specific solvent system under controlled temperature conditions.[7]
Caption: Purification workflow for this compound.
Conclusion
While this compound may not have a storied history of independent discovery, its role as a cornerstone in the synthesis of vital anticholinergic drugs is undeniable. The continuous refinement of its synthesis and purification processes highlights the critical importance of process chemistry in modern drug development. For researchers and scientists in the pharmaceutical field, a thorough understanding of this key intermediate is essential for the continued innovation of therapies for respiratory diseases and potentially other therapeutic areas. Its story is a compelling example of how the optimization of a single molecule's production can have a far-reaching impact on human health.
References
- 1. benchchem.com [benchchem.com]
- 2. Di-2-thienylglycolic Acid Potassium Salt | Benchchem [benchchem.com]
- 3. air.unimi.it [air.unimi.it]
- 4. researchgate.net [researchgate.net]
- 5. Buy this compound | 26447-85-8 [smolecule.com]
- 6. This compound | 26447-85-8 [chemicalbook.com]
- 7. WO2019129801A1 - Process for the purification of methyl-2,2-dithienylglycolate - Google Patents [patents.google.com]
An In-depth Technical Guide to Methyl 2,2-dithienylglycolate: Core Characteristics and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2,2-dithienylglycolate is a pivotal chemical intermediate, primarily recognized for its essential role in the synthesis of a class of potent anticholinergic agents.[1][2][3] Its unique molecular architecture, featuring a central glycolic acid backbone flanked by two thiophene rings, makes it a valuable precursor in the development of pharmaceuticals targeting muscarinic acetylcholine receptors.[2][4] This technical guide provides a comprehensive overview of the core characteristics of this compound, including its physicochemical properties, synthesis and purification protocols, and its significant application in the synthesis of active pharmaceutical ingredients (APIs).
Physicochemical Properties
This compound is a white to off-white crystalline solid. A summary of its key physicochemical properties is presented in Table 1 for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 26447-85-8 | [5] |
| Molecular Formula | C₁₁H₁₀O₃S₂ | [5][6] |
| Molecular Weight | 254.33 g/mol | [5] |
| Melting Point | 93-95 °C | [7] |
| Boiling Point | 406.5 °C at 760 mmHg (Predicted) | [5] |
| Density | 1.392 g/cm³ (Predicted) | [5] |
| Solubility | Soluble in DMSO and Methanol (with heating) | [5] |
| Appearance | White to off-white crystalline solid | |
| IUPAC Name | methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate |
Synthesis and Purification
The synthesis of this compound is a critical process for ensuring the purity and quality of the final API. The most common synthetic routes involve Grignard reactions or more selective lithiation protocols.[1] A significant challenge in the synthesis is the formation of the regioisomeric impurity, methyl 2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)acetate (2,3-MDTG), which necessitates robust purification methods.[1][3]
Experimental Protocols
1. Synthesis via Grignard Reaction
A widely used method for the synthesis of this compound involves the Grignard reaction of 2-thienylmagnesium bromide with dimethyl oxalate.[1]
-
Materials: 2-Bromothiophene, magnesium turnings, dimethyl oxalate, diethyl ether, 1.25 M sulfuric acid, sodium bicarbonate solution, anhydrous sodium sulfate, carbon tetrachloride.
-
Procedure:
-
Under a nitrogen atmosphere, slowly add 2-bromothiophene (0.1 mol) to a stirred suspension of magnesium turnings (0.11 mol) in anhydrous diethyl ether (100 mL) at 0 °C to form the Grignard reagent.
-
After the initial reaction subsides, warm the mixture to 35 °C and stir until the magnesium is consumed.
-
Cool the Grignard solution and slowly add a solution of dimethyl oxalate (0.05 mol) in anhydrous diethyl ether (150 mL) over 3 hours.
-
Following the addition, heat the reaction mixture to reflux (approximately 45 °C) for 45 minutes.[8]
-
Cool the reaction mixture to room temperature and quench by the slow addition of 1.25 M sulfuric acid (150 mL).[8]
-
Separate the organic layer and wash sequentially with dilute aqueous sodium bicarbonate (100 mL) and water (100 mL).[8]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]
-
Recrystallize the resulting solid from carbon tetrachloride to yield pure this compound.[8]
-
2. Selective Synthesis via Lithiation
To minimize the formation of the 2,3-MDTG impurity, a more selective two-step protocol can be employed.[1]
-
Materials: 2-Bromothiophene, n-butyllithium (n-BuLi), dimethyl oxalate, anhydrous tetrahydrofuran (THF), saturated ammonium chloride solution.
-
Procedure:
-
In a flame-dried flask under a nitrogen atmosphere, dissolve 2-bromothiophene (1.0 mmol) in anhydrous THF (15 mL) and cool to -78 °C.
-
Slowly add n-BuLi (1.6 M in hexanes, 0.95 mmol) and stir for 20 minutes to generate 2-thienyllithium.
-
In a separate flask, dissolve dimethyl oxalate (1.1 mmol) in anhydrous THF (5 mL) and add this solution to the 2-thienyllithium mixture.
-
Stir the reaction at -78 °C for 30 minutes.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic phase, and purify by chromatography to obtain methyl 2-oxo-2-(thiophen-2-yl)acetate.
-
This intermediate can then be reacted with another equivalent of 2-thienyllithium to selectively yield this compound.
-
3. Purification
Purification is crucial to remove the 2,3-MDTG impurity. Recrystallization from a suitable solvent system, such as isopropanol and n-heptane, is an effective method.[9]
-
Procedure:
-
Dissolve the crude this compound in isopropanol at an elevated temperature (e.g., 60 °C).[9]
-
Slowly add n-heptane to the solution while maintaining the temperature.[9]
-
Gradually cool the mixture to induce crystallization.
-
Isolate the purified crystals by filtration, wash with cold n-heptane, and dry under vacuum.[9]
-
Mandatory Visualizations
Synthesis Workflow
Caption: General workflow for the synthesis of this compound via the Grignard reaction followed by purification.
Conversion to Tiotropium Bromide
Caption: Key steps in the synthesis of Tiotropium Bromide from this compound.
Pharmacological Significance
This compound itself is not known to possess significant intrinsic pharmacological activity. Its primary importance lies in its role as a key building block for the synthesis of potent muscarinic receptor antagonists.[1][2][3] These antagonists, such as tiotropium bromide and aclidinium bromide, are crucial for the management of chronic obstructive pulmonary disease (COPD).[1][2]
Mechanism of Action of Derivatives
The therapeutic effect of drugs derived from this compound stems from their ability to block the action of acetylcholine at muscarinic receptors in the smooth muscle of the airways. Specifically, they are potent antagonists of the M3 muscarinic receptor subtype, which mediates bronchoconstriction. By inhibiting acetylcholine-induced M3 receptor activation, these drugs lead to bronchodilation and an improvement in breathing for patients with COPD.
Signaling Pathway of M3 Muscarinic Receptor Antagonism
Caption: Simplified signaling pathway of M3 muscarinic receptor-mediated bronchoconstriction and its inhibition by antagonists derived from this compound.
Conclusion
This compound is a compound of significant interest to the pharmaceutical industry, not for its own biological activity, but as an indispensable precursor for the synthesis of important respiratory medicines. A thorough understanding of its chemical properties, synthesis, and purification is paramount for the efficient and high-quality production of these life-saving drugs. The development of selective synthesis routes that minimize isomeric impurities remains a key area of research to ensure the safety and efficacy of the final active pharmaceutical ingredients.
References
- 1. air.unimi.it [air.unimi.it]
- 2. nbinno.com [nbinno.com]
- 3. WO2019129801A1 - Process for the purification of methyl-2,2-dithienylglycolate - Google Patents [patents.google.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound|lookchem [lookchem.com]
- 6. keyorganics.net [keyorganics.net]
- 7. chembk.com [chembk.com]
- 8. This compound | 26447-85-8 [chemicalbook.com]
- 9. US20080051582A1 - Process for the preparation of tiotropium bromide - Google Patents [patents.google.com]
An In-Depth Technical Guide to Methyl 2,2-dithienylglycolate: Synthesis, Properties, and Application in the Development of Anticholinergic Drugs
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2,2-dithienylglycolate is a pivotal chemical intermediate in the synthesis of several active pharmaceutical ingredients (APIs), most notably the long-acting muscarinic antagonists (LAMAs) Tiotropium Bromide and Aclidinium Bromide. These drugs are mainstays in the treatment of chronic obstructive pulmonary disease (COPD), a progressive lung disease characterized by airflow limitation. This technical guide provides a comprehensive review of this compound, encompassing its chemical and physical properties, detailed experimental protocols for its synthesis and purification, and its conversion into the aforementioned APIs. Furthermore, it delves into the mechanism of action of these drugs, including signaling pathway diagrams, to offer a complete picture for researchers and professionals in the field of drug development.
Chemical and Physical Properties of this compound
This compound, also known as Methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate, is a solid compound with the chemical formula C₁₁H₁₀O₃S₂.[1] A summary of its key quantitative properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Weight | 254.32 g/mol | [1] |
| Melting Point | 94 to 95 °C | [1] |
| Boiling Point | 406.5 °C at 760 mmHg (Predicted) | [2] |
| Density | 1.392 g/cm³ (Predicted) | [2] |
| LogP | 2.21850 | [2] |
| Purity | Typically >96% after initial synthesis, can be purified to ≥99.5% | [1][3] |
| Solubility | Slightly soluble in DMSO and Methanol (with heating) | [2] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is commonly achieved through a Grignard reaction. However, this method often leads to the formation of the regioisomeric impurity, methyl 2-(thiophen-2-yl)-2-(thiophen-3-yl)glycolate, which is challenging to separate.[4] A more selective two-step protocol has been developed to overcome this issue.[5][6]
2.1.1. Regio-selective Synthesis Protocol [5][6]
This protocol involves the preparation of a key intermediate, methyl 2-oxo-2-(thiophen-2-yl)acetate, followed by its reaction with a second equivalent of a thienyl nucleophile.
-
Step 1: Preparation of Methyl 2-oxo-2-(thiophen-2-yl)acetate
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-bromothiophene (1.0 mmol) in anhydrous tetrahydrofuran (THF, 15 mL).
-
Cool the solution to -80 °C.
-
Slowly add n-butyllithium (0.95 mmol) dropwise and stir the mixture for 20 minutes.
-
In a separate flask, dissolve dimethyl oxalate (1.5 mmol) in anhydrous THF (5.0 mL).
-
Add the dimethyl oxalate solution to the reaction mixture at -80 °C.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain methyl 2-oxo-2-(thiophen-2-yl)acetate.
-
-
Step 2: Synthesis of this compound
-
Prepare 2-thienyllithium in a separate flask as described in Step 1.
-
Add the previously synthesized methyl 2-oxo-2-(thiophen-2-yl)acetate (1.0 mmol) in anhydrous THF to the 2-thienyllithium solution at -80 °C.
-
Stir the reaction mixture until completion, monitoring by TLC.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Work up the reaction mixture as described in Step 1 to yield this compound.
-
Purification of this compound by Crystallization[3]
-
Dissolve the crude this compound in a suitable solvent (e.g., a mixture of methyl tert-butyl ether (MTBE) and a co-solvent like butanol, dimethyl acetamide, or xylene) by heating to a temperature between 30°C and 70°C until complete dissolution.[3]
-
Cool the solution to a temperature that induces crystallization, typically between 40°C and 60°C. Seeding with pure crystals of this compound can be employed to initiate crystallization.[3]
-
Slowly cool the mixture to a lower temperature, for instance, between 0°C and 25°C, to maximize the yield of the crystalline product.[3]
-
Separate the crystalline solid from the solvent by filtration.
-
Wash the crystals with a cold solvent to remove residual impurities.
-
Dry the purified this compound under vacuum. This process can yield a product with a purity of 99.5% or higher.
Synthesis of Tiotropium Bromide
The synthesis of Tiotropium Bromide from this compound involves a transesterification reaction with scopine to form N-demethyltiotropium, followed by quaternization.[7][8]
-
Step 1: Synthesis of N-demethyltiotropium (Scopine di(2-thienyl)glycolate) [7]
-
Combine this compound, scopine, a weak inorganic base (e.g., sodium carbonate), and a polar organic solvent in a reaction vessel.
-
Heat the mixture, typically below 70°C, for an extended period (e.g., 17-24 hours) to facilitate the transesterification reaction.[9]
-
After the reaction is complete, recover the N-demethyltiotropium product through appropriate work-up and purification procedures.
-
-
Step 2: Quaternization to Tiotropium Bromide [9][10]
-
Dissolve the N-demethyltiotropium in a suitable organic solvent (e.g., acetonitrile, or a mixture of acetonitrile and chloroform).[8][9]
-
Add methyl bromide to the solution. The reaction is typically carried out at a controlled temperature, for instance, between 0°C and 25°C.[10]
-
Stir the reaction mixture for a sufficient time (e.g., 12-64 hours) to allow for the formation of the quaternary ammonium salt, Tiotropium Bromide, which will precipitate out of the solution.[11]
-
Isolate the Tiotropium Bromide by filtration, wash with a suitable solvent, and dry under vacuum.
-
Synthesis of Aclidinium Bromide
The synthesis of Aclidinium Bromide involves the reaction of a (3R)-quinuclidinol ester of di-2-thienylglycolic acid with 3-phenoxypropyl bromide.[12][13][14]
-
Step 1: Synthesis of (3R)-3-[2-Hydroxy(di-2-thienyl)acetoxy]-1-azabicyclo[2.2.2]octane
-
This intermediate is synthesized by the esterification of (3R)-quinuclidinol with di-2-thienylglycolic acid or a derivative thereof. The synthesis of (R)-3-quinuclidinol is a key preceding step.
-
-
Step 2: Quaternization to Aclidinium Bromide [12][14][15]
-
React the (3R)-quinuclidinol ester intermediate with 3-phenoxypropyl bromide in a suitable solvent or mixture of solvents, such as amides or solvents with a sulfoxide group.[14]
-
The reaction leads to the formation of the quaternary ammonium salt, Aclidinium Bromide.
-
Isolate and purify the final product using standard techniques such as crystallization.
-
Mechanism of Action of Derived Anticholinergic Drugs
Tiotropium Bromide and Aclidinium Bromide are long-acting muscarinic antagonists (LAMAs) that exert their therapeutic effect in COPD by blocking the action of acetylcholine on muscarinic receptors in the airways.[16] There are five subtypes of muscarinic receptors (M1-M5). In the human lung, the M3 receptor, located on airway smooth muscle cells, is the primary mediator of bronchoconstriction.[16]
By competitively inhibiting M3 receptors, these drugs lead to bronchodilation, which helps to improve airflow and alleviate the symptoms of COPD.[16][17] Tiotropium and Aclidinium also exhibit kinetic selectivity for M3 and M1 receptors over M2 receptors.[17][18] The M2 receptor on presynaptic cholinergic nerve endings functions as an autoreceptor, inhibiting further acetylcholine release. Blockade of M2 receptors can lead to an increase in acetylcholine release, which could counteract the bronchodilatory effect. The faster dissociation from M2 receptors compared to M3 receptors contributes to the sustained bronchodilator effect of these drugs.[18][19]
Signaling Pathways
The binding of acetylcholine to M3 muscarinic receptors on airway smooth muscle cells initiates a signaling cascade that leads to muscle contraction. The antagonism of this pathway by drugs like Tiotropium and Aclidinium is the basis of their therapeutic action.
Caption: M3 Muscarinic Receptor Signaling Pathway in Airway Smooth Muscle.
Quantitative Biological Data of Derived APIs
The efficacy of Tiotropium Bromide and Aclidinium Bromide is rooted in their high affinity for muscarinic receptors, particularly the M3 subtype. The following tables summarize key quantitative data regarding their biological activity.
Table 2: Muscarinic Receptor Binding Affinities (Ki, nM)
| Compound | M1 Receptor | M2 Receptor | M3 Receptor | M4 Receptor | M5 Receptor | Reference |
| Tiotropium Bromide | High Affinity | High Affinity | High Affinity | High Affinity | High Affinity | [19] |
| Aclidinium Bromide | Subnanomolar Affinity | Subnanomolar Affinity | Subnanomolar Affinity | Subnanomolar Affinity | Subnanomolar Affinity | [20][21] |
Note: Specific Ki values can vary depending on the experimental conditions and tissue source. Tiotropium is approximately 10-fold more potent than ipratropium bromide in binding to human lung muscarinic receptors.[16]
Table 3: Functional Potency and Duration of Action
| Compound | Potency (Functional Assay) | Onset of Action | Duration of Action | Reference |
| Tiotropium Bromide | High | Slower than atropine/ipratropium | Extremely slow dissociation from M3 receptors, >24h | [18][19] |
| Aclidinium Bromide | Comparable to tiotropium and ipratropium | Faster than tiotropium | Similar to tiotropium, significantly longer than ipratropium | [20] |
Experimental and Synthetic Workflows
The overall process from the synthesis of this compound to the final API can be visualized as a multi-step workflow.
Caption: General workflow for the synthesis of Tiotropium/Aclidinium Bromide.
Conclusion
This compound is a critical building block in the synthesis of potent and long-acting anticholinergic drugs that are essential for the management of COPD. Understanding its synthesis, purification, and the subsequent chemical transformations is crucial for drug development professionals. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers working on the development of novel respiratory therapeutics. The continued optimization of the synthesis of this compound and its derivatives will likely lead to more efficient and cost-effective production of these life-improving medications.
References
- 1. droracle.ai [droracle.ai]
- 2. lookchem.com [lookchem.com]
- 3. WO2019129801A1 - Process for the purification of methyl-2,2-dithienylglycolate - Google Patents [patents.google.com]
- 4. air.unimi.it [air.unimi.it]
- 5. air.unimi.it [air.unimi.it]
- 6. researchgate.net [researchgate.net]
- 7. EP2018379A2 - Scopine salts and their use in processes for the preparation of n-demethyl-tiotropium and tiotropium bromide - Google Patents [patents.google.com]
- 8. WO2018154596A1 - Process for synthesis of tiotropium bromide monohydrate - Google Patents [patents.google.com]
- 9. EP2018379B1 - Scopine salts and their use in processes for the preparation of n-demethyl-tiotropium and tiotropium bromide - Google Patents [patents.google.com]
- 10. US20150018556A1 - Process for Preparing Tiotropium Bromide - Google Patents [patents.google.com]
- 11. US7662963B2 - Process for the preparation of tiotropium bromide - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. medkoo.com [medkoo.com]
- 14. Process for the preparation of aclidinium bromide | Hovione [hovione.com]
- 15. CN108112252A - The method for preparing aclidinium bromide - Google Patents [patents.google.com]
- 16. Tiotropium Bromide: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 17. droracle.ai [droracle.ai]
- 18. Tiotropium (Spiriva): mechanistical considerations and clinical profile in obstructive lung disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Tiotropium bromide (Ba 679 BR), a novel long-acting muscarinic antagonist for the treatment of obstructive airways disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Characterization of aclidinium bromide, a novel inhaled muscarinic antagonist, with long duration of action and a favorable pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. An update on the efficacy and safety of aclidinium bromide in patients with COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
Methyl 2,2-dithienylglycolate: A Comprehensive Technical Guide on Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Methyl 2,2-dithienylglycolate, a key intermediate in the synthesis of several pharmaceutical compounds. The document outlines critical safety and handling procedures, detailed experimental protocols for its synthesis, and its role in the development of anticholinergic drugs.
Chemical and Physical Properties
This compound is an organic compound notable for its two thiophene rings and a glycolate moiety.[1] These structural features are pivotal to its reactivity and application in medicinal chemistry.[1]
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀O₃S₂ | [1][2][3] |
| Molecular Weight | 254.32 g/mol | [1][2] |
| CAS Number | 26447-85-8 | [3] |
| Appearance | Solid, Powder | [1][2] |
| Melting Point | 94 to 95°C | [2] |
| Boiling Point | 406.5°C at 760 mmHg | [4] |
| Density | 1.4 ± 0.1 g/cm³ | [4] |
| Flash Point | 199.6 ± 27.3 °C | [4] |
| Solubility | Soluble in acetone, acetonitrile, dimethyl sulfoxide, dimethylformamide, N-methylpyrrolidone, and tetrahydrofuran at room temperature.[1] | Smolecule[1] |
| Purity | Typically available at 96% purity.[2] | CymitQuimica[2] |
Safety and Handling
This compound is classified as harmful if swallowed and can cause skin, eye, and respiratory irritation.[1][2] Adherence to proper safety protocols is essential to minimize risk during handling and storage.
Hazard Identification and Precautionary Statements
| Hazard Statement | Description |
| H302 | Harmful if swallowed.[2][5] |
| H315 | Causes skin irritation.[2] |
| H319 | Causes serious eye irritation.[2] |
| H335 | May cause respiratory irritation.[2] |
| Precautionary Statement | Description |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P264 | Wash skin thoroughly after handling.[2][5] |
| P270 | Do not eat, drink or smoke when using this product.[2][5] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2] |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[5] |
| P302+P352 | IF ON SKIN: Wash with plenty of water. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P501 | Dispose of contents/container in accordance with local/regional/national/international regulations.[2][5] |
Personal Protective Equipment (PPE) and Engineering Controls
-
Engineering Controls: Use in a well-ventilated area.[4][5] Local exhaust ventilation should be used to control the generation of dust.
-
Eye/Face Protection: Wear safety glasses with side shields or chemical goggles.[5]
-
Skin Protection: Wear impervious protective gloves and clothing to prevent skin contact.[5]
-
Respiratory Protection: If dust is generated and ventilation is inadequate, use a dust respirator.[5]
Handling and Storage
-
Handling: Avoid contact with skin and eyes.[4][5] Do not eat, drink, or smoke when handling this product.[5] Wash hands thoroughly after handling.[5] Avoid generating dust.[5]
-
Storage: Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[4][5] Keep away from incompatible materials and foodstuff containers.[5] Protect containers from physical damage.[5]
First Aid Measures
-
If Swallowed: Rinse mouth.[5] Call a POISON CENTER or doctor if you feel unwell.[5]
-
If on Skin: Wash with plenty of soap and water.[5] If skin irritation occurs, seek medical attention.
-
If in Eyes: Wash out immediately with water.[5] If irritation persists, seek medical attention.[5]
-
If Inhaled: Remove to fresh air.
Fire Fighting Measures
-
Extinguishing Media: Use extinguishing media suitable for the surrounding area.[5] There is no restriction on the type of extinguisher that may be used.[5]
-
Specific Hazards: The compound is non-combustible, but containers may burn.[5]
-
Protective Equipment: Wear breathing apparatus and protective gloves in the event of a fire.[5]
Experimental Protocols
This compound is a crucial intermediate for the synthesis of anticholinergic agents, such as tiotropium bromide and aclidinium bromide, which are used in the treatment of Chronic Obstructive Pulmonary Disease (COPD).[5]
Synthesis of this compound
Two primary methods for the synthesis of this compound are prevalent in the literature. The choice of method can influence the yield and the profile of impurities, most notably the regio-isomer methyl 2,3-dithienylglycolate.
Method 1: Grignard Reaction
This protocol involves the reaction of a Grignard reagent derived from 2-bromothiophene with dimethyl oxalate.
-
Materials: 2-bromothiophene, magnesium scrapings, ether, dimethyl oxalate, 1.25 M sulfuric acid, dilute aqueous sodium bicarbonate, water, anhydrous sodium sulfate, carbon tetrachloride.
-
Procedure:
-
Under a nitrogen atmosphere, slowly add 2-bromothiophene (0.1 mol) to a stirred mixture of magnesium scrapings (0.11 mol) in ether (100 mL) at 0°C.[2]
-
Warm the reaction mixture to 35°C and continue stirring.[2]
-
Slowly add a solution of dimethyl oxalate (0.05 mol) in ether (150 mL) over 3 hours.[2]
-
After the addition is complete, heat the mixture to reflux (45°C) for 45 minutes.[2]
-
Cool the mixture to room temperature and add 1.25 M sulfuric acid (150 mL).[2]
-
Stir for 1 hour at room temperature, then separate the organic layer.[2]
-
Wash the organic layer sequentially with dilute aqueous sodium bicarbonate (100 mL) and water (100 mL).[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
Recrystallize the resulting solid from carbon tetrachloride to yield this compound.[2]
-
Method 2: Lithiation Reaction
This protocol utilizes n-butyllithium to generate a thienyl lithium species which then reacts with dimethyl oxalate.
-
Materials: 2-bromothiophene, n-butyllithium (n-BuLi), dimethyl oxalate, anhydrous tetrahydrofuran (THF), saturated NH₄Cl solution, ethyl acetate (AcOEt), hexane.
-
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, add n-BuLi to a solution of 2-bromothiophene and dimethyl oxalate in anhydrous THF at -80°C.
-
Stir the reaction mixture at -80°C until completion, monitoring by TLC (AcOEt/hexane).
-
Quench the reaction with a saturated NH₄Cl solution.
-
Purify the crude product by flash column chromatography on silica gel using an AcOEt/hexane gradient.
-
Role in Anticholinergic Drug Synthesis
This compound serves as the key starting material for the synthesis of important anticholinergic agents. The general synthetic scheme involves the condensation of this compound with a suitable cyclic amino alcohol (e.g., scopine) under basic conditions, followed by quaternization of the tertiary amine to yield the final active pharmaceutical ingredient.
Caption: Synthesis of Tiotropium Bromide from this compound.
Application in Proteomics
This compound has also found application in the field of proteomics as a biotinylation reagent.[1] In this context, it is used to covalently attach a biotin label to proteins, which facilitates their detection and quantification, particularly in studies of protein-protein interactions.[1] The thiophene moieties can be functionalized to enable this conjugation.
Signaling Pathways and Mechanism of Action
There is no evidence to suggest that this compound itself has a direct effect on biological signaling pathways. Its significance lies in its role as a precursor to pharmacologically active molecules.[6] The final drug products synthesized from this intermediate, such as tiotropium bromide, are potent anticholinergic agents. They function as muscarinic receptor antagonists, blocking the action of acetylcholine at M₃ receptors in the smooth muscle of the airways, leading to bronchodilation.
References
Methyl 2,2-dithienylglycolate: A Technical Overview of its Solubility and Role as a Key Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties
Methyl 2,2-dithienylglycolate, with the molecular formula C₁₁H₁₀O₃S₂, is a white to light brown solid.[1][2] Key physicochemical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 26447-85-8 | [1] |
| Molecular Weight | 254.32 g/mol | [1] |
| Melting Point | 93-95°C | [2] |
| Boiling Point (Predicted) | 406.5 ± 40.0 °C | [2] |
| Density (Predicted) | 1.392 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 10.43 ± 0.29 | [1] |
Solubility Profile
Currently, there is a lack of specific, quantitative solubility data (e.g., in mg/mL or g/100g ) for this compound in publicly accessible scientific literature. However, a comprehensive qualitative solubility profile has been compiled from patent literature and chemical supplier information.
Qualitative Solubility Data
The following tables summarize the known solubility of this compound in various organic and inorganic solvents at room temperature, unless otherwise specified.
Table 1: Solvents with High Solubility
| Solvent | Solubility Description | Reference |
| Acetone | Completely Soluble | [3] |
| Acetonitrile | Completely Soluble | [3] |
| Dimethyl Sulfoxide (DMSO) | Completely Soluble | [3] |
| Dimethylformamide (DMF) | Completely Soluble | [3] |
| N-Methylpyrrolidone | Completely Soluble | [3] |
| Tetrahydrofuran (THF) | Completely Soluble | [3] |
Table 2: Solvents with Partial or Slight Solubility
| Solvent | Solubility Description | Reference |
| Methanol | Partially Soluble / Slightly Soluble (Heated) | [3][4] |
| Pyridine | Partially Soluble | [3] |
| 1-Methyl Imidazole | Partially Soluble | [3] |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [4] |
Table 3: Solvents with Insolubility
| Solvent | Solubility Description | Reference |
| Water | Completely Insoluble (even upon heating) | [3] |
| Hexane | Completely Insoluble (even upon heating) | [3] |
| Heptane | Completely Insoluble (even upon heating) | [3] |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the quantitative determination of this compound solubility, based on the established "shake-flask" method, which is a widely accepted technique for assessing the equilibrium solubility of pharmaceutical compounds.
Materials
-
This compound (purity >99%)
-
Selected solvents (HPLC grade)
-
Scintillation vials (20 mL) with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.45 µm, PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure
-
Preparation of Standard Solutions: Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., acetonitrile). From this stock solution, prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Add an excess amount of this compound to a series of scintillation vials. The excess solid should be sufficient to ensure that a saturated solution is formed.
-
Solvent Addition: Add a known volume (e.g., 10 mL) of the desired solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm). Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that equilibrium solubility is reached.
-
Phase Separation: After equilibration, remove the vials from the shaker and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15 minutes.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into an HPLC vial. This step is crucial to remove any remaining solid particles.
-
Dilution: Dilute the filtered sample with a suitable solvent to bring the concentration within the range of the calibration curve.
-
HPLC Analysis: Analyze the prepared standard and sample solutions using a validated HPLC method to determine the concentration of this compound in the saturated solution.
-
Calculation: The solubility is calculated from the measured concentration, taking into account the dilution factor. The results can be expressed in units such as mg/mL or mol/L.
Workflow for determining the equilibrium solubility of this compound.
Role in Muscarinic Receptor Antagonism
This compound is a crucial precursor in the synthesis of several important anticholinergic agents, most notably tiotropium bromide and aclidinium bromide. These drugs are classified as long-acting muscarinic antagonists (LAMAs) and are widely used in the treatment of chronic obstructive pulmonary disease (COPD).
The therapeutic effect of these drugs is derived from their ability to block the action of acetylcholine at muscarinic receptors in the smooth muscle of the airways. Specifically, they show a high affinity for the M3 muscarinic receptor subtype. The binding of acetylcholine to M3 receptors triggers a signaling cascade that leads to bronchoconstriction. By competitively inhibiting this interaction, muscarinic antagonists prevent this constriction, resulting in bronchodilation and improved airflow.
Mechanism of action of muscarinic receptor antagonists.
The logical relationship for the synthesis of these therapeutic agents from this compound is a critical aspect for drug development professionals.
Synthetic pathway from this compound to LAMAs.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Methyl 2,2-dithienylglycolate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2,2-dithienylglycolate (MDTG) is a pivotal chemical intermediate in the pharmaceutical industry, primarily utilized in the synthesis of active pharmaceutical ingredients (APIs).[1] Its molecular structure, which features two thiophene rings and a glycolate moiety, makes it a valuable precursor for various therapeutic compounds.[2] Notably, MDTG is a key building block in the production of anticholinergic agents such as tiotropium bromide and aclidinium bromide, which are prescribed for the management of chronic obstructive pulmonary disease (COPD).[3][4][5] The purity of MDTG is of utmost importance as it directly influences the efficacy and safety of the final API.[1] A significant challenge in its synthesis is the formation of the regioisomer methyl 2-(thiophene-2-yl)-2-(thiophene-3-yl)glycolate (2,3-MDTG), which can be difficult to separate from the desired product.[3][5]
Applications
Beyond its primary role in the synthesis of anticholinergic drugs, this compound has potential applications in other fields:
-
Pharmaceuticals: It serves as a key intermediate in the synthesis of a range of anticholinergic agents.[2]
-
Agriculture: Due to its biological activity, it has potential applications as a pesticide or herbicide.[2]
-
Material Science: Its unique structure may be leveraged in the development of organic electronics or as a building block for advanced materials.[2]
-
Proteomics: MDTG can be used as a biotinylation reagent for studying protein-protein interactions.[2]
Synthesis Methods
The synthesis of this compound is commonly achieved through two primary methods: a Grignard reaction and a lithiation-based approach. The choice of method can influence the yield and purity of the final product.
Quantitative Data Summary
| Synthesis Method | Key Reagents | Solvent | Reaction Conditions | Reported Yield of this compound | Notes |
| Grignard Reaction | 2-Bromothiophene, Magnesium, Dimethyl oxalate | Diethyl ether | Reflux | 54%[3][4] | Produces a 12% yield of an inseparable regioisomer (2,3-MDTG).[3][4] |
| Grignard Reaction with Recrystallization | 2-Bromothiophene, Magnesium, Dimethyl oxalate | Ether, Carbon tetrachloride (for recrystallization) | Reflux, followed by recrystallization | 60%[6] | Purification via recrystallization is crucial for removing impurities. |
| Two-Step Lithiation Protocol | 2-Bromothiophene, n-Butyllithium, Dimethyl oxalate | Anhydrous THF | -80 °C | Not explicitly quantified for the final product in the provided abstracts, but noted as a selective protocol. | This method allows for the selective synthesis of either the 2,2- or the 2,3-dithienylglycolate, which is critical for avoiding isomeric impurities.[3][4] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
This protocol is based on the reaction of a Grignard reagent derived from 2-bromothiophene with dimethyl oxalate.
Materials:
-
2-Bromothiophene
-
Magnesium turnings
-
Dimethyl oxalate
-
Anhydrous diethyl ether
-
1.25 M Sulfuric acid
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Carbon tetrachloride (for recrystallization)
-
Nitrogen gas supply
-
Round-bottom flask and standard glassware for inert atmosphere reactions
Procedure:
-
Under a nitrogen atmosphere, slowly add 2-bromothiophene (0.1 mol) to a stirred mixture of magnesium turnings (0.11 mol) in anhydrous diethyl ether (100 mL) while maintaining the temperature at 0 °C.
-
After the initial reaction, warm the mixture to 35 °C and continue stirring to ensure the formation of the Grignard reagent (2-thienylmagnesium bromide).
-
In a separate flask, prepare a solution of dimethyl oxalate (0.05 mol) in anhydrous diethyl ether (150 mL).
-
Slowly add the dimethyl oxalate solution dropwise to the Grignard reagent over a period of 3 hours.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 45 °C) and maintain for 45 minutes.[6]
-
Cool the reaction mixture to room temperature and quench by adding 1.25 M sulfuric acid (150 mL). Stir for 1 hour at room temperature.[6]
-
Separate the organic layer and wash it sequentially with a dilute aqueous sodium bicarbonate solution (100 mL) and water (100 mL).[6]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the resulting solid residue from carbon tetrachloride (at a ratio of 1 g of solid to 3 mL of solvent) to yield this compound.[6]
Workflow Diagram for Grignard Synthesis
Caption: Workflow for the Grignard-based synthesis of this compound.
Protocol 2: Selective Synthesis of this compound via Lithiation
This two-step protocol offers a regioselective route to this compound, minimizing the formation of the 2,3-MDTG isomer.
Step 1: Preparation of Methyl 2-oxo-2-(thiophen-2-yl)acetate
Materials:
-
2-Bromothiophene
-
n-Butyllithium (n-BuLi) solution
-
Dimethyl oxalate
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Nitrogen gas supply
-
Flame-dried round-bottom flask and standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, add a solution of 2-bromothiophene (1.0 mmol) in anhydrous THF (15 mL).
-
Cool the solution to -80 °C.
-
Add n-butyllithium (0.95 mmol) dropwise to the cooled solution.
-
Stir the mixture at -80 °C for 20 minutes.
-
In a separate flask, prepare a solution of dimethyl oxalate (1.5 mmol) in anhydrous THF (5.0 mL).
-
Add the dimethyl oxalate solution to the reaction mixture.
-
Monitor the reaction by TLC until completion (e.g., using ethyl acetate/hexane as eluent).
-
Quench the reaction with a saturated aqueous ammonium chloride solution.
-
Extract the product with an appropriate organic solvent, dry the organic layer, and concentrate to obtain methyl 2-oxo-2-(thiophen-2-yl)acetate.
Step 2: Synthesis of this compound
Materials:
-
Methyl 2-oxo-2-(thiophen-2-yl)acetate (from Step 1)
-
2-Bromothiophene
-
n-Butyllithium (n-BuLi) solution
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Nitrogen gas supply
-
Flame-dried round-bottom flask and standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, prepare 2-thienyllithium by reacting 2-bromothiophene with n-BuLi in anhydrous THF at -80 °C as described in Step 1.
-
To this freshly prepared 2-thienyllithium solution, add a solution of methyl 2-oxo-2-(thiophen-2-yl)acetate in anhydrous THF.
-
Stir the reaction mixture at -80 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous ammonium chloride solution.
-
Perform an aqueous workup and extract the product with an organic solvent.
-
Dry the organic layer and concentrate it under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain pure this compound.[4]
Workflow Diagram for Lithiation-based Synthesis
References
- 1. nbinno.com [nbinno.com]
- 2. Buy this compound | 26447-85-8 [smolecule.com]
- 3. air.unimi.it [air.unimi.it]
- 4. researchgate.net [researchgate.net]
- 5. WO2019129801A1 - Process for the purification of methyl-2,2-dithienylglycolate - Google Patents [patents.google.com]
- 6. This compound | 26447-85-8 [chemicalbook.com]
Application Notes & Protocols: Synthesis of Methyl 2,2-dithienylglycolate via Grignard Reaction
Audience: Researchers, scientists, and drug development professionals.
Introduction: Methyl 2,2-dithienylglycolate (MDTG) is a pivotal intermediate in the pharmaceutical industry, primarily serving as a precursor for the synthesis of potent anticholinergic agents.[1][2] These agents, including tiotropium bromide and aclidinium bromide, are critical for treating Chronic Obstructive Pulmonary Disease (COPD).[1][3] The synthesis of MDTG is commonly achieved through a Grignard reaction, which involves the reaction of 2-thienylmagnesium bromide with dimethyl oxalate.[2][4] This document provides detailed protocols and application notes for this synthesis, addressing key challenges such as the formation of regioisomeric impurities and outlining optimized reaction conditions.
Reaction Principle and Scheme
The core of the synthesis is the nucleophilic addition of two equivalents of a Grignard reagent, 2-thienylmagnesium bromide, to dimethyl oxalate. The Grignard reagent is first prepared in situ from 2-bromothiophene and magnesium metal in an ether-based solvent.[5] The subsequent reaction with the diester, followed by an acidic workup, yields the desired tertiary alcohol, this compound.
Caption: Grignard reaction scheme for this compound synthesis.
Experimental Protocols
This section details two common protocols for the synthesis of this compound using either diethyl ether or tetrahydrofuran (THF) as the solvent.
Protocol 1: Synthesis in Diethyl Ether
This protocol is adapted from a procedure yielding approximately 60%.[6]
1. Preparation of Grignard Reagent:
-
To a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and mechanical stirrer, add magnesium scrapings (2.7 g, 0.11 mol) and anhydrous diethyl ether (100 mL) under a nitrogen atmosphere.
-
Slowly add 2-bromothiophene (9.68 mL, 0.1 mol) dropwise to the stirred mixture, maintaining the reaction temperature at 0°C with an ice bath.
-
After the initial addition, allow the mixture to warm to 35°C and continue stirring until the magnesium is consumed.
2. Reaction with Dimethyl Oxalate:
-
Prepare a solution of dimethyl oxalate (5.9 g, 0.05 mol) in anhydrous diethyl ether (150 mL).
-
Slowly add the dimethyl oxalate solution dropwise to the Grignard reagent over a period of 3 hours.
-
After the addition is complete, heat the reaction mixture to reflux (approx. 45°C) and maintain for 45 minutes.[6]
3. Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Carefully add 1.25 M sulfuric acid (150 mL) to quench the reaction. Stir for 1 hour at room temperature.
-
Separate the organic layer and wash it sequentially with a dilute aqueous sodium bicarbonate solution (100 mL) and water (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the resulting solid residue from carbon tetrachloride (1 g solid per 3 mL solvent) to afford pure this compound.[6]
Protocol 2: Synthesis in Tetrahydrofuran (THF)
This protocol is based on a method described in patent literature.[2]
1. Preparation of Grignard Reagent:
-
In a suitable reactor under a nitrogen atmosphere, prepare 2-thienylmagnesium bromide from 2-bromothiophene (330 g, 2 mol) and magnesium shavings (50 g, 2 mol) in anhydrous THF (2.5 L).
2. Reaction with Dimethyl Oxalate:
-
Prepare a solution of dimethyl oxalate (120 g, 1 mol) in THF (0.5 L).
-
Add the previously prepared Grignard solution dropwise to the dimethyl oxalate solution.
-
Stir the reaction mixture for 1 hour at room temperature, followed by 2 hours at the reflux temperature of the solvent.[2]
3. Workup and Purification:
-
Cool the reaction mixture using an ice bath.
-
Slowly add a saturated aqueous ammonium chloride (NH₄Cl) solution to quench the reaction while stirring.
-
Extract the product from the reaction mixture using an organic solvent such as chloroform.
-
Combine the organic phases, wash with a saturated sodium bicarbonate solution and then with a saturated sodium chloride solution.
-
Dry the organic phase over sodium sulfate (Na₂SO₄) and concentrate to obtain the crude product.
-
Further purification can be achieved by treatment with ethanol to yield the final product.[2]
Data Presentation: Comparison of Reaction Conditions
The choice of solvent and reaction conditions can influence the yield and purity of the final product. A major challenge is the co-formation of the regioisomer, methyl 2-(thiophene-2-yl)-2-(thiophene-3-yl) glycolate (2,3-MDTG).[1][2]
| Parameter | Protocol 1 (Diethyl Ether)[4][6] | Protocol 2 (THF)[2] |
| Solvent | Diethyl Ether | Tetrahydrofuran (THF) |
| Reactant Ratio | 2.2 eq. Mg, 2 eq. 2-Br-Thiophene, 1 eq. Dimethyl Oxalate | 2 eq. Mg, 2 eq. 2-Br-Thiophene, 1 eq. Dimethyl Oxalate |
| Reaction Temp. | Reflux (~45°C) | Room Temp, then Reflux |
| Reported Yield | 54-60% | ~45% |
| Key Impurity | 12% 2,3-MDTG (unpurified)[4] | 0.18-0.20% 2,3-MDTG (purified) |
| Workup Quench | 1.25 M H₂SO₄ | Saturated aq. NH₄Cl |
Experimental Workflow Visualization
The overall process from starting materials to the purified product involves several distinct stages, as illustrated below.
Caption: Step-by-step workflow for the synthesis and purification of MDTG.
Important Application Notes
-
Anhydrous Conditions: Grignard reagents are highly sensitive to moisture and protic solvents.[7] All glassware must be flame-dried, and anhydrous solvents must be used under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the reagent and ensure high yields.
-
Magnesium Activation: The magnesium metal surface is often coated with a passivating layer of magnesium oxide. This layer can be removed to initiate the reaction by adding a small crystal of iodine or by using sonication.[8]
-
Impurity Control: The formation of the 2,3-MDTG regioisomer is a known issue, likely arising from the equilibration of the initial 2-thienylmagnesium bromide.[1][4] Careful control of reaction temperature and addition rates can help minimize this impurity. Purification processes, such as recrystallization from specific solvents, are crucial for achieving the high purity required for pharmaceutical applications.[2]
-
Safety Precautions: Diethyl ether is extremely flammable and has a low boiling point. THF can form explosive peroxides upon storage. All operations should be conducted in a well-ventilated fume hood, away from ignition sources. The quenching step is exothermic and should be performed carefully with adequate cooling.
References
- 1. air.unimi.it [air.unimi.it]
- 2. WO2019129801A1 - Process for the purification of methyl-2,2-dithienylglycolate - Google Patents [patents.google.com]
- 3. 2-チエニルマグネシウムブロミド 溶液 1.0 M in THF | Sigma-Aldrich [sigmaaldrich.com]
- 4. air.unimi.it [air.unimi.it]
- 5. leah4sci.com [leah4sci.com]
- 6. This compound | 26447-85-8 [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. adichemistry.com [adichemistry.com]
Application Note: Purification of Methyl 2,2-dithienylglycolate from Regioisomeric Impurities
Introduction
Methyl 2,2-dithienylglycolate (MDTG), specifically the 2,2-regioisomer, is a critical intermediate in the synthesis of several active pharmaceutical ingredients (APIs), including the anticholinergic agents tiotropium bromide and aclidinium bromide.[1][2][3][4] These drugs are vital in the treatment of Chronic Obstructive Pulmonary Disease (COPD). The synthesis of MDTG, commonly through a Grignard reaction, often leads to the formation of the regioisomeric impurity, methyl 2-(thiophene-2-yl)-2-(thiophene-3-yl)glycolate (2,3-MDTG).[1][3] The presence of this regioisomer is undesirable as it can lead to the formation of pharmacological impurities in the final API.[1][4][5] Due to the similar physicochemical properties of the 2,2- and 2,3-regioisomers, their separation presents a significant challenge.[1][4] This document outlines detailed protocols for the purification of this compound to a high degree of purity, suitable for pharmaceutical applications.
Challenges in Purification
The primary challenge in the purification of this compound lies in the efficient removal of the methyl 2-(thiophene-2-yl)-2-(thiophene-3-yl)glycolate regioisomer. The structural similarity of these compounds results in very close physical properties, making separation by traditional methods difficult. Standard synthesis of MDTG can result in a product containing 0.18-0.20% of the 2,3-MDTG impurity, a level unsuitable for pharmaceutical use.[3]
Purification Strategies
Two primary strategies for obtaining pure this compound are presented:
-
Selective Synthesis: A method to selectively synthesize the desired 2,2-regioisomer, thereby minimizing the formation of the 2,3-isomer from the outset.
-
Crystallization-Based Purification: A post-synthesis purification technique to effectively remove the 2,3-regioisomer from a mixture.
Protocol 1: Selective Synthesis of this compound
This protocol focuses on a regioselective synthesis to yield the desired 2,2-isomer directly, followed by a standard purification.
Experimental Protocol:
-
Preparation of Methyl 2-oxo-2-(thiophen-2-yl)acetate:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous THF (25 mL).
-
Cool the flask to -80°C.
-
Add dimethyl oxalate (177 mg, 1.5 mmol) and 2-bromothiophene.
-
Slowly add BuLi (1.6 M in hexanes, 0.6 mL, 0.95 mmol) via syringe.
-
Stir the reaction mixture at -80°C for approximately 30-40 minutes, monitoring completion by TLC (EtOAc/hexane 1:9).
-
Quench the reaction with a saturated NH4Cl solution (5 mL).
-
Extract the product with an appropriate organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by Flash Column Chromatography (FCC) on silica gel using an EtOAc/hexane (1:9) eluent to yield methyl 2-oxo-2-(thiophen-2-yl)acetate.[1]
-
-
Synthesis of this compound:
-
Prepare a Grignard reagent from 2-bromothiophene and magnesium in diethyl ether.
-
React the resulting Grignard reagent with the previously prepared methyl 2-oxo-2-(thiophen-2-yl)acetate.
-
Upon reaction completion, quench the reaction and perform a standard aqueous workup.
-
Extract the product, dry the organic phase, and concentrate to obtain the crude this compound.
-
Data Presentation:
| Step | Product | Yield | Purity |
| 1 | Methyl 2-oxo-2-(thiophen-2-yl)acetate | 73% | >95% (post-FCC) |
| 2 | This compound | - | High Regioselectivity |
Note: Specific yield for the second step is not provided in the source material but the protocol is described as "complete regio-selective".[1]
Logical Relationship of Selective Synthesis
Caption: Regioselective synthesis pathway for pure this compound.
Protocol 2: Purification of this compound by Crystallization
This protocol details a crystallization method to significantly reduce the 2,3-MDTG regioisomer from a crude mixture.[3]
Experimental Protocol:
-
Dissolution:
-
To a mixture of crude this compound containing the 2,3-MDTG impurity, add an organic solvent. Suitable solvents include linear alkyl ethers, linear alkenyl ethers, isobutyl acetate, toluene, or mixtures thereof with a co-solvent.
-
Heat the mixture to a temperature between 30°C and 70°C, preferably 50°C to 55°C, until complete dissolution is achieved.[3]
-
-
Crystallization:
-
Cool the solution to a suitable temperature, for instance, 45°C.
-
Induce crystallization by seeding with pure this compound crystals (containing <0.07% of the 2,3-isomer).[3]
-
Stir the mixture at this temperature for at least one hour.
-
-
Isolation:
-
Cool the mixture to 20-25°C over a period of 2 hours.
-
Maintain this temperature for 30 minutes.
-
Filter the crystalline solid using a sintered glass funnel.
-
Wash the crystals with a cold solvent (e.g., MTBE).
-
Dry the purified product under reduced pressure.
-
Data Presentation:
Table 1: HPLC Analysis of MDTG Purification by Crystallization
| Sample | Initial 2,3-MDTG (%) | Solvent System | Final 2,3-MDTG (%) | Purity Improvement |
| Crude MDTG | 0.18 - 0.20 | - | - | - |
| Purified MDTG | 0.18 - 0.20 | MTBE / Heptane | ≤ 0.08 | > 55% reduction |
Data sourced from a patented purification process.[3]
Experimental Workflow for Crystallization Purification
Caption: Step-by-step workflow for the crystallization-based purification of MDTG.
Analytical Methodology
High-Performance Liquid Chromatography (HPLC) is the recommended analytical technique for quantifying the purity of this compound and the percentage of the 2,3-MDTG regioisomer.[3] A well-developed HPLC method can achieve clear separation of the two isomer peaks.
The purification of this compound from its 2,3-regioisomer is a critical step in the manufacturing of important anticholinergic drugs. While challenging due to the similar properties of the isomers, the protocols outlined provide robust solutions. Selective synthesis offers an elegant approach to prevent the formation of the impurity, while the described crystallization method provides an effective means of purification for existing mixtures. The choice of method will depend on the specific context of the synthesis and the required purity levels for the final application. For all applications in drug development, a validated HPLC method is essential for accurate determination of isomeric purity.
References
- 1. air.unimi.it [air.unimi.it]
- 2. This compound | 26447-85-8 [chemicalbook.com]
- 3. WO2019129801A1 - Process for the purification of methyl-2,2-dithienylglycolate - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Selective synthesis of methyl dithienyl-glycolates [air.unimi.it]
Application Notes and Protocols: ¹H and ¹³C NMR Spectra of Methyl 2,2-dithienylglycolate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl 2,2-dithienylglycolate is a crucial chemical intermediate in the synthesis of several active pharmaceutical ingredients (APIs), most notably anticholinergic agents used in the treatment of Chronic Obstructive Pulmonary Disease (COPD).[1][2][3] Its high purity is essential for the efficacy and safety of the final drug product. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and purity assessment of this compound. These application notes provide detailed ¹H and ¹³C NMR spectral data and standardized protocols for the analysis of this compound.
Chemical Structure:
-
Chemical Name: Methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate
-
Molecular Formula: C₁₁H₁₀O₃S₂[4]
Spectroscopic Data and Interpretation
The following sections detail the ¹H and ¹³C NMR spectra of this compound, recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard.
¹H NMR Spectrum Analysis
The ¹H NMR spectrum provides distinct signals corresponding to the protons of the two thiophene rings, the hydroxyl group, and the methyl ester group.
Table 1: ¹H NMR Data for this compound (300 MHz, CDCl₃) [8]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 7.32 | d | 4.9 | 2H | H-5, H-5' (Thiophene) |
| 7.20 - 7.18 | m | - | 2H | H-3, H-3' (Thiophene) |
| 7.00 | dd | 5.1, 3.6 | 2H | H-4, H-4' (Thiophene) |
| 4.68 | s | - | 1H | -OH (hydroxyl) |
| 3.92 | s | - | 3H | -OCH₃ (methyl ester) |
-
Thiophene Protons (7.00-7.32 ppm): The signals in the aromatic region correspond to the protons on the two equivalent thiophene rings. The doublet at 7.32 ppm is assigned to the protons at position 5, while the multiplet at 7.20-7.18 ppm and the doublet of doublets at 7.00 ppm correspond to the protons at positions 3 and 4, respectively.[8]
-
Hydroxyl Proton (4.68 ppm): A singlet at 4.68 ppm corresponds to the hydroxyl proton.[8] This peak's position can be variable and may broaden or shift depending on concentration and solvent purity.
-
Methyl Ester Protons (3.92 ppm): The sharp singlet at 3.92 ppm integrates to three protons and is characteristic of the methyl ester group.[8]
¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum confirms the carbon framework of the molecule, showing signals for the carbonyl group, the aromatic carbons of the thiophene rings, the quaternary carbon, and the methyl ester carbon.
Table 2: ¹³C NMR Data for this compound (75 MHz, CDCl₃) [8]
| Chemical Shift (δ) ppm | Assignment |
| 172.3 | C=O (Ester carbonyl) |
| 145.7 | C-2, C-2' (Thiophene, quaternary) |
| 126.8 | C-5, C-5' (Thiophene) |
| 126.0 | C-3, C-3' (Thiophene) |
| 125.9 | C-4, C-4' (Thiophene) |
| 76.4 | C-α (Quaternary, bearing -OH) |
| 54.3 | -OCH₃ (Methyl ester) |
-
Carbonyl Carbon (172.3 ppm): The signal in the downfield region is assigned to the ester carbonyl carbon.[8]
-
Thiophene Carbons (125.9-145.7 ppm): Four distinct signals represent the carbons of the two identical thiophene rings.[8]
-
Quaternary Carbon (76.4 ppm): The signal at 76.4 ppm corresponds to the central quaternary carbon atom bonded to the hydroxyl group and the two thiophene rings.[8]
-
Methoxy Carbon (54.3 ppm): The signal at 54.3 ppm is attributed to the carbon of the methyl ester group.[8]
Experimental Protocols
The following protocols outline the standardized procedures for sample preparation and data acquisition for NMR analysis of this compound.
Protocol 1: NMR Sample Preparation
-
Weighing: Accurately weigh approximately 5 mg of the this compound sample.[2]
-
Dissolution: Transfer the sample into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS to the NMR tube.[2]
-
Homogenization: Cap the tube and gently vortex or invert it until the sample is completely dissolved.
-
Analysis: The sample is now ready for insertion into the NMR spectrometer.
Protocol 2: ¹H NMR Data Acquisition
-
Spectrometer: Bruker Fourier 300 or equivalent.[8]
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: Standard single-pulse sequence (e.g., 'zg30')
-
Acquisition Parameters:
-
Spectral Width: ~16 ppm
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: ~4 s
-
-
Processing:
-
Apply an exponential window function with a line broadening of 0.3 Hz.
-
Perform Fourier Transform.
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the residual CHCl₃ signal at 7.26 ppm or TMS at 0.00 ppm.
-
Protocol 3: ¹³C NMR Data Acquisition
-
Spectrometer: Bruker Fourier 300 or equivalent.[8]
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: Standard proton-decoupled sequence (e.g., 'zgpg30')
-
Acquisition Parameters:
-
Spectral Width: ~240 ppm
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay: 2.0 s
-
Acquisition Time: ~1 s
-
-
Processing:
-
Apply an exponential window function with a line broadening of 1.0 Hz.
-
Perform Fourier Transform.
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the CDCl₃ solvent signal at 77.0 ppm.[8]
-
Visualizations
Workflow for NMR Analysis
The following diagram illustrates the general workflow for the NMR analysis of this compound.
References
- 1. air.unimi.it [air.unimi.it]
- 2. WO2019129801A1 - Process for the purification of methyl-2,2-dithienylglycolate - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. GSRS [precision.fda.gov]
- 5. chembk.com [chembk.com]
- 6. This compound | 26447-85-8 [chemicalbook.com]
- 7. lookchem.com [lookchem.com]
- 8. air.unimi.it [air.unimi.it]
Application Notes and Protocols for Mass Spectrometry Analysis of Methyl 2,2-dithienylglycolate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2,2-dithienylglycolate (MDTG) is a crucial intermediate in the synthesis of various anticholinergic agents, which are vital in the treatment of chronic obstructive pulmonary disease (COPD).[1] The purity and structural integrity of MDTG are paramount for ensuring the safety and efficacy of the final active pharmaceutical ingredients (APIs). Mass spectrometry is a powerful analytical technique for the qualitative and quantitative analysis of MDTG, providing essential information on its molecular weight, structure, and purity.
This document provides detailed application notes and protocols for the mass spectrometry analysis of this compound, intended to guide researchers, scientists, and drug development professionals in their analytical workflows.
Chemical Properties
| Property | Value |
| Chemical Name | Methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate |
| CAS Number | 26447-85-8 |
| Molecular Formula | C₁₁H₁₀O₃S₂ |
| Molecular Weight | 254.33 g/mol |
| Structure | ![]() |
Quantitative Data Presentation
The following table summarizes the significant peaks observed in the positive Electrospray Ionization (ESI) mass spectrum of a purified sample of this compound.[1]
| m/z | Proposed Ion |
| 277.0 | [M+Na]⁺ |
| 255.0 | [M+H]⁺ |
| 237.0 | [M+H-H₂O]⁺ |
| 195.0 | [M+H-HCOOCH₃]⁺ |
| 169.0 | [C₈H₅S₂]⁺ |
| 111.0 | [C₅H₃S]⁺ |
M represents the this compound molecule.
Experimental Protocols
Sample Preparation
-
Standard Solution Preparation: Accurately weigh approximately 5 mg of this compound standard.
-
Dissolve the standard in 10 mL of a suitable solvent such as methanol or acetonitrile to obtain a stock solution of 0.5 mg/mL.
-
Perform serial dilutions of the stock solution with the same solvent to prepare working standards of desired concentrations (e.g., 1, 5, 10, 50, 100 µg/mL).
-
For analysis of reaction mixtures or purity assessment, dissolve the sample in the chosen solvent to a final concentration within the calibration range.
Electrospray Ionization Mass Spectrometry (ESI-MS) Protocol
This protocol is based on a general procedure for small molecule analysis and should be optimized for the specific instrument used.
-
Instrumentation: A quadrupole time-of-flight (Q-TOF) mass spectrometer equipped with an electrospray ionization (ESI) source is recommended.[1]
-
Sample Infusion: Introduce the prepared sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
ESI Source Parameters (Positive Ion Mode):
-
Capillary Voltage: 3.0 - 4.5 kV
-
Cone Voltage: 20 - 40 V
-
Source Temperature: 100 - 150 °C
-
Desolvation Temperature: 250 - 350 °C
-
Cone Gas Flow (Nitrogen): 20 - 50 L/hr
-
Desolvation Gas Flow (Nitrogen): 500 - 800 L/hr
-
-
Mass Analyzer Parameters:
-
Scan Range: m/z 50 - 500
-
Acquisition Mode: Centroid or Profile
-
Acquisition Rate: 1 spectrum/second
-
-
Data Acquisition and Processing:
-
Acquire data for a stable period (e.g., 1-2 minutes).
-
Process the raw data using the instrument's software to obtain the mass spectrum.
-
Identify the molecular ion ([M+H]⁺, [M+Na]⁺) and major fragment ions.
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the mass spectrometry analysis of this compound.
Proposed Fragmentation Pathway
Caption: Proposed fragmentation pathway of this compound in ESI-MS.
References
Application Note: HPLC Purity Assessment of Methyl 2,2-dithienylglycolate
AN-HPLC-001
Introduction
Methyl 2,2-dithienylglycolate is a critical intermediate in the synthesis of various anticholinergic agents, notably Tiotropium Bromide, which is used in the treatment of chronic obstructive pulmonary disease (COPD).[1][2][3] The purity of this intermediate is paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). A common impurity in the synthesis of this compound is its regioisomer, methyl 2-(thiophene-2-yl)-2-(thiophene-3-yl) glycolate (2,3-MDTG).[1] This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of the purity of this compound and the separation of its key impurity, 2,3-MDTG.
Principle
This method utilizes reversed-phase HPLC with UV detection to separate this compound from its potential impurities. The separation is achieved based on the differential partitioning of the analyte and impurities between the stationary phase (a C8 or similar column) and the mobile phase (a mixture of an aqueous buffer and an organic solvent). The concentration of the analyte and its impurities is determined by comparing the peak areas in the chromatogram to those of a reference standard.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a binary pump, UV detector, autosampler, column thermostat, and degasser is suitable.[1]
-
Column: Zorbax Rx-C8 column (5 µm, 4.6 × 150 mm) or equivalent.[4]
-
Chemicals and Reagents:
-
Acetonitrile (HPLC grade)
-
Water (High-purity, Milli-Q or equivalent)
-
Trimethylamine
-
Perchloric acid
-
This compound reference standard
-
Methyl 2-(thiophene-2-yl)-2-(thiophene-3-yl) glycolate (2,3-MDTG) reference standard (if available)
-
Preparation of Solutions
-
Mobile Phase A: Prepare a solution of water containing 1% trimethylamine, with the pH adjusted to 3.0 using perchloric acid.[4]
-
Mobile Phase B: Acetonitrile.[4]
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable solvent (e.g., acetonitrile or a mixture of mobile phases) to obtain a known concentration.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in a suitable solvent to achieve a concentration similar to the standard solution.
HPLC Method Parameters
A gradient elution is employed for the effective separation of the main component from its impurities.
| Parameter | Condition |
| Column | Zorbax Rx-C8 (5 µm, 4.6 × 150 mm)[4] |
| Mobile Phase | A: Water with 1% trimethylamine, pH 3.0 with perchloric acid B: Acetonitrile[4] |
| Gradient | 0–20 min: 25% B (isocratic) 20–36 min: Gradient to 51% B 36–36.1 min: Gradient back to 25% B[4] |
| Flow Rate | 2 mL/min[4] |
| Column Temperature | Ambient or controlled at a specific temperature (e.g., 25°C) |
| Detection Wavelength | UV at a suitable wavelength (e.g., 254 nm) |
| Injection Volume | 10 µL (typical, can be optimized) |
Data Analysis
The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The percentage of specific impurities, such as 2,3-MDTG, can be quantified using the area of the corresponding peak.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Data Presentation
The following table summarizes the key parameters of the HPLC method for the purity assessment of this compound.
| Parameter | Value | Reference |
| Instrumentation | HPLC with UV Detector | [1] |
| Column | Zorbax Rx-C8 (5 µm, 4.6 × 150 mm) | [4] |
| Mobile Phase A | Water with 1% Trimethylamine, pH 3.0 with Perchloric Acid | [4] |
| Mobile Phase B | Acetonitrile | [4] |
| Elution Type | Gradient | [4] |
| Flow Rate | 2 mL/min | [4] |
| Detection | UV | [1] |
Visualizations
Experimental Workflow
The following diagram illustrates the logical workflow for the HPLC purity assessment of this compound.
Caption: Workflow for HPLC purity assessment of this compound.
References
Application Notes and Protocols: Synthesis of Tiotropium Bromide Utilizing Methyl 2,2-dithienylglycolate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiotropium bromide is a long-acting muscarinic antagonist used in the management of chronic obstructive pulmonary disease (COPD).[1][2] Its synthesis is a critical process for pharmaceutical production, with a key intermediate being Methyl 2,2-dithienylglycolate. This document provides detailed application notes and experimental protocols for the synthesis of tiotropium bromide, focusing on the pivotal role of this compound. The synthesis primarily involves a two-step process: the transesterification of scopine with this compound to form N-demethyltiotropium, followed by the quaternization of the resulting intermediate to yield the final active pharmaceutical ingredient (API).[2][3]
Synthetic Pathway Overview
The general synthetic pathway for tiotropium bromide commencing from this compound involves two primary transformations:
-
Transesterification: this compound is reacted with scopine to produce N-demethyltiotropium (also known as Scopine di(2-thienyl)glycolate). This step is crucial for forming the core ester structure of the final molecule.[2][3]
-
Quaternization: The tertiary amine of N-demethyltiotropium is methylated, typically using methyl bromide, to form the quaternary ammonium salt, tiotropium bromide.[2][4]
Caption: General synthetic pathway of tiotropium bromide.
Quantitative Data Summary
The following table summarizes various reported conditions and yields for the key steps in the synthesis of tiotropium bromide starting from intermediates derived from this compound.
| Step | Reactants | Key Reagents/Solvents | Temperature (°C) | Time (hours) | Yield (%) | Purity (%) | Reference |
| Transesterification | Scopine, Methyl di-(2-thienyl)glycolate (MDTG) | Inorganic base, Inert solvent | 70-90 | Not Specified | 45-70 | >99.5 (final product) | [3][5] |
| Quaternization | N-demethyltiotropium, Methyl bromide | Acetonitrile | Room Temperature | 72 | 74 | Not Specified | [6][7] |
| Quaternization | N-demethyltiotropium, Bromomethane | Inert solvent, 2-methyltetrahydrofuran (anti-solvent) | Not Specified | Not Specified | up to 91 | >99.4 (crude) | [3] |
| Overall Process | Quaternized scopine ester | Oxygen-saturated acetonitrile, Triethylamine | Room Temperature | 48 | 74 | Not Specified | [5][6] |
Experimental Protocols
Protocol 1: Synthesis of N-demethyltiotropium via Transesterification
This protocol details the formation of the N-demethyltiotropium intermediate from scopine and this compound.
Materials:
-
Scopine or Scopine oxalate[3]
-
Methyl di-(2-dithienyl)glycolate (MDTG)[3]
-
Inorganic base (e.g., sodium tert-butoxide)[2]
-
Diethylamine (if starting from scopine oxalate)[3]
-
Hydrochloric acid (2M)[2]
-
Dichloromethane[2]
-
Ice[2]
-
Argon or Nitrogen atmosphere[2]
Procedure:
-
If starting with scopine oxalate, first liberate the free base: React scopine oxalate with diethylamine in an inert solvent to form scopine.[3]
-
Dissolve scopine and Methyl di-(2-dithienyl)glycolate in an inert solvent such as toluene in a reaction vessel equipped for stirring under an inert atmosphere (e.g., argon).[2][3]
-
Heat the mixture to 70°C.[2]
-
While stirring, slowly add a solution of an inorganic base, such as a 2M solution of sodium tert-butoxide in tetrahydrofuran, dropwise over approximately 25 minutes.[2]
-
Continue stirring the reaction mixture at 70°C. Methanol formed during the reaction can be occasionally removed by distillation.[2]
-
Upon reaction completion (monitored by a suitable technique like TLC or HPLC), cool the mixture and add it to a mixture of ice and 2M HCl.[2]
-
Alkalize the acidic phase to precipitate the free base, N-demethyltiotropium.[2]
-
Extract the product with dichloromethane.[2]
-
Combine the organic extracts and concentrate under reduced pressure to yield the crude N-demethyltiotropium, which can be purified further if necessary by conventional methods like crystallization or chromatography.[2][8]
Caption: Experimental workflow for N-demethyltiotropium synthesis.
Protocol 2: Synthesis of Tiotropium Bromide via Quaternization
This protocol details the conversion of the N-demethyltiotropium intermediate to tiotropium bromide using methyl bromide.
Materials:
-
N-demethyltiotropium (Scopine Di(2-thienylglycolate))[2]
-
Methyl bromide solution (e.g., 50% wt/wt in acetonitrile)[2]
-
Reaction vessel capable of being sealed[6]
-
Filtration apparatus (e.g., Büchner funnel)[2]
-
Vacuum oven[2]
Procedure:
-
Dissolve N-demethyltiotropium (e.g., 0.8 g) in acetonitrile in a suitable reaction vessel.[2][6]
-
Add the methyl bromide solution in acetonitrile (e.g., 1 ml of a 50% solution) to the mixture.[2][6]
-
Seal the reaction vessel and stir the resulting mixture at room temperature for 24-72 hours. A solid precipitate will form during the reaction.[2][6]
-
Wash the filtered solid with a suitable solvent, such as acetonitrile.[6]
-
Dry the product in a vacuum oven to obtain pure tiotropium bromide.[2][6]
Caption: Experimental workflow for tiotropium bromide synthesis.
Purification and Characterization
The crude tiotropium bromide obtained can be purified by crystallization from a mixture of solvents such as methanol and acetone to achieve high purity (≥99.5%).[3] The final product's identity and purity should be confirmed using standard analytical techniques, including:
-
High-Performance Liquid Chromatography (HPLC): To determine chemical purity.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
Safety Precautions
-
Methyl bromide is a toxic and volatile substance and should be handled with extreme caution in a well-ventilated fume hood.
-
Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive. Handle under an inert atmosphere.
-
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. US20150018556A1 - Process for Preparing Tiotropium Bromide - Google Patents [patents.google.com]
- 4. US7662963B2 - Process for the preparation of tiotropium bromide - Google Patents [patents.google.com]
- 5. SYNTHESIS METHOD FOR PRODUCING TIOTROPIUM BROMIDE - Patent 2552912 [data.epo.org]
- 6. benchchem.com [benchchem.com]
- 7. US8957209B2 - Methods for the synthesis of tiotropium bromide - Google Patents [patents.google.com]
- 8. EP2552913A1 - Method for synthesis of tiotropium bromide - Google Patents [patents.google.com]
The Role of Methyl 2,2-dithienylglycolate in Proteomics: An Assessment
References
- 1. A chemical probe unravels the reactive proteome of health-associated catechols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Labeling of methyl groups: a streamlined protocol and guidance for the selection of 2H precursors based on molecular weight - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A method for site-specific labeling of multiple protein thiols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Activity-Based Protein Profiling for the Identification of Novel Carbohydrate-Active Enzymes Involved in Xylan Degradation in the Hyperthermophilic Euryarchaeon Thermococcus sp. Strain 2319x1E [frontiersin.org]
- 6. Current developments in activity-based protein profiling. | CoLab [colab.ws]
- 7. Proteomic discovery of chemical probes that perturb protein complexes in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cross-linking mass spectrometry for mapping protein complex topologies in situ - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Methyl 2,2-dithienylglycolate Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2,2-dithienylglycolate (MDTG) is a crucial chemical intermediate in the pharmaceutical industry.[1][2] Its primary significance lies in its role as a key precursor for the synthesis of several potent anticholinergic agents, which are instrumental in the management of Chronic Obstructive Pulmonary Disease (COPD).[3][4] Notably, MDTG is a starting material for the production of Tiotropium bromide (marketed as SPIRIVA®) and Aclidinium bromide (marketed as TUDORZA® PRESSAIR®).[3][4] The synthesis of these active pharmaceutical ingredients involves the condensation of MDTG with specific polycyclic compounds like scopine or 3-quinuclidinol derivatives.[3][4]
The synthesis of MDTG can be approached through various methods, with the Grignard reaction and lithiation-based protocols being the most common.[3][4] A significant challenge in MDTG synthesis is the formation of the regioisomeric impurity, methyl 2-(thiophen-2-yl)-2-(thiophen-3-yl)glycolate (2,3-MDTG), which can complicate purification and impact the purity of the final drug product.[1][3] Therefore, regioselective synthesis and effective purification methods are of paramount importance.
These application notes provide detailed experimental protocols for the synthesis of this compound, summarize key quantitative data, and present visual workflows to aid researchers in their experimental design.
Experimental Protocols
Two primary methods for the synthesis of this compound are detailed below.
Protocol 1: Synthesis via Grignard Reaction
This protocol outlines the synthesis of MDTG using a Grignard reaction between 2-thienylmagnesium bromide and dimethyl oxalate. While this method is common, it can lead to the formation of a regioisomeric impurity.[1][3][4]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) |
| 2-Bromothiophene | 163.03 |
| Magnesium turnings | 24.31 |
| Dimethyl oxalate | 118.09 |
| Diethyl ether (anhydrous) | 74.12 |
| 1.25 M Sulfuric acid | 98.08 |
| Sodium bicarbonate (sat. aq.) | 84.01 |
| Anhydrous sodium sulfate | 142.04 |
| Carbon tetrachloride | 153.82 |
Equipment:
-
Three-neck round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Nitrogen inlet
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Grignard Reagent Formation: Under a nitrogen atmosphere, slowly add 2-bromothiophene (9.68 mL, 0.1 mol) to a stirred suspension of magnesium turnings (2.7 g, 0.11 mol) in anhydrous diethyl ether (100 mL) in a three-neck flask. Maintain the reaction temperature at 0°C during the addition. After the addition is complete, warm the mixture to 35°C and continue stirring to ensure the formation of 2-thienylmagnesium bromide.
-
Reaction with Dimethyl Oxalate: Prepare a solution of dimethyl oxalate (5.9 g, 0.05 mol) in anhydrous diethyl ether (150 mL). Slowly add this solution dropwise to the Grignard reagent over 3 hours.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux (approximately 45°C) and maintain for 45 minutes.
-
Work-up: Cool the mixture to room temperature and quench the reaction by adding 1.25 M sulfuric acid (150 mL). Stir the mixture for 1 hour at room temperature.
-
Extraction and Washing: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with a dilute aqueous solution of sodium bicarbonate (100 mL) and water (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Recrystallize the resulting solid residue from carbon tetrachloride (at a ratio of 1 g of crude product to 3 mL of solvent) to yield this compound.
Quantitative Data Summary (Protocol 1)
| Parameter | Value | Reference |
| 2-Bromothiophene | 0.1 mol | |
| Magnesium | 0.11 mol | |
| Dimethyl oxalate | 0.05 mol | |
| Reaction Temperature | 0°C to 45°C | |
| Reaction Time | ~4.5 hours | |
| Yield | ~60% |
Protocol 2: Regioselective Two-Step Synthesis via Lithiation
This protocol offers a more regioselective route to MDTG, minimizing the formation of the 2,3-MDTG impurity.[3] It involves the initial formation of an oxo-acetate intermediate, followed by a second lithiation and coupling step.
Step A: Synthesis of Methyl 2-oxo-2-(thiophen-2-yl)acetate
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) |
| 2-Bromothiophene | 163.03 |
| n-Butyllithium (n-BuLi) | 64.06 |
| Dimethyl oxalate | 118.09 |
| Tetrahydrofuran (THF, anhydrous) | 72.11 |
| Ammonium chloride (sat. aq.) | 53.49 |
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-bromothiophene (1.0 mmol) in anhydrous THF (15 mL). Cool the solution to -80°C.
-
Lithiation: Add n-butyllithium (0.95 mmol) dropwise to the solution. Stir the mixture at -80°C for 20 minutes.
-
Addition of Electrophile: Add a solution of dimethyl oxalate (1.5 mmol) in anhydrous THF (5.0 mL) to the reaction mixture.
-
Reaction Monitoring and Quenching: Monitor the reaction by Thin Layer Chromatography (TLC) using an ethyl acetate/hexane (1:9) mobile phase. Once the reaction is complete (typically 30-40 minutes), quench the reaction with a saturated aqueous solution of ammonium chloride (5 mL).[3]
-
Work-up and Purification: Extract the product, dry the organic layer, and concentrate. Purify the crude product by flash column chromatography on silica gel using an ethyl acetate/hexane (1:9) eluent to obtain methyl 2-oxo-2-(thiophen-2-yl)acetate.[3]
Step B: Synthesis of this compound
Procedure:
-
Generation of 2-Thienyl Lithium: In a separate flame-dried flask under nitrogen, prepare a solution of 2-thienyl lithium by reacting 2-bromothiophene (1.0 mmol) with n-butyllithium (0.95 mmol) in anhydrous THF (15 mL) at -80°C for 20 minutes.
-
Coupling Reaction: Add a solution of methyl 2-oxo-2-(thiophen-2-yl)acetate (from Step A) in anhydrous THF (5.0 mL) to the freshly prepared 2-thienyl lithium solution at -80°C.
-
Work-up and Purification: After the reaction is complete (monitored by TLC), quench with saturated aqueous ammonium chloride. Perform an aqueous work-up, extract the product, dry the organic phase, and concentrate. Purify the final product by flash column chromatography.
Quantitative Data Summary (Protocol 2)
| Parameter | Step A | Step B | Reference |
| 2-Bromothiophene | 1.0 mmol | 1.0 mmol | [3] |
| n-Butyllithium | 0.95 mmol | 0.95 mmol | [3] |
| Dimethyl oxalate | 1.5 mmol | - | [3] |
| Intermediate from Step A | - | ~1.0 mmol | [3] |
| Reaction Temperature | -80°C | -80°C | [3] |
| Yield (Step A) | ~73% | - | [3] |
| Overall Yield | High (not specified) | High (not specified) | [3] |
Visualizations
Synthetic Pathways
Caption: Synthetic routes to this compound.
Experimental Workflow: Grignard Synthesis
Caption: Workflow for the Grignard synthesis of MDTG.
Application in Drug Synthesis
Caption: Role of MDTG in anticholinergic drug synthesis.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2,2-dithienylglycolate
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of Methyl 2,2-dithienylglycolate synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, particularly via the Grignard reaction, which is a common synthetic route.
Issue 1: Low or No Product Yield
-
Question: My Grignard reaction with 2-thienylmagnesium bromide and dimethyl oxalate resulted in a very low yield (<50%) or no desired product. What are the potential causes and solutions?
-
Answer: Low or no yield in a Grignard reaction is a frequent problem. Several factors can contribute to this issue. A systematic troubleshooting approach is recommended.
-
Moisture Contamination: Grignard reagents are extremely sensitive to moisture. Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). All solvents and reagents should be anhydrous. Diethyl ether and tetrahydrofuran (THF) must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).
-
Poor Quality Magnesium: The surface of the magnesium turnings may be oxidized. Activate the magnesium by stirring it vigorously under an inert atmosphere or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to initiate the reaction.
-
Incorrect Reagent Stoichiometry: The stoichiometry between the Grignard reagent and dimethyl oxalate is crucial. A common protocol uses a 2:1 molar ratio of 2-thienylmagnesium bromide to dimethyl oxalate.[1] Using an excess of the Grignard reagent can lead to the formation of byproducts.
-
Reaction Temperature: The initial formation of the Grignard reagent should be controlled. While the reaction of the Grignard reagent with dimethyl oxalate is typically carried out at reflux in diethyl ether, the initial addition of the oxalate should be done at a lower temperature to control the exotherm.[2][3]
-
Side Reactions: The primary side reaction is the formation of the regioisomeric impurity, methyl 2-(thiophene-2-yl)-2-(thiophene-3-yl)glycolate (2,3-MDTG).[1][2] This arises from the equilibrium of the initial 2-thienylmagnesium bromide.[2] While this affects purity more than yield, conditions that favor this isomerization can impact the overall yield of the desired product.
-
Issue 2: Formation of Significant Impurities
-
Question: My final product is contaminated with a significant amount of an inseparable impurity. How can I identify and minimize this impurity?
-
Answer: The most common and problematic impurity is the regioisomer methyl 2-(thiophene-2-yl)-2-(thiophene-3-yl)glycolate (2,3-MDTG).[1][2]
-
Identification: This impurity can be identified by HPLC analysis, where it will have a different retention time than the desired product.[1] Its presence can also be inferred from NMR spectroscopy if a pure standard is available for comparison.
-
Minimization during Synthesis:
-
Alternative Reagents: One approach to avoid the regioisomer is to use a two-step protocol involving the lithiation of bromothiophene derivatives.[2][4] Reacting 2-thienyllithium with dimethyl oxalate can provide a more selective synthesis of the desired 2,2-dithienylglycolate intermediate.[2]
-
Reaction Conditions: Modulating the reactivity of the thienyl anion by changing the counter-cation (from MgBr to Li) can significantly improve the selectivity.[2]
-
-
Purification: If the impurity has already formed, a specific purification process can be employed. This involves crystallizing the crude product from a suitable organic solvent. Solvents such as isobutyl acetate, toluene, diisopropyl ether, and methyl-t-butyl ether (MTBE) have been shown to effectively reduce the 2,3-MDTG content to less than 0.10%.[1]
-
Issue 3: Difficulty in Product Purification
-
Question: I am having trouble purifying the crude this compound. What are the recommended purification methods?
-
Answer: Purification of this compound primarily focuses on removing the 2,3-MDTG regioisomer and other process-related impurities.
-
Recrystallization: This is the most effective method for removing the 2,3-MDTG impurity.[1] A detailed procedure involves dissolving the crude product in a selected solvent (e.g., MTBE), heating the mixture, and then cooling it to induce crystallization of the pure product.[1] The choice of solvent is critical for efficient separation.
-
Column Chromatography: While less common on an industrial scale, silica gel column chromatography can be used for small-scale purification. A solvent system such as ethyl acetate/hexane can be employed to separate the desired product from its isomers and other byproducts.[5]
-
Washing: After the reaction workup, washing the organic layer with a dilute aqueous solution of sodium bicarbonate and then with brine can help remove acidic and water-soluble impurities before the final purification step.[3]
-
Frequently Asked Questions (FAQs)
-
Q1: What is a typical yield for the synthesis of this compound via the Grignard reaction?
-
Q2: What is the primary impurity in the synthesis of this compound and why is it a concern?
-
A2: The primary impurity is the regioisomer methyl 2-(thiophene-2-yl)-2-(thiophene-3-yl)glycolate (2,3-MDTG).[1][2] This impurity is a concern because it is difficult to separate from the desired product and can be carried through to the final active pharmaceutical ingredient (API), such as tiotropium bromide, leading to the formation of pharmacological regioisomeric impurities in the drug product.[2]
-
-
Q3: Are there alternative synthetic routes to this compound that avoid the regioisomer impurity?
-
A3: Yes, an alternative route involves a three-step process starting from 2-thiophenecarboxaldehyde. This pathway proceeds through a benzoin condensation to form 2,2'-thenoin, followed by oxidation to 2,2'-thenil, and finally a benzilic acid rearrangement to yield di-2-thienylglycolic acid, which can then be esterified.[6] Another approach is to use organolithium reagents instead of Grignard reagents to achieve higher regioselectivity.[2]
-
-
Q4: What are the key reaction parameters to control for a successful Grignard synthesis?
-
A4: The key parameters to control are:
-
Anhydrous conditions: All glassware, solvents, and reagents must be free of moisture.
-
Magnesium activation: Ensure the magnesium surface is reactive.
-
Temperature control: Manage the exotherm during the formation of the Grignard reagent and its subsequent reaction with dimethyl oxalate.
-
Stoichiometry: Use the correct molar ratios of reactants. A 2:1 ratio of Grignard reagent to dimethyl oxalate is common.[1]
-
-
-
Q5: How can I confirm the purity of my synthesized this compound?
-
A5: The purity of this compound is typically assessed using High-Performance Liquid Chromatography (HPLC).[1] Other analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and melting point analysis can also be used to characterize the product and identify impurities. The melting point of pure Di-(2-thienyl)glycolic acid is reported to be 93-94 °C with decomposition.[7] Crystalline methyl-2,2-dithienylglycolate has a reported endothermic peak at 93.25°C ± 1°C in DSC analysis.[1]
-
Data Presentation
Table 1: Summary of Grignard Reaction Conditions and Yields
| Parameter | Value | Reference |
| Starting Materials | 2-Bromothiophene, Magnesium, Dimethyl Oxalate | [1][2][3] |
| Solvent | Diethyl Ether or Tetrahydrofuran (THF) | [1][2][3] |
| Molar Ratio (Grignard:Oxalate) | 2:1 | [1] |
| Reaction Temperature | 0 °C to Reflux (45 °C) | [3] |
| Reported Yield | 54% - 60% | [2][3] |
| Major Impurity | Methyl 2-(thiophene-2-yl)-2-(thiophene-3-yl)glycolate (2,3-MDTG) | [1][2] |
| Initial Impurity Level | 0.18-0.20% | [1] |
Table 2: Purification of this compound via Recrystallization
| Solvent | Final 2,3-MDTG Content | Reference |
| Isobutyl Acetate | < 0.10% | [1] |
| Toluene | < 0.10% | [1] |
| Diisopropyl Ether | < 0.10% | [1] |
| Methyl-t-butyl Ether (MTBE) | < 0.10% | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
This protocol is based on established methods.[1][3]
Materials:
-
2-Bromothiophene
-
Magnesium turnings
-
Dimethyl oxalate
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
1.25 M Sulfuric acid
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
Grignard Reagent Formation:
-
Under a nitrogen atmosphere, add magnesium turnings (2.1 molar equivalents) to a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Add a small amount of anhydrous diethyl ether or THF.
-
Slowly add a solution of 2-bromothiophene (2.0 molar equivalents) in the anhydrous solvent to the magnesium turnings. The reaction may need to be initiated with a small iodine crystal or gentle heating.
-
Once the reaction starts, add the remaining 2-bromothiophene solution dropwise to maintain a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature or gentle reflux until the magnesium is consumed.
-
-
Reaction with Dimethyl Oxalate:
-
In a separate flame-dried flask, dissolve dimethyl oxalate (1.0 molar equivalent) in anhydrous diethyl ether or THF.
-
Cool the dimethyl oxalate solution in an ice bath.
-
Slowly add the prepared Grignard reagent to the dimethyl oxalate solution via a cannula or dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 1-2 hours.[1]
-
-
Workup:
-
Cool the reaction mixture in an ice bath.
-
Slowly quench the reaction by adding 1.25 M sulfuric acid.[3]
-
Separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
Visualizations
Caption: Grignard synthesis workflow for this compound.
Caption: Troubleshooting logic for low yield issues.
References
- 1. WO2019129801A1 - Process for the purification of methyl-2,2-dithienylglycolate - Google Patents [patents.google.com]
- 2. air.unimi.it [air.unimi.it]
- 3. This compound | 26447-85-8 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. air.unimi.it [air.unimi.it]
- 6. benchchem.com [benchchem.com]
- 7. electronicsandbooks.com [electronicsandbooks.com]
Technical Support Center: Methyl 2,2-dithienylglycolate Isomer Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of Methyl 2,2-dithienylglycolate isomers.
Troubleshooting Guide: Separation of Regioisomers by Crystallization
The primary challenge in the purification of this compound (2,2-MDTG) is the removal of its regioisomer, methyl 2-(thiophene-2-yl)-2-(thiophene-3-yl) glycolate (2,3-MDTG).[1][2][3][4] This impurity is often formed during the synthesis of 2,2-MDTG and its similar physical properties make it difficult to separate.[1][3] Crystallization is an effective method for reducing the 2,3-MDTG content to pharmaceutically acceptable levels (≤ 0.10%).[1]
Q1: My final product has a high level of the 2,3-MDTG regioisomer (>0.20%) after initial synthesis. How can I purify it?
A1: A proven method for reducing the 2,3-MDTG impurity is through a controlled crystallization process. The choice of solvent system is critical for effective purification.
Q2: Which solvent systems are recommended for the crystallization of this compound to remove the 2,3-MDTG isomer?
A2: Several organic solvents and solvent/co-solvent mixtures have been shown to be effective. The selection depends on the desired purity and yield. Below is a summary of reported solvent systems and their performance in reducing the 2,3-MDTG impurity.
Data Presentation: Solvent System Performance in 2,3-MDTG Reduction
| Solvent System | Initial 2,3-MDTG (%) | Final 2,3-MDTG (%) | Purification Yield (%) | Reference |
| Methyl tert-butyl ether (MTBE) | 0.18-0.20 | ≤ 0.10 | ≥ 70 | [1] |
| Isobutyl acetate | 0.18-0.20 | ≤ 0.10 | ≥ 70 | [1] |
| Toluene | 0.18-0.20 | ≤ 0.10 | ≥ 70 | [1] |
| MTBE / Butanol (90:10) | 0.18-0.20 | ≤ 0.08 | ≥ 75 | [1] |
| Heptane Mixtures | Not specified | > 0.15 | Good | [1] |
| 1,4-Dioxane / Water | Not specified | 0.19 | 30 | [1] |
Q3: I tried crystallization, but the yield was very low. What are the common causes and how can I improve it?
A3: Low yield during crystallization can be due to several factors:
-
Excessive Solvent: Using too much solvent will result in a significant portion of your product remaining in the mother liquor.
-
Cooling Rate: If the solution is cooled too quickly, it can lead to the formation of fine crystals or oils, which are harder to collect and may trap impurities.
-
Inappropriate Solvent System: The chosen solvent may be too good at solubilizing the desired compound, even at lower temperatures.
To improve your yield, consider the following:
-
Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Allow the solution to cool slowly to room temperature, and then further cool it in an ice bath to maximize crystal formation.
-
If the yield is still low, you can try to concentrate the mother liquor and perform a second crystallization.
Q4: The 2,3-MDTG impurity level in my product remains high even after crystallization. What can I do?
A4: If the impurity level remains high, consider these troubleshooting steps:
-
Purity of the Crude Material: A very high initial concentration of the 2,3-MDTG isomer might require multiple crystallization steps.
-
Solvent Choice: The selectivity of the solvent system is crucial. Based on available data, solvent systems like MTBE or a mixture of MTBE/Butanol are highly effective in reducing the 2,3-MDTG content.[1]
-
Crystallization Conditions: Ensure that the dissolution temperature is appropriate for the chosen solvent and that the cooling process is gradual to allow for selective crystallization of the 2,2-MDTG.
Experimental Protocols
HPLC Analysis of Regioisomeric Purity
This method is used to determine the percentage of the 2,3-MDTG impurity in a sample of this compound.[1]
-
Column: Zorbax Rx-C8 (or equivalent), 150 x 4.6 mm, 5 µm
-
Mobile Phase A: 10 ml of triethylamine (TEA) in 1000 ml ultrapure water, adjusted to pH 3.0 with perchloric acid.
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-20 min: 25% B (isocratic)
-
20-36 min: 25% to 51% B (gradient)
-
36-36.1 min: 51% to 25% B (gradient)
-
Post-run equilibration at 25% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 235 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., acetonitrile) to a concentration of approximately 0.5 mg/mL.
Mandatory Visualizations
Caption: Workflow for the purification of this compound by crystallization.
Frequently Asked Questions (FAQs): Atropisomerism and Chiral Separation
Due to the presence of two bulky thienyl groups attached to a single stereocenter, this compound has the potential to exhibit atropisomerism, a form of axial chirality arising from restricted rotation around a single bond. These atropisomers can exist as enantiomers or diastereomers and may have different biological activities.
Q5: What is atropisomerism and why might it be relevant for this compound?
A5: Atropisomerism occurs when rotation around a single bond is hindered, leading to stable, separable isomers. In this compound, the steric hindrance between the two thiophene rings can restrict their rotation, potentially creating stable atropisomers. If these isomers do not interconvert rapidly under ambient conditions, they should be treated as distinct chemical entities.
Q6: I suspect my sample of this compound is a mixture of atropisomers. How can I separate them?
A6: Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP), is the most common and effective method for separating atropisomers.
Q7: What is a general strategy for developing a chiral HPLC method for this compound?
A7: A systematic approach to developing a chiral HPLC method involves screening different CSPs and mobile phases.
General Chiral HPLC Method Development Workflow:
-
Column Screening: Test a variety of chiral stationary phases. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are a good starting point as they are versatile and widely used for chiral separations.
-
Mobile Phase Screening: For each column, screen a set of mobile phases. Common mobile phases for normal-phase chiral chromatography include mixtures of hexane or heptane with an alcohol modifier like isopropanol or ethanol.
-
Additive Screening: Small amounts of acidic or basic additives (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds) can significantly improve peak shape and resolution.
-
Optimization: Once a promising column and mobile phase combination is identified, optimize the separation by adjusting the mobile phase composition, flow rate, and column temperature.
Caption: General workflow for developing a chiral HPLC separation method.
Q8: Why can't I find a specific published method for the chiral separation of this compound?
A8: Specific chiral separation methods for pharmaceutical intermediates are often developed and kept as proprietary information by drug manufacturing companies. Additionally, if the rotational barrier is low, the atropisomers may interconvert rapidly, making their separation and isolation challenging, and potentially unnecessary if they equilibrate under physiological conditions. However, for stable atropisomers, regulatory agencies typically require the separation and individual characterization of each isomer.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. reddit.com [reddit.com]
- 3. Enantioselective Synthesis of Atropisomers by Oxidative Aromatization with Central-to-Axial Conversion of Chirality [mdpi.com]
- 4. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
minimizing impurity formation in Methyl 2,2-dithienylglycolate production
Technical Support Center: Methyl 2,2-dithienylglycolate Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of this compound. Our goal is to help you minimize impurity formation and optimize your production process.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound (MDTG)?
A1: The most widely used method for synthesizing MDTG is the Grignard reaction. This involves reacting a 2-thienylmagnesium halide (typically bromide) with dimethyl oxalate in an appropriate solvent like tetrahydrofuran (THF).[1]
Q2: What is the primary impurity formed during the synthesis of MDTG, and why is it problematic?
A2: The primary impurity is the regioisomer methyl-2-(thiophene-2-yl)-2-(thiophene-3-yl) glycolate (2,3-MDTG).[1] This impurity is particularly problematic because its chemical and physical properties are very similar to the desired MDTG, making it difficult to separate using standard purification techniques.[1][2] If not removed, 2,3-MDTG can participate in subsequent reaction steps, leading to the formation of impurities in the final active pharmaceutical ingredient (API) that are also challenging to remove.[1]
Q3: What are the typical levels of the 2,3-MDTG impurity after the initial synthesis?
A3: Following the Grignard synthesis and initial workup, the level of the 2,3-MDTG impurity is typically in the range of 0.18% to 0.20% as measured by High-Performance Liquid Chromatography (HPLC).[1]
Q4: What is the acceptable level of the 2,3-MDTG impurity for pharmaceutical applications?
A4: For use as an intermediate in the pharmaceutical industry, the percentage of the 2,3-MDTG impurity should be reduced to less than or equal to 0.10%.[1]
Q5: Are there alternative synthesis methods to improve the regioselectivity and reduce the formation of the 2,3-MDTG impurity?
A5: Yes, alternative methods have been explored to enhance regioselectivity. One such approach involves using 2-thienyl lithium instead of a Grignard reagent, which can offer a more selective synthesis of the desired 2,2-disubstituted product.[2][3]
Troubleshooting Guide
Issue 1: Higher than expected levels of 2,3-MDTG impurity (>0.20%) are detected post-synthesis.
| Potential Cause | Troubleshooting Action |
| Grignard Reagent Equilibration | The 2-thienylmagnesium bromide may be equilibrating to form some 3-thienylmagnesium bromide, which then reacts with dimethyl oxalate.[2][4] |
| Reaction Temperature | The temperature during the Grignard reaction may be too high, promoting side reactions. Maintain a controlled temperature, for instance, by keeping the reaction at 0°C during the addition of 2-bromothiophene and then warming to 35°C.[5] |
| Slow Addition of Reagents | Ensure slow and controlled addition of the dimethyl oxalate solution to the Grignard reagent to maintain a low concentration of the oxalate and minimize side reactions. A slow addition over 3 hours has been reported.[5] |
Issue 2: Difficulty in reducing the 2,3-MDTG impurity to ≤ 0.10% using standard crystallization.
| Potential Cause | Troubleshooting Action |
| Inappropriate Solvent System | The chosen solvent system for crystallization may not be effective in selectively precipitating MDTG while leaving the 2,3-MDTG regioisomer in the solution. Simple resuspension in common organic solvents is often insufficient.[1] |
| Sub-optimal Crystallization Conditions | The temperature profile and holding times during crystallization are critical for achieving the desired purity. A specific, controlled cooling process is often necessary. |
| Co-precipitation | The impurity may be co-precipitating with the desired product due to their similar structures. |
Solution: A patented purification process has been shown to effectively reduce the 2,3-MDTG content. This involves dissolving the crude product in a specific organic solvent (e.g., linear alkyl ethers, isobutyl acetate, or toluene), heating the mixture, holding it at that temperature, and then cooling it in a controlled manner to induce crystallization of the pure MDTG.[1] Refer to the detailed experimental protocol below.
Quantitative Data Summary
Table 1: Impurity Levels and Yields in MDTG Production
| Process Stage | Parameter | Value | Reference |
| Synthesis | Typical 2,3-MDTG Impurity | 0.18 - 0.20% | [1] |
| Synthesis | Reported Yield | 45% | [1] |
| Purification | Target 2,3-MDTG Impurity | ≤ 0.10% | [1] |
| Purification | Reported Yield | ≥ 70% | [1] |
Experimental Protocols
Synthesis of this compound (Grignard Method)
This protocol is adapted from publicly available synthesis procedures.[1][5]
-
Grignard Reagent Preparation:
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Under a nitrogen atmosphere, slowly add 2-bromothiophene to a stirred mixture of magnesium shavings in anhydrous diethyl ether at 0°C.
-
After the addition is complete, allow the mixture to warm to 35°C and continue stirring to ensure the formation of 2-thienylmagnesium bromide.
-
-
Reaction with Dimethyl Oxalate:
-
Prepare a solution of dimethyl oxalate in anhydrous diethyl ether.
-
Slowly add the dimethyl oxalate solution to the Grignard reagent over approximately 3 hours, maintaining the reaction temperature.
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After the addition, heat the mixture to reflux (around 45°C) and maintain for about 45 minutes.
-
-
Workup and Isolation:
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Cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride or dilute sulfuric acid.
-
Separate the organic layer.
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Wash the organic layer sequentially with a dilute aqueous sodium bicarbonate solution and then with a saturated aqueous sodium chloride solution.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude solid.
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Purification of this compound
This protocol is based on a patented method for reducing the 2,3-MDTG impurity.[1]
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Dissolution:
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Add an organic solvent such as isobutyl acetate or toluene to the crude MDTG.
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Heat the mixture to a temperature between 30°C and 70°C.
-
-
Holding and Crystallization:
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Maintain the mixture at this temperature for at least 1 hour.
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Gradually cool the mixture to a second temperature between 0°C and 25°C.
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Maintain the mixture at this lower temperature until a crystalline solid forms.
-
-
Isolation of Pure Product:
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Separate the crystalline solid from the solvent mixture by filtration.
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The resulting crystalline solid is this compound with a reduced content of the 2,3-MDTG impurity (typically ≤ 0.10%).
-
Visual Diagrams
Caption: Synthesis of MDTG and formation pathway of the 2,3-MDTG impurity.
References
troubleshooting common issues in Methyl 2,2-dithienylglycolate reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Methyl 2,2-dithienylglycolate reactions.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis and handling of this compound.
Issue 1: Low Yield in Grignard Synthesis
Q1: My Grignard reaction for the synthesis of this compound is resulting in a low yield. What are the potential causes and how can I improve it?
A1: Low yields in this Grignard reaction are a common problem and can stem from several factors. Here's a breakdown of potential causes and solutions:
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Moisture and Air Sensitivity: Grignard reagents are highly sensitive to moisture and oxygen. Any trace of water in your glassware, solvents, or starting materials will quench the reagent and reduce your yield.
-
Solution: Ensure all glassware is rigorously flame-dried or oven-dried before use. Use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Magnesium Activation: The magnesium turnings used to prepare the Grignard reagent can have a passivating oxide layer on their surface, which can prevent or slow down the reaction.
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Solution: Activate the magnesium before adding the 2-bromothiophene. This can be done by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium in the reaction flask. The disappearance of the iodine color or the evolution of gas indicates activation.
-
-
Reaction Temperature: The temperature during the formation of the Grignard reagent and its subsequent reaction with dimethyl oxalate is crucial.
-
Solution: Maintain a gentle reflux during the formation of the Grignard reagent. For the reaction with dimethyl oxalate, it is often recommended to add the dimethyl oxalate solution to the Grignard reagent at a low temperature (e.g., 0 °C) and then allow the reaction to warm to room temperature or be gently heated.[1]
-
-
Addition Rate: The rate at which the 2-bromothiophene is added to the magnesium and the rate of addition of the dimethyl oxalate solution to the Grignard reagent can impact the yield.
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Solution: Add the 2-bromothiophene dropwise to the magnesium to maintain a steady reaction rate and avoid side reactions. Similarly, add the dimethyl oxalate solution slowly to the Grignard reagent to control the exotherm and prevent the formation of byproducts.
-
-
Purity of Reagents: Impurities in the 2-bromothiophene or dimethyl oxalate can interfere with the reaction.
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Solution: Use high-purity reagents. If necessary, distill the 2-bromothiophene and recrystallize the dimethyl oxalate before use.
-
Issue 2: Formation of Regioisomeric Impurity
Q2: I am observing a significant amount of the methyl-2-(thiophene-2-yl)-2-(thiophene-3-yl)glycolate (2,3-MDTG) impurity in my product. How is this formed and how can I minimize it?
A2: The formation of the 2,3-MDTG regioisomer is a known issue in the synthesis of this compound via the Grignard route.[2][3][4]
-
Mechanism of Formation: This impurity likely arises from the isomerization of the 2-thienylmagnesium bromide to the 3-thienylmagnesium bromide under the reaction conditions. This isomeric Grignard reagent then reacts with dimethyl oxalate to produce the 2,3-MDTG impurity.
-
Minimization Strategies:
-
Control of Reaction Time and Temperature: Prolonged reaction times and elevated temperatures during the Grignard reagent formation can promote isomerization. It is advisable to use the Grignard reagent as soon as it is formed and to maintain the lowest effective temperature throughout the process.
-
Alternative Synthetic Routes: If the formation of the 2,3-MDTG impurity remains a significant issue, alternative synthetic strategies that offer greater regioselectivity can be explored. One such method involves a two-step protocol where 2-bromothiophene is first lithiated and then reacted with dimethyl oxalate.[2]
-
Issue 3: Difficulty in Purifying the Final Product
Q3: How can I effectively remove the 2,3-MDTG impurity from my crude this compound?
A3: The 2,3-MDTG impurity has very similar chemical and physical properties to the desired product, making its removal by simple crystallization challenging.[3]
-
Purification Methods:
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Recrystallization from Specific Solvent Systems: While difficult, recrystallization can be effective if the right solvent system is used. A common method involves dissolving the crude product in a suitable solvent and then adding an anti-solvent to induce crystallization of the desired product, leaving the impurity in the mother liquor. A patent describes a process of dissolving the crude material in toluene, treating with activated carbon, filtering, and then crystallizing from cyclohexane, achieving a purification yield of 85%.[3] Another approach uses an ethanol/n-heptane mixture.[3]
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Chromatography: For smaller scale purifications or to obtain very high purity material, column chromatography on silica gel can be employed. A typical eluent system would be a mixture of ethyl acetate and hexane.
-
Issue 4: Potential for Hydrolysis
Q4: Is this compound susceptible to hydrolysis, and what precautions should I take?
A4: Yes, as an ester, this compound is susceptible to hydrolysis, which would yield the corresponding carboxylic acid (2,2-dithienylglycolic acid) and methanol. This can be a concern during work-up and storage.
-
Conditions to Avoid:
-
Strongly Acidic or Basic Conditions: Hydrolysis is catalyzed by both acids and bases. Avoid prolonged exposure to strong aqueous acids or bases during the reaction work-up.
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Moisture During Storage: Store the purified product in a cool, dry place to prevent hydrolysis over time.
-
-
Work-up Considerations: When quenching the Grignard reaction with an aqueous acid solution, use a dilute acid and perform the extraction steps promptly. Ensure the organic extracts are thoroughly dried with a drying agent like anhydrous sodium sulfate or magnesium sulfate before solvent removal.
Quantitative Data Summary
The following table summarizes typical yields and purity levels reported in the literature for the synthesis and purification of this compound.
| Reaction/Purification Method | Starting Material | Product Yield | Purity (2,3-MDTG content) | Reference |
| Grignard Synthesis | 2-Bromothiophene & Dimethyl oxalate | 45% | 0.18-0.20% | [3] |
| Grignard Synthesis | 2-Bromothiophene & Dimethyl oxalate | 54% (with 12% 2,3-MDTG) | Not specified | [2] |
| Purification by Crystallization | Crude MDTG | 85% | Not specified | [3] |
| Purification by Crystallization | Crude MDTG | 70-80% | Not specified | [3] |
| Purification by Crystallization | Crude MDTG | 40% | Not specified | [3] |
| Optimized Purification | Crude MDTG | ≥ 70% | ≤ 0.10% | [3] |
Experimental Protocols
1. Synthesis of this compound via Grignard Reaction
This protocol is adapted from a typical Grignard synthesis procedure.[1][3]
-
Materials:
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Magnesium turnings
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2-Bromothiophene
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Dimethyl oxalate
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Anhydrous diethyl ether or tetrahydrofuran (THF)
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Iodine crystal (for activation)
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Saturated aqueous ammonium chloride solution
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Dilute sulfuric acid
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Saturated aqueous sodium bicarbonate solution
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Saturated aqueous sodium chloride solution (brine)
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Anhydrous sodium sulfate
-
-
Procedure:
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Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
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Add magnesium turnings (1.1 equivalents) and a small crystal of iodine to the flask.
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Gently heat the flask under a stream of nitrogen until violet iodine vapors are observed, then allow it to cool.
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Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.
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Dissolve 2-bromothiophene (2.0 equivalents) in anhydrous diethyl ether or THF and add it to the dropping funnel.
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Add a small portion of the 2-bromothiophene solution to the magnesium. The reaction should initiate, as indicated by bubbling and a gentle reflux. If the reaction does not start, gentle heating may be required.
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Once the reaction has started, add the remaining 2-bromothiophene solution dropwise at a rate that maintains a gentle reflux.
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After the addition is complete, continue to stir the mixture at reflux for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
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Cool the Grignard reagent solution to 0 °C in an ice bath.
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Dissolve dimethyl oxalate (1.0 equivalent) in anhydrous diethyl ether or THF and add it to the dropping funnel.
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Add the dimethyl oxalate solution dropwise to the cooled Grignard reagent with vigorous stirring. Maintain the temperature below 10 °C during the addition.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
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Cool the reaction mixture again in an ice bath and slowly quench it by the dropwise addition of a saturated aqueous ammonium chloride solution.
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If a precipitate forms, add dilute sulfuric acid until the solids dissolve.
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Transfer the mixture to a separatory funnel and separate the organic layer.
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Extract the aqueous layer with two portions of diethyl ether or other suitable organic solvent.
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Combine the organic layers and wash them successively with saturated aqueous sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
2. Purification of this compound by Recrystallization
This protocol is based on a patented purification method.[3]
-
Materials:
-
Crude this compound
-
Toluene
-
Activated carbon
-
Cyclohexane
-
-
Procedure:
-
Dissolve the crude this compound in toluene with heating.
-
Add a small amount of activated carbon to the hot solution and continue to heat for a short period.
-
Filter the hot solution to remove the activated carbon.
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To the hot filtrate, add cyclohexane until turbidity is observed.
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Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.
-
Collect the crystalline product by filtration, wash it with cold cyclohexane, and dry it under vacuum.
-
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
optimizing reaction conditions for Methyl 2,2-dithienylglycolate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Methyl 2,2-dithienylglycolate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most widely used method is the Grignard reaction.[1][2] This involves reacting a 2-thienylmagnesium halide (typically bromide) with dimethyl oxalate in an ethereal solvent like tetrahydrofuran (THF).[1]
Q2: What is the primary impurity encountered during the synthesis of this compound?
A2: The major impurity is the regioisomeric Methyl 2-(thiophene-2-yl)-2-(thiophene-3-yl)glycolate (2,3-MDTG).[1][2] This impurity arises from the equilibration of the 2-thienylmagnesium bromide to the 3-thienyl isomer during the Grignard reaction.[3][4]
Q3: Why is it crucial to minimize the 2,3-MDTG impurity?
A3: The presence of 2,3-MDTG is problematic because it can react in subsequent steps, leading to the formation of regioisomeric impurities in the final active pharmaceutical ingredient (API), such as in the synthesis of anticholinergic agents like tiotropium bromide and aclidinium bromide.[1][3] The structural similarity of these impurities to the target molecule makes their separation difficult.[2][3]
Q4: What are the key reaction parameters to control for a successful synthesis?
A4: Key parameters include the quality of magnesium, the purity and dryness of reagents and solvents, the reaction temperature, and the rate of addition of the Grignard reagent to the dimethyl oxalate. Maintaining anhydrous (moisture-free) conditions is critical for the success of the Grignard reaction.[5]
Troubleshooting Guides
Issue 1: Low or No Product Yield
Q: My Grignard reaction to synthesize this compound resulted in a very low yield or failed completely. What are the possible causes and solutions?
A: Low or no yield in a Grignard reaction is a common issue that can often be traced back to several factors. Here is a systematic guide to troubleshooting this problem:
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Inadequate Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture. Any trace of water in the glassware, solvents, or starting materials will quench the reagent.
-
Solution: Ensure all glassware is rigorously flame-dried under vacuum or oven-dried at a high temperature and cooled under an inert atmosphere (e.g., nitrogen or argon) before use. Solvents must be anhydrous grade and ideally freshly distilled from a suitable drying agent.
-
-
Poor Quality of Magnesium: The surface of the magnesium turnings can oxidize, which prevents the reaction from initiating.
-
Solution: Use fresh, high-quality magnesium turnings. If the magnesium appears dull, it can be activated by crushing the turnings to expose a fresh surface, or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to initiate the reaction.[5]
-
-
Impure Starting Materials: Impurities in the 2-bromothiophene or dimethyl oxalate can interfere with the reaction.
-
Solution: Use high-purity starting materials. If necessary, purify the 2-bromothiophene by distillation.
-
-
Incorrect Reaction Temperature: The temperature for both the Grignard reagent formation and its reaction with dimethyl oxalate is crucial.
-
Solution: The formation of 2-thienylmagnesium bromide is typically initiated at room temperature and may require gentle heating to maintain a steady reflux. The subsequent reaction with dimethyl oxalate should be carried out at a low temperature (e.g., 0 °C) to control the exothermic reaction and minimize side reactions. The reaction mixture is then typically warmed to room temperature or refluxed to ensure completion.[5]
-
-
Inefficient Initiation: The Grignard reaction sometimes fails to start.
-
Solution: Besides activating the magnesium, sonication or gentle heating can be used to initiate the reaction. A small amount of pre-formed Grignard reagent can also be added to start the reaction.
-
Issue 2: High Levels of 2,3-MDTG Impurity
Q: I have successfully synthesized this compound, but the level of the 2,3-MDTG impurity is unacceptably high. How can I minimize its formation and remove it?
A: The formation of the 2,3-MDTG impurity is a known challenge in this synthesis. Here are strategies to address this issue:
-
Minimizing Formation during Synthesis:
-
Alternative Synthetic Routes: While the Grignard reaction is common, alternative methods can offer better regioselectivity. One approach involves a two-step protocol using organolithium reagents, which can provide either the desired 2,2-dithienylglycolate or the 2,3-isomer selectively depending on the starting materials and conditions.[2][3][6]
-
-
Purification Strategies:
-
Crystallization: The most effective method for reducing the 2,3-MDTG content is crystallization. A patent describes a process of dissolving the crude product in a suitable solvent (e.g., methyl tert-butyl ether, MTBE) at reflux, followed by cooling to induce crystallization.[1] Seeding with pure crystals of this compound can improve the crystallization process and the purity of the final product.[1]
-
Solvent Extraction: Due to a difference in polarity between the two isomers, liquid-liquid extraction can be employed to reduce the 2,3-MDTG content, though it may not be as effective as crystallization for achieving high purity.[1]
-
Data Presentation
Table 1: Summary of Grignard Reaction Conditions for this compound Synthesis
| Parameter | Recommended Condition | Rationale |
| Starting Halide | 2-Bromothiophene | Commercially available and reactive for Grignard formation. |
| Magnesium | Turnings (slight excess, e.g., 1.05-1.2 eq.) | Excess ensures complete conversion of the halide. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Ethereal solvent stabilizes the Grignard reagent. |
| Initiation | Iodine crystal or 1,2-dibromoethane | Activates the magnesium surface to start the reaction. |
| Grignard Formation Temp. | Gentle reflux | Ensures complete formation of the Grignard reagent. |
| Reactant | Dimethyl oxalate (1 eq.) | The electrophile that reacts with two equivalents of the Grignard reagent. |
| Reaction with Oxalate Temp. | Initial addition at 0 °C, then warm to RT or reflux | Controls the initial exothermic reaction and drives the reaction to completion. |
| Work-up | Saturated aqueous ammonium chloride solution | Quenches the reaction and protonates the alkoxide intermediate. |
Table 2: Comparison of Purification Methods for Reducing 2,3-MDTG Impurity
| Purification Method | Typical Starting Impurity Level | Typical Final Impurity Level | Reported Yield | Key Considerations |
| Crystallization from MTBE | 0.18-0.20% | ≤ 0.10% | ≥ 70% | Seeding with pure crystals is recommended for optimal results.[1] |
| Liquid-Liquid Extraction | Variable | Reduced, but may not reach pharmaceutical-grade purity | Variable | Less effective than crystallization for achieving very high purity.[1] |
| Resuspension in Organic Solvents | Variable | Reduced, but may not be sufficient | Variable | The choice of solvent is critical to exploit solubility differences.[1] |
Experimental Protocols
Detailed Methodology for Grignard Synthesis of this compound:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.05-1.2 equivalents). Add a small amount of anhydrous THF to cover the magnesium. A crystal of iodine can be added to initiate the reaction. A solution of 2-bromothiophene (1 equivalent) in anhydrous THF is placed in the dropping funnel. Add a small portion of the 2-bromothiophene solution to the magnesium. The reaction is initiated when the color of the iodine fades and bubbling is observed. The remaining 2-bromothiophene solution is then added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is typically refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
Reaction with Dimethyl Oxalate: Cool the freshly prepared Grignard reagent in an ice bath. Dissolve dimethyl oxalate (0.5 equivalents based on the initial 2-bromothiophene) in anhydrous THF and add it dropwise to the Grignard reagent, maintaining a low temperature (0-5 °C). After the addition is complete, the reaction mixture is allowed to warm to room temperature and may be stirred for several hours or gently refluxed to ensure the reaction goes to completion.
-
Work-up: Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is then transferred to a separatory funnel.
-
Extraction and Isolation: The aqueous layer is extracted several times with a suitable organic solvent (e.g., diethyl ether or chloroform). The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
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Purification: The crude product is then purified, typically by crystallization from a solvent such as methyl tert-butyl ether, to reduce the content of the 2,3-MDTG impurity.[1]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low or no product yield in the synthesis.
References
- 1. WO2019129801A1 - Process for the purification of methyl-2,2-dithienylglycolate - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. air.unimi.it [air.unimi.it]
- 4. air.unimi.it [air.unimi.it]
- 5. benchchem.com [benchchem.com]
- 6. Selective synthesis of methyl dithienyl-glycolates [air.unimi.it]
Technical Support Center: HPLC Analysis of Methyl 2,2-dithienylglycolate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for resolving peak overlap during the HPLC analysis of Methyl 2,2-dithienylglycolate.
Troubleshooting Guide: Resolving Peak Overlap
Question: My chromatogram shows overlapping or co-eluting peaks for this compound and a known impurity. How can I improve the resolution?
Answer:
Peak overlap, or co-elution, is a common challenge in HPLC. To resolve this, you need to adjust the chromatographic parameters that influence peak resolution. The resolution (Rs) is determined by three key factors: column efficiency (N) , selectivity (α) , and retention factor (k) .[1][2] A systematic approach to optimizing these factors will help you achieve better separation.
Initial Steps:
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Confirm Peak Purity: If you have a diode array detector (DAD), you can perform a peak purity analysis.[3][4] This will help determine if a single peak is indeed composed of more than one compound. Mass spectrometry (MS) can also be used to identify co-eluting species by analyzing mass spectra across the peak.[3]
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Identify the Impurity: Knowing the identity of the co-eluting peak is crucial. A common impurity in the synthesis of this compound is its regioisomer, Methyl 2-(thiophene-2-yl)-2-(thiophene-3-yl) glycolate (2,3-MDTG).[5][6][7][8]
Troubleshooting Workflow:
Below is a logical workflow to follow when troubleshooting peak overlap.
Caption: A logical workflow for troubleshooting peak overlap in HPLC.
Question: What specific mobile phase modifications can I make?
Answer:
Altering the mobile phase is often the most effective way to improve peak separation.[1][9]
-
Adjust Solvent Strength: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) will increase the retention time of your compounds, potentially leading to better separation.[2][9]
-
Change the Organic Modifier: If adjusting the solvent strength isn't enough, try switching the organic solvent entirely (e.g., from acetonitrile to methanol or vice versa).[4] Different solvents interact differently with the analyte and stationary phase, which can significantly alter selectivity.
-
Modify pH: If your analytes have ionizable functional groups, adjusting the pH of the mobile phase can dramatically change their retention behavior and improve separation.[9] For acidic or basic compounds, working at a pH that is at least 2 units away from their pKa is a good starting point.
Question: When should I consider changing the HPLC column?
Answer:
If mobile phase modifications do not provide adequate resolution, changing the column is the next logical step.
-
Different Stationary Phase Chemistry: Switching to a column with a different stationary phase can have a large impact on selectivity. If you are using a C18 column, consider a C8, phenyl, or biphenyl column.[2][3] Phenyl columns, for instance, can offer enhanced selectivity for aromatic compounds.[2]
-
Smaller Particle Size: Using a column with a smaller particle size (e.g., moving from 5 µm to 3 µm or a sub-2 µm particle) will increase column efficiency (N), resulting in sharper peaks and better resolution.[1] However, this will also lead to higher backpressure.
-
Longer Column: Increasing the column length also increases efficiency, which can improve resolution. Be aware that this will also increase analysis time and backpressure.
Question: Can temperature and flow rate adjustments help with peak overlap?
Answer:
Yes, both temperature and flow rate can be used to fine-tune your separation.
-
Temperature: Increasing the column temperature generally decreases the viscosity of the mobile phase, which can improve mass transfer and lead to sharper peaks.[10] It can also alter selectivity. However, be cautious as high temperatures can degrade thermolabile compounds.[10]
-
Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing more time for the analytes to interact with the stationary phase.[11] However, this will increase the run time. Conversely, increasing the flow rate will shorten the run time but may decrease resolution.[11]
Frequently Asked Questions (FAQs)
Q1: I am seeing peak fronting in my chromatogram. What could be the cause?
A1: Peak fronting is often caused by sample overload, where too much sample is injected onto the column. Try reducing the injection volume or the concentration of your sample. Another potential cause is that the sample solvent is stronger than the mobile phase. Whenever possible, dissolve your sample in the initial mobile phase.
Q2: My peaks are tailing. How can I fix this?
A2: Peak tailing can be caused by several factors, including:
-
Secondary interactions: Active sites on the silica backbone of the column can interact with basic compounds, causing tailing. Using a lower pH mobile phase or a base-deactivated column can help.
-
Column degradation: An older column may have lost some of its stationary phase, leading to tailing.
-
Inadequate buffering: If the mobile phase pH is close to the pKa of your analyte and the buffer concentration is too low, peak tailing can occur. Ensure your buffer has sufficient capacity at the chosen pH.
Q3: All of my peaks are splitting. What is the likely cause?
A3: If all peaks are splitting, it often points to a problem at the head of the column. This could be a blocked inlet frit or a void in the column packing.[12] First, try removing any guard column to see if that resolves the issue. If the problem persists, flushing the analytical column in the reverse direction might help. If these steps fail, the column may need to be replaced.
Q4: I am working with a chiral molecule. Do I need a special column?
A4: Yes, for the separation of enantiomers, a chiral stationary phase (CSP) is typically required.[13][14] There are many different types of chiral columns available, such as those based on cyclodextrins or polysaccharide derivatives.[14][15] The selection of the appropriate chiral column is often empirical and may require screening several different columns and mobile phases.[13] Another approach is to derivatize the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.[16]
Experimental Protocols
HPLC Method for the Analysis of this compound and its 2,3-MDTG Impurity
This protocol is based on a method described for the analysis of this compound and its regioisomer impurity.[5][6]
-
Instrumentation: A standard HPLC system with a UV detector is suitable.
-
Column: Zorbax Rx-C8 (5 µm, 4.6 x 150 mm) or equivalent.[6]
-
Mobile Phase A: Water with 1% trimethylamine, pH adjusted to 3.0 with perchloric acid.[6]
-
Mobile Phase B: Acetonitrile.[6]
-
Gradient Program:
-
0–20 min: 25% B (isocratic)
-
20–36 min: Gradient to 51% B
-
36–36.1 min: Gradient back to 25% B
-
-
Flow Rate: 1.0 mL/min (typical, may require optimization).
-
Column Temperature: 30°C (or as optimized).
-
Detection: UV at 235 nm (or as optimized for your specific analytes).
-
Injection Volume: 10 µL (or as optimized).
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (or a compatible solvent) to a concentration of approximately 0.5-1.0 mg/mL.
Data Presentation
The following table summarizes the expected effects of various parameter changes on HPLC resolution. This is a qualitative guide to help direct your troubleshooting efforts.
| Parameter Adjusted | Change | Expected Effect on Retention Time (tR) | Expected Effect on Peak Width (w) | Expected Effect on Resolution (Rs) | Potential Drawbacks |
| Mobile Phase | Decrease % Organic | Increase | Increase | Increase | Longer run time |
| Change Organic Solvent (e.g., ACN to MeOH) | Variable | Variable | Variable (often significant change in selectivity) | Re-equilibration needed | |
| Adjust pH (for ionizable compounds) | Variable | Variable | Variable (can be very effective) | Column stability limitations | |
| Stationary Phase | Decrease Particle Size (e.g., 5µm to 3µm) | No significant change | Decrease | Increase | Higher backpressure |
| Increase Column Length | Increase | Increase | Increase | Longer run time, higher backpressure | |
| Change Column Chemistry (e.g., C18 to Phenyl) | Variable | Variable | Variable (significant change in selectivity) | Cost of new column | |
| Other Parameters | Increase Temperature | Decrease | Decrease | Increase/Decrease (variable) | Analyte degradation |
| Decrease Flow Rate | Increase | Decrease | Increase | Longer run time |
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromtech.com [chromtech.com]
- 3. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 4. youtube.com [youtube.com]
- 5. WO2019129801A1 - Process for the purification of methyl-2,2-dithienylglycolate - Google Patents [patents.google.com]
- 6. air.unimi.it [air.unimi.it]
- 7. Selective synthesis of methyl dithienyl-glycolates [air.unimi.it]
- 8. researchgate.net [researchgate.net]
- 9. Better separation of two peaks for Reversed Phase RP HPLC - Tips & Suggestions [mtc-usa.com]
- 10. mastelf.com [mastelf.com]
- 11. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 12. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 13. phx.phenomenex.com [phx.phenomenex.com]
- 14. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. hplc.eu [hplc.eu]
- 16. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
Technical Support Center: Crystallization of Methyl 2,2-dithienylglycolate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the poor crystallinity of Methyl 2,2-dithienylglycolate.
Frequently Asked Questions (FAQs)
Q1: What are the known solubility properties of this compound?
A1: this compound exhibits a range of solubilities in common organic solvents. Understanding these properties is the first step in developing a successful crystallization protocol. A summary of its solubility is provided in the table below.[1] It is slightly soluble in heated methanol and DMSO.[2]
Q2: My this compound product is an oil or fails to crystallize. What are the common causes?
A2: "Oiling out," where the compound separates as a liquid instead of a solid, or failure to crystallize are common issues. Potential causes include:
-
High Impurity Levels: The presence of impurities, particularly the regioisomeric impurity Methyl 2-(thiophene-2-yl)-2-(thiophene-3-yl) glycolate, can significantly depress the melting point and inhibit crystallization.[3]
-
Supersaturation Issues: If the solution is too highly supersaturated, nucleation can be too rapid, leading to the formation of an oil or very small, poorly formed crystals. Conversely, if the solution is not sufficiently supersaturated, crystallization will not occur.
-
Inappropriate Solvent System: The chosen solvent may be too good a solvent, preventing precipitation, or too poor a solvent, causing the compound to crash out as an amorphous solid or oil.
-
Rapid Cooling: Cooling the solution too quickly can lead to the compound's precipitation at a temperature above its melting point in the solvent system, resulting in oiling out.[3][4]
Q3: How can I remove the regioisomeric impurity that forms during synthesis?
A3: The regioisomeric impurity, Methyl 2-(thiophene-2-yl)-2-(thiophene-3-yl) glycolate, is a known challenge. A purification process involving crystallization from a specific solvent system, such as methyl-t-butyl ether (MTBE), has been developed to reduce this impurity to acceptable levels for pharmaceutical applications.[1] Seeding with pure crystals of this compound can also be employed to selectively crystallize the desired product.[1]
Q4: Are there any known polymorphic forms of this compound?
A4: While extensive studies on the polymorphism of this compound are not widely published in the readily available literature, a patent application characterizes a specific crystalline form with distinct peaks in its X-ray Powder Diffraction (XRPD) spectrum and a specific melting point.[1] It is possible that other polymorphic forms may exist, and different crystallization conditions could lead to their formation.
Troubleshooting Guide
Issue 1: Poor Crystal Formation or No Crystallization
| Possible Cause | Suggested Solution(s) |
| Solution is not supersaturated. | Concentrate the solution by slowly evaporating the solvent. |
| Nucleation is inhibited. | 1. Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. 2. Seeding: Add a small crystal of pure this compound to the solution to induce crystallization.[1] |
| Inappropriate solvent. | Perform a solvent screening to identify a suitable solvent or solvent mixture. An ideal single solvent will dissolve the compound when hot but not at room temperature. For mixed solvent systems, the compound should be soluble in the "good" solvent and insoluble in the "poor" solvent (anti-solvent). |
Issue 2: Oiling Out
| Possible Cause | Suggested Solution(s) |
| High concentration of impurities. | Purify the crude product using column chromatography before attempting crystallization. |
| Cooling rate is too fast. | Allow the solution to cool slowly to room temperature, then gradually cool further in an ice bath. Insulating the flask can help slow down the cooling process.[4] |
| Supersaturation is too high. | Add a small amount of the hot solvent to the oiled-out mixture to redissolve it, then attempt to cool it more slowly. |
| Melting point of the compound is lower than the boiling point of the solvent. | Select a lower-boiling point solvent or use a mixed solvent system to lower the temperature at which the solution is saturated. |
Data Presentation
Table 1: Qualitative Solubility of this compound in Various Solvents [1]
| Solvent | Solubility at Room Temperature | Solubility with Heating | Suitability for Single-Solvent Crystallization |
| Acetone | Completely Soluble | - | Unsuitable |
| Acetonitrile | Completely Soluble | - | Unsuitable |
| Dimethyl Sulfoxide (DMSO) | Completely Soluble | - | Unsuitable |
| Dimethylformamide (DMF) | Completely Soluble | - | Unsuitable |
| N-methyl pyrrolidone | Completely Soluble | - | Unsuitable |
| Tetrahydrofuran (THF) | Completely Soluble | - | Unsuitable |
| Methanol | Partially Soluble | - | Potentially Suitable |
| Pyridine | Partially Soluble | - | Potentially Suitable |
| 1-methyl imidazole | Partially Soluble | - | Potentially Suitable |
| Water | Insoluble | Insoluble | Unsuitable |
| Hexane | Insoluble | Insoluble | Unsuitable |
| Heptane | Insoluble | Insoluble | Unsuitable |
Table 2: Quantitative Solubility of this compound (Template for Experimental Determination)
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| e.g., Methanol | 20 | Experimental Value |
| e.g., Methanol | 40 | Experimental Value |
| e.g., Methanol | 60 | Experimental Value |
| e.g., Isopropanol | 20 | Experimental Value |
| e.g., Isopropanol | 40 | Experimental Value |
| e.g., Isopropanol | 60 | Experimental Value |
| e.g., Methyl-t-butyl ether | 20 | Experimental Value |
| e.g., Methyl-t-butyl ether | 40 | Experimental Value |
| e.g., Methyl-t-butyl ether | 50 | Experimental Value |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of crude this compound. Add a few drops of the chosen solvent (e.g., Methanol). If it dissolves at room temperature, the solvent is unsuitable. If it does not dissolve, heat the test tube gently. If the solid dissolves upon heating and reappears upon cooling, the solvent is potentially suitable.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the hot recrystallization solvent required to just dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum.
Protocol 2: Two-Solvent (Anti-Solvent) Recrystallization
-
Solvent System Selection: Choose a "good" solvent in which this compound is highly soluble (e.g., Acetone) and a "poor" solvent (anti-solvent) in which it is insoluble (e.g., Heptane). The two solvents must be miscible.
-
Dissolution: Dissolve the crude product in the minimum amount of the hot "good" solvent.
-
Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes slightly turbid. If too much anti-solvent is added, add a small amount of the hot "good" solvent to redissolve the precipitate.
-
Crystallization: Allow the solution to cool slowly to room temperature and then in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 1, using the cold solvent mixture for washing.
Protocol 3: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from the patent literature for the analysis of this compound and its primary regioisomeric impurity.[1]
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detector: UV at a specified wavelength.
-
Column Temperature: Maintained at a constant temperature (e.g., 40 °C).
-
Injection Volume: A fixed volume of a standard solution of the sample.
-
Procedure: Dissolve a known amount of the sample in the mobile phase. Inject the solution onto the HPLC system and record the chromatogram. The retention times for this compound and its regioisomeric impurity should be distinct, allowing for quantification of the purity.
Visualizations
Figure 1: Troubleshooting workflow for poor crystallinity.
Figure 2: General recrystallization workflow.
References
Technical Support Center: Industrial Production of Methyl 2,2-dithienylglycolate
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of Methyl 2,2-dithienylglycolate.
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial synthesis route for this compound?
A1: The most prevalent industrial method is the Grignard reaction. This involves reacting 2-thienylmagnesium bromide with dimethyl oxalate in an ether-based solvent.[1][2][3] 2-thienylmagnesium bromide is typically prepared in situ from 2-bromothiophene and magnesium metal.[2][4]
Q2: Why is this compound an important intermediate in the pharmaceutical industry?
A2: this compound is a crucial precursor for the synthesis of several active pharmaceutical ingredients (APIs), particularly anticholinergic agents used to treat chronic obstructive pulmonary disease (COPD).[2][5] Notable examples of drugs synthesized from this intermediate include Tiotropium bromide and Aclidinium bromide.[1][3][4][6]
Q3: What are the critical reaction parameters to control during the Grignard synthesis?
A3: For a successful and high-yielding synthesis, it is crucial to control the following parameters:
-
Inert Atmosphere: The reaction is highly sensitive to moisture and oxygen. A dry, inert atmosphere (e.g., nitrogen or argon) must be maintained throughout the process.[2][4]
-
Temperature: The formation of the Grignard reagent is exothermic and requires careful temperature management, often initiated at low temperatures (e.g., 0°C) and then brought to reflux.[2][4]
-
Solvent: Anhydrous ether solvents such as diethyl ether or tetrahydrofuran (THF) are essential for the formation and stability of the Grignard reagent.[1][2][4]
-
Addition Rate: Slow, controlled addition of the reagents, particularly dimethyl oxalate, is necessary to manage the reaction exotherm and minimize side reactions.[4]
Q4: What is the primary challenge encountered during the synthesis and scale-up of this compound?
A4: The main challenge is the formation of the regioisomeric impurity, methyl-2-(thiophene-2-yl)-2-(thiophene-3-yl)glycolate (also referred to as 2,3-MDTG).[1][2][3][7][8] This impurity is difficult to separate from the desired product by conventional methods.[1] For pharmaceutical applications, the level of this impurity must be strictly controlled, often to below 0.10%.[2]
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step |
| Incomplete Grignard Reagent Formation | Ensure magnesium turnings are fresh and activated. A small crystal of iodine or a few drops of 1,2-dibromoethane can be used for initiation. Ensure all glassware and solvents are scrupulously dry. |
| Reaction with Atmospheric Moisture or CO2 | Maintain a positive pressure of a dry, inert gas (nitrogen or argon) throughout the reaction. Use anhydrous solvents and reagents. |
| Side Reactions of the Grignard Reagent | Control the temperature during the addition of dimethyl oxalate. Slow, dropwise addition is recommended to prevent localized overheating. |
| Loss of Product During Work-up | Ensure the pH of the aqueous quench is sufficiently acidic to protonate the alkoxide intermediate. Perform multiple extractions with a suitable organic solvent to maximize recovery from the aqueous layer. |
Issue 2: High Levels of the 2,3-MDTG Impurity
| Potential Cause | Troubleshooting Step |
| Equilibration of the Grignard Reagent | The formation of the 3-thienyl Grignard reagent can occur through equilibration. While difficult to prevent entirely in the standard Grignard process, careful control of reaction time and temperature may have some effect. |
| Ineffective Purification | Standard crystallization may not be sufficient to remove the 2,3-MDTG impurity to the required levels. A specific purification process is necessary. |
| Alternative Synthesis Route | For highly selective synthesis and to avoid the formation of the 2,3-MDTG impurity, consider a two-step protocol involving organolithium reagents.[1][3][7] This approach offers greater regioselectivity. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
This protocol is adapted from literature procedures for industrial-scale synthesis.[2]
-
Grignard Reagent Preparation:
-
Charge a suitable reactor with magnesium turnings (2.0 mol) and anhydrous tetrahydrofuran (THF, 2.5 L).
-
Under a nitrogen atmosphere, slowly add a solution of 2-bromothiophene (2.0 mol) in THF. Maintain the temperature to ensure a controlled reaction.
-
After the addition is complete, stir the mixture at room temperature for 1 hour.
-
-
Reaction with Dimethyl Oxalate:
-
In a separate reactor, dissolve dimethyl oxalate (1.0 mol) in anhydrous THF (0.5 L).
-
Cool the dimethyl oxalate solution and slowly add the prepared 2-thienylmagnesium bromide solution, maintaining a controlled temperature.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours.
-
-
Work-up and Isolation:
-
Cool the reaction mixture in an ice bath.
-
Slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (1.5 L).
-
Extract the product with a suitable organic solvent such as chloroform.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Protocol 2: Purification of this compound by Recrystallization
This protocol is designed to reduce the content of the 2,3-MDTG impurity to ≤ 0.10%.[2]
-
Dissolution:
-
To the crude this compound, add an appropriate organic solvent (e.g., methyl tert-butyl ether (MTBE) or toluene).
-
Heat the mixture to a temperature between 30°C and 70°C until complete dissolution is achieved.
-
-
Crystallization:
-
Cool the solution to a temperature between 40°C and 60°C.
-
Optionally, induce crystallization by seeding with pure this compound crystals.
-
Further cool the mixture to a temperature between -5°C and 15°C and hold for a sufficient time to allow for complete crystallization.
-
-
Isolation and Drying:
-
Separate the crystalline solid from the solvent by filtration.
-
Wash the crystals with a cold portion of the same organic solvent.
-
Dry the purified product under vacuum.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Typical Molar Ratio (2-bromothiophene : Mg : Dimethyl oxalate) | 2 : 2 : 1 | [2] |
| Initial Impurity Level (2,3-MDTG) after Synthesis | 0.18 - 0.20% | [2] |
| Target Impurity Level (2,3-MDTG) for Pharmaceutical Use | ≤ 0.10% | [2] |
| Purification Yield | ≥ 70% | [2] |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Logical relationship illustrating the formation of the desired product and the 2,3-MDTG impurity.
References
- 1. air.unimi.it [air.unimi.it]
- 2. WO2019129801A1 - Process for the purification of methyl-2,2-dithienylglycolate - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 26447-85-8 [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. lookchem.com [lookchem.com]
- 7. air.unimi.it [air.unimi.it]
- 8. Selective synthesis of methyl dithienyl-glycolates [air.unimi.it]
stability issues of Methyl 2,2-dithienylglycolate under different conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Methyl 2,2-dithienylglycolate.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: The stability of this compound is primarily influenced by pH, temperature, light, and the presence of oxidizing agents. As a methyl ester, it is susceptible to hydrolysis, and the thiophene rings can be prone to oxidation.
Q2: What is the expected thermal stability of this compound?
A2: Based on available data, this compound is relatively stable at ambient temperatures. Thermal decomposition has been observed to start at approximately 200°C.[1] For long-term storage, it is advisable to store the compound in a cool and dark place.
Q3: Is this compound sensitive to light?
A3: Thiophene-containing compounds can be susceptible to photodegradation. It is recommended to handle and store this compound protected from light to prevent potential degradation. Photostability studies should be conducted according to ICH Q1B guidelines to determine the extent of its light sensitivity.[2][3][4][5][6]
Q4: What are the likely degradation products of this compound?
A4: The primary degradation pathways are expected to be hydrolysis of the methyl ester and oxidation of the thiophene rings.
-
Hydrolysis: Under acidic or basic conditions, the methyl ester can hydrolyze to form 2,2-dithienylglycolic acid and methanol.
-
Oxidation: The sulfur atoms in the thiophene rings can be oxidized, potentially forming sulfoxides and subsequently sulfones, especially in the presence of oxidizing agents like hydrogen peroxide.[7][8][9][10][11]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of potency or appearance of unknown peaks in HPLC analysis during storage. | Hydrolysis: The compound may be exposed to acidic or basic microenvironments or moisture. | Ensure the compound is stored in a tightly sealed container in a dry environment. Use of desiccants is recommended. Avoid acidic or basic excipients in formulations without compatibility studies. |
| Oxidation: Exposure to air (oxygen) or oxidizing impurities. | Store under an inert atmosphere (e.g., nitrogen or argon). Ensure solvents and excipients are free from peroxides and other oxidizing impurities. | |
| Photodegradation: Exposure to light. | Store in amber vials or light-resistant containers. Conduct experiments under controlled lighting conditions. | |
| Inconsistent results in analytical assays. | On-column degradation: The HPLC conditions (e.g., mobile phase pH, temperature) may be causing degradation of the analyte. | Evaluate the stability of the compound in the mobile phase. Adjust pH to a more neutral range if possible and control the column temperature. |
| Impurity co-elution: A degradation product may be co-eluting with the main peak. | Develop a stability-indicating HPLC method with sufficient resolution to separate the parent compound from all potential degradation products. Perform peak purity analysis using a photodiode array (PDA) detector. | |
| Discoloration of the sample (e.g., yellowing). | Oxidative degradation or photodecomposition: These processes can often lead to the formation of colored impurities. | Follow the recommendations for preventing oxidation and photodegradation. |
Quantitative Data Summary
The following table summarizes the expected stability of this compound under forced degradation conditions. The degradation percentages are indicative and should be confirmed by experimental studies.
| Stress Condition | Reagent/Condition | Expected Degradation | Potential Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl at 60°C | Moderate to Significant | 2,2-dithienylglycolic acid, Methanol |
| Basic Hydrolysis | 0.1 M NaOH at RT | Significant | 2,2-dithienylglycolic acid, Methanol |
| Oxidation | 3% H₂O₂ at RT | Significant | Thiophene sulfoxides, Thiophene sulfones |
| Thermal | 80°C | Low to Moderate | Isomers, other thermal decomposition products |
| Photolytic | ICH Q1B conditions | Moderate | Photodegradation products (e.g., oxidized species, ring-opened products) |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting forced degradation studies on this compound to identify potential degradation products and establish a stability-indicating analytical method.[12][13][14][15][16][17]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acidic Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Keep the solution at 60°C for 24 hours.
-
At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Basic Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Keep the solution at room temperature for 8 hours.
-
At appropriate time points (e.g., 1, 2, 4, 8 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At appropriate time points, withdraw an aliquot and dilute with the mobile phase.
-
-
Thermal Degradation:
-
Store the solid compound in a thermostatically controlled oven at 80°C for 7 days.
-
Also, reflux a solution of the compound in a suitable solvent (e.g., water:acetonitrile 50:50) at 80°C for 24 hours.
-
At appropriate time points, withdraw samples, cool to room temperature, and dilute if necessary.
-
-
Photolytic Degradation:
-
Expose the solid compound and a solution of the compound (e.g., 1 mg/mL in acetonitrile) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[2][3][4][5][6]
-
A control sample should be kept in the dark under the same temperature conditions.
-
After exposure, prepare solutions of the solid sample and dilute the solution sample for analysis.
-
3. Analytical Method:
-
A stability-indicating HPLC method should be used. A reverse-phase C18 column is typically suitable.
-
The mobile phase could consist of a gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
A photodiode array (PDA) detector is recommended to check for peak purity and to obtain UV spectra of the degradation products.
4. Reporting:
-
Report the percentage of degradation for each stress condition.
-
Characterize the major degradation products using techniques like LC-MS and NMR if necessary.
Visualizations
References
- 1. WO2019129801A1 - Process for the purification of methyl-2,2-dithienylglycolate - Google Patents [patents.google.com]
- 2. ICH Q1B for Photostability Testing: Ensuring Drug Safety – StabilityStudies.in [stabilitystudies.in]
- 3. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 4. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]
- 5. ICH Official web site : ICH [ich.org]
- 6. A critical assessment of the ICH guideline on photostability testing of new drug substances and products (Q1B): Recommendation for revision - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pharmadekho.com [pharmadekho.com]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 15. resolvemass.ca [resolvemass.ca]
- 16. sgs.com [sgs.com]
- 17. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
common pitfalls to avoid in Methyl 2,2-dithienylglycolate experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Methyl 2,2-dithienylglycolate (MDTG).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, purification, and handling of this compound.
Issue 1: Low Yield in Grignard Synthesis
Question: I am getting a low yield of this compound in my Grignard reaction. What are the possible causes and solutions?
Answer:
Low yields in the Grignar-d synthesis of MDTG from 2-thienylmagnesium bromide and dimethyl oxalate can stem from several factors.[1][2] A primary concern is the quality of the Grignard reagent. Ensure that the magnesium turnings are fresh and activated, and that all glassware is rigorously dried to prevent moisture from quenching the reagent. The solvent, typically an ether like tetrahydrofuran (THF), must be anhydrous.
Another critical parameter is the reaction temperature. The dropwise addition of dimethyl oxalate solution should be performed at a controlled temperature, followed by a reflux period to drive the reaction to completion.[3] Inadequate temperature control can lead to side reactions or incomplete conversion.
Finally, the work-up procedure can impact the isolated yield. The reaction is typically quenched with a saturated aqueous solution of ammonium chloride.[1] Inefficient extraction of the product from the aqueous layer will result in lower yields. Ensure thorough extraction with a suitable organic solvent, such as chloroform or ethyl acetate.
Troubleshooting Flowchart for Low Yield
Caption: Troubleshooting workflow for low MDTG synthesis yield.
Issue 2: High Levels of 2,3-MDTG Impurity
Question: My final product contains a significant amount of the methyl-2-(thiophene-2-yl)-2-(thiophene-3-yl) glycolate (2,3-MDTG) impurity. How can I reduce this?
Answer:
The formation of the 2,3-MDTG regioisomer is a known issue with the Grignard synthesis of MDTG.[1][4] This impurity arises from the equilibration of the 2-thienylmagnesium bromide to the 3-thienyl isomer.[4] While completely eliminating its formation during the Grignard reaction is challenging, its levels can be minimized by carefully controlling the reaction conditions.
The most effective way to reduce the 2,3-MDTG content is through purification.[1][5] Crystallization is the preferred method. The choice of solvent is critical for selective crystallization. Various organic solvents can be used, and the solubility of the two isomers differs, which can be exploited during this process.[1] It is recommended to perform scouting experiments with different solvents and temperature profiles to optimize the purification.
For applications requiring very low levels of the 2,3-MDTG impurity (≤ 0.10%), a specialized purification process involving crystallization from a specific solvent or solvent mixture under controlled temperature conditions is necessary.[1]
Alternatively, a selective two-step synthetic protocol has been developed that allows for the synthesis of either the 2,2- or the 2,3-isomer with high regioselectivity, thereby avoiding the impurity issue from the outset.[4][6]
Frequently Asked Questions (FAQs)
Q1: What is the typical purity of commercially available this compound?
A1: The purity of commercially available MDTG can vary. For use in the pharmaceutical industry, particularly as an intermediate for drugs like tiotropium bromide and aclidinium bromide, a very high purity with a 2,3-MDTG content of less than or equal to 0.10% is often required.[1] Standard grades may have a higher percentage of this impurity. It is crucial to check the certificate of analysis from the supplier.
Q2: What are the recommended storage conditions for this compound?
A2: this compound should be stored in a cool, dry place, protected from light.[7] Recommended storage temperatures are often between 2-8°C.[7] It is considered a stable compound, and hazardous polymerization will not occur.[8] Keep containers securely sealed and away from incompatible materials.[8]
Q3: What analytical techniques are used to characterize this compound and quantify the 2,3-MDTG impurity?
A3: A suite of analytical techniques is used for the characterization of MDTG and the quantification of its regioisomeric impurity. These include:
-
High-Performance Liquid Chromatography (HPLC): This is the primary method for quantifying the percentage of the 2,3-MDTG impurity.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR): Used to confirm the chemical structure of the desired product and identify the presence of impurities.[1]
-
Mass Spectrometry (MS), often with Electrospray Ionization (ESI-MS): To determine the molecular weight and confirm the identity of the compound.[1]
-
Differential Scanning Calorimetry (DSC): To determine the melting point and thermal characteristics. Crystalline MDTG has a characteristic endothermic peak.[1]
-
X-ray Powder Diffraction (XRPD): To characterize the crystalline form of the solid.[1]
Q4: Can this compound undergo hydrolysis?
A4: Yes, as an ester, this compound can undergo hydrolysis to yield the corresponding carboxylic acid (2,2-dithienylglycolic acid) and methanol.[5] This reaction can be catalyzed by acid or base. Care should be taken to avoid prolonged exposure to strongly acidic or basic conditions if the ester form is desired.
Quantitative Data
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₀O₃S₂ | [7] |
| Molecular Weight | 254.33 g/mol | [7] |
| Melting Point | 93-95 °C | [9] |
| Boiling Point | 406.5 °C at 760 mmHg | [7] |
| Density | 1.392 g/cm³ | [7] |
| Flash Point | 199.6 °C | [7] |
| Solubility | Slightly soluble in DMSO and Methanol (with heating) | [7] |
Table 2: Purity Specifications for Pharmaceutical Grade this compound
| Impurity | Specification | Reference |
| Methyl-2-(thiophene-2-yl)-2-(thiophene-3-yl) glycolate (2,3-MDTG) | ≤ 0.10% | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
This protocol is a general representation based on literature descriptions.[1][3]
Materials:
-
Magnesium turnings
-
2-Bromothiophene
-
Anhydrous tetrahydrofuran (THF)
-
Dimethyl oxalate
-
Saturated aqueous ammonium chloride solution
-
Chloroform (or other suitable extraction solvent)
-
Anhydrous sodium sulfate
Procedure:
-
Activate magnesium turnings in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous THF to the flask.
-
Slowly add a solution of 2-bromothiophene in anhydrous THF to the magnesium suspension to initiate the formation of the Grignard reagent (2-thienylmagnesium bromide). Maintain the reaction temperature as needed.
-
In a separate flask, prepare a solution of dimethyl oxalate in anhydrous THF.
-
Cool the Grignard reagent solution and slowly add the dimethyl oxalate solution dropwise, maintaining a controlled temperature.
-
After the addition is complete, bring the reaction mixture to reflux for a specified period to ensure complete reaction.
-
Cool the reaction mixture and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product from the aqueous layer with chloroform multiple times.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by crystallization from a suitable solvent.
Synthesis and Purification Workflow
Caption: General workflow for the synthesis and purification of MDTG.
References
- 1. WO2019129801A1 - Process for the purification of methyl-2,2-dithienylglycolate - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 26447-85-8 [chemicalbook.com]
- 4. air.unimi.it [air.unimi.it]
- 5. Buy this compound | 26447-85-8 [smolecule.com]
- 6. Selective synthesis of methyl dithienyl-glycolates [air.unimi.it]
- 7. lookchem.com [lookchem.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. chembk.com [chembk.com]
Validation & Comparative
A Comparative Guide to the Structural Confirmation of Methyl 2,2-dithienylglycolate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Methyl 2,2-dithienylglycolate and its primary regioisomeric impurity, Methyl 2,3-dithienylglycolate. Understanding the distinct structural features of these compounds is critical for quality control and regulatory compliance in the pharmaceutical industry, particularly in the synthesis of anticholinergic drugs where this compound is a key intermediate.[1] This document outlines the experimental data and protocols necessary to unequivocally confirm the desired 2,2-isomer and differentiate it from its 2,3-counterpart.
Spectroscopic and Analytical Data Comparison
The following tables summarize the key experimental data for the structural elucidation of this compound and its 2,3-regioisomer.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Protons | This compound (δ, ppm) | Methyl 2,3-dithienylglycolate (δ, ppm) |
| OCH₃ | 3.83 | 3.87 |
| OH | 4.68 | 4.55 |
| Thienyl H | 7.00 (dd, J=5.1, 3.6 Hz, 2H) | 7.10 (dd, J=5.0, 1.3 Hz, 1H) |
| 7.19 (m, 2H) | 7.19 (m, 1H) | |
| 7.28 (dd, J=5.1, 1.2 Hz, 2H) | 7.28 (dd, J=5.0, 3.0 Hz, 1H) | |
| 7.39 (dd, J=3.0, 1.3 Hz, 1H) |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Carbon | This compound (δ, ppm) | Methyl 2,3-dithienylglycolate (δ, ppm) |
| OCH₃ | 53.3 | 53.9 |
| C-OH | 77.9 | 78.4 |
| Thienyl C | 125.8 | 123.2 |
| 126.4 | 125.8 | |
| 127.1 | 126.8 | |
| 144.7 | 127.6 | |
| 142.5 | ||
| 144.7 | ||
| C=O | 173.3 | 173.4 |
Table 3: Other Analytical Data for this compound
| Analytical Technique | Observed Results |
| Mass Spectrometry (ESI-MS) | Molecular Ion [M+H]⁺ consistent with C₁₁H₁₀O₃S₂ (Exact Mass: 254.0071) |
| Melting Point | 93-95 °C |
| X-ray Powder Diffraction (XRPD) | Distinguishable peaks at 7.94°, 13.34°, 15.91°, 21.86°, 22.65°, 22.94° (2-Theta, ± 0.1)[2] |
| Differential Scanning Calorimetry (DSC) | Endothermic peak at 93.25°C ± 1 °C with an onset at 92.78°C ± 1 °C[2] |
| Thermogravimetric Analysis (TGA) | Onset of thermal decomposition around 200°C[2] |
Note: Specific IR and detailed mass spectrometry fragmentation data for both isomers were not available in the searched literature.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Synthesis of this compound
A common method for the synthesis of this compound involves a Grignard reaction.[1] 2-Thienylmagnesium bromide is reacted with dimethyl oxalate. The resulting product is then purified, often through recrystallization, to yield the final compound. It is crucial to monitor the reaction and purification process to minimize the formation of the Methyl 2,3-dithienylglycolate impurity.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are recorded on a 300 MHz or 400 MHz spectrometer.[1] Samples are dissolved in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry is performed in positive ion mode.[2] The analysis provides the mass-to-charge ratio (m/z) of the molecular ion, which confirms the molecular weight of the compound.
X-ray Powder Diffraction (XRPD)
XRPD analysis is conducted using a diffractometer with Cu Kα radiation.[2] The sample is scanned over a 2θ range to obtain a diffraction pattern that is characteristic of the crystalline form of the compound.
Thermal Analysis (DSC and TGA)
Differential Scanning Calorimetry (DSC) is used to determine the melting point and thermal transitions of the sample.[2] Thermogravimetric Analysis (TGA) is performed to evaluate the thermal stability and decomposition temperature of the compound.[2]
Comparative Analysis and Structural Confirmation
The primary method for distinguishing between this compound and its 2,3-isomer is through NMR spectroscopy.
-
¹H NMR: The proton NMR spectrum of the 2,2-isomer exhibits a simpler aromatic region compared to the 2,3-isomer. The two thiophene rings in the 2,2-isomer are chemically equivalent, leading to fewer and more symmetrical signals. In contrast, the 2,3-isomer, with two non-equivalent thiophene rings, shows a more complex and less symmetrical pattern of signals in the aromatic region.
-
¹³C NMR: Similarly, the carbon NMR spectrum of the 2,2-isomer displays fewer signals for the thiophene carbons due to the molecule's symmetry. The 2,3-isomer will have a greater number of distinct signals corresponding to the different carbon environments in the two thiophene rings.
The combination of NMR data with the molecular weight confirmation from mass spectrometry provides a robust confirmation of the this compound structure. The other analytical techniques such as XRPD, DSC, and TGA further characterize the solid-state properties of the pure compound.
Visualizations
Structural Confirmation Workflow
Caption: Workflow for the synthesis, purification, and structural confirmation of this compound.
Key Distinguishing Features
Caption: Comparison of key distinguishing features between the 2,2- and 2,3-isomers of Methyl dithienylglycolate.
References
A Comparative Guide to the Validation of Analytical Methods for Methyl 2,2-dithienylglycolate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the validation of Methyl 2,2-dithienylglycolate, a key intermediate in the synthesis of various anticholinergic agents. The selection of a robust and reliable analytical method is critical for ensuring the quality, purity, and consistency of this important pharmaceutical precursor. This document outlines and compares High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, with supporting experimental data and protocols based on established regulatory guidelines.
Introduction to Analytical Method Validation
The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose. Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established guidelines for analytical method validation.[1][2][3][4][5][6][7][8][9][10] The core validation parameters include:
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
The following diagram illustrates the general workflow for the validation of an analytical method, from development to routine use, in accordance with ICH guidelines.
Comparative Analysis of Analytical Methods
The choice of analytical technique for this compound depends on the specific requirements of the analysis, such as whether it is for routine quality control, impurity profiling, or primary characterization.
HPLC is a powerful technique for the separation, identification, and quantification of non-volatile or thermally labile compounds. It is particularly well-suited for the analysis of this compound and its impurities.
Principle: The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase packed in a column. For this compound, a reversed-phase HPLC (RP-HPLC) method is commonly employed.
Experimental Protocol (General):
-
Instrumentation: A standard HPLC system with a pump, autosampler, column oven, and a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for thiophene derivatives.[11][12][13][14]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent like acetonitrile or methanol. The composition can be isocratic or a gradient.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound and its potential impurities have significant absorbance (e.g., 230-280 nm).
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., mobile phase or a mixture of acetonitrile and water) to a known concentration.
GC-MS is a highly sensitive and selective technique ideal for the analysis of volatile and thermally stable compounds. While this compound itself has a relatively high boiling point, GC-MS can be valuable for the analysis of volatile impurities or after derivatization.
Principle: The sample is vaporized and separated in a capillary column based on its volatility and interaction with the stationary phase. The separated components are then detected and identified by a mass spectrometer based on their mass-to-charge ratio and fragmentation pattern.
Experimental Protocol (Proposed):
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column with a non-polar or moderately polar stationary phase (e.g., 5% phenyl polysiloxane).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Split/splitless injection. The injector temperature should be optimized to ensure complete vaporization without degradation.
-
Oven Temperature Program: A temperature gradient is typically used to ensure good separation of compounds with different volatilities.
-
Mass Spectrometer: Operated in either full scan mode for identification of unknown impurities or selected ion monitoring (SIM) mode for enhanced sensitivity in quantifying known analytes.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent. Derivatization may be necessary to increase the volatility and thermal stability of this compound.
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a chemically identical reference standard for calibration.[15][16][17][18][19] It is a powerful tool for determining the purity of drug substances and intermediates.
Principle: The area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a specific resonance of the analyte to that of a known amount of an internal standard, the absolute quantity of the analyte can be determined.
Experimental Protocol (General):
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Accurately weigh the this compound sample and a suitable internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube. Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6, CDCl3).
-
Acquisition Parameters: Use a 90° pulse angle and a sufficiently long relaxation delay (at least 5 times the longest T1 relaxation time of the signals of interest) to ensure full relaxation of all nuclei.
-
Data Processing: Apply appropriate phasing and baseline correction to the spectrum. Integrate the characteristic signals of the analyte and the internal standard.
-
Calculation: The purity of the analyte is calculated based on the integral values, the number of protons giving rise to each signal, the molar masses, and the weights of the analyte and the internal standard.
Data Presentation: Comparison of Method Performance
The following table summarizes the typical performance characteristics of the discussed analytical methods for the analysis of this compound. The values for HPLC are based on data for similar thiophene compounds, while those for GC-MS and qNMR are based on the general capabilities of these techniques for pharmaceutical analysis.
| Validation Parameter | HPLC-UV | GC-MS | qNMR |
| Specificity | High (with appropriate column and mobile phase) | Very High (separation by GC, identification by MS) | Very High (structure-specific signals) |
| Linearity (r²) | > 0.999 | > 0.995 | Not directly applicable (primary method) |
| Range | Typically 1-100 µg/mL | ng/mL to µg/mL | mg/mL concentrations in NMR tube |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | 99.0 - 101.0% (as purity) |
| Precision (%RSD) | < 2.0% | < 5.0% | < 1.0% |
| LOD | ng/mL range | pg/mL to ng/mL range | µg/mL to mg/mL range |
| LOQ | ng/mL to µg/mL range | pg/mL to ng/mL range | mg/mL range |
| Robustness | Generally good | Moderate (sensitive to injection parameters) | High |
Visualization of Method Comparison
The following diagram provides a visual comparison of the key attributes of HPLC, GC-MS, and qNMR for the analysis of this compound.
References
- 1. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 3. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ema.europa.eu [ema.europa.eu]
- 5. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. fda.gov [fda.gov]
- 8. biopharminternational.com [biopharminternational.com]
- 9. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 10. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 11. benchchem.com [benchchem.com]
- 12. Integrated Extraction Optimization and HPLC‐based Quality Evaluation of Thiophenes from Tagetes erecta Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. emerypharma.com [emerypharma.com]
- 17. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - Method validation - qNMR Exchange [qnmr.usp.org]
- 18. Quantitative NMR | Organic Primary Standards Group [unit.aist.go.jp]
- 19. ethz.ch [ethz.ch]
A Comparative Guide to the Synthesis of Methyl 2,2-dithienylglycolate
For Researchers, Scientists, and Drug Development Professionals
Methyl 2,2-dithienylglycolate is a pivotal intermediate in the synthesis of several important anticholinergic agents, including tiotropium bromide and aclidinium bromide, which are prescribed for the treatment of Chronic Obstructive Pulmonary Disease (COPD).[1] The purity of this intermediate is critical, as regioisomeric impurities can lead to the formation of pharmacological side products that are difficult to separate from the final active pharmaceutical ingredient (API).[1][2] This guide provides a detailed comparison of the two primary synthesis routes for this compound: the traditional Grignard reaction and a more recent, highly regioselective two-step lithiation protocol.
Comparison of Synthesis Routes
The choice of synthetic route for this compound is a trade-off between the simplicity of the Grignard reaction and the superior regioselectivity of the two-step lithiation process. While the Grignard method is a one-pot synthesis, it inherently produces a difficult-to-separate regioisomer, Methyl 2,3-dithienylglycolate.[1][2] The lithiation route, although involving more steps, offers a significant advantage by providing access to the pure desired isomer, which is crucial for pharmaceutical applications.[1][3]
Quantitative Data Summary
| Parameter | Grignard Reaction | Two-Step Lithiation Protocol |
| Reported Yield of this compound | 54% - 60%[1] | Yield for the final step is high (not explicitly stated as a single number, but the process is described as "efficient" and "selective") |
| Key Regioisomeric Impurity | Methyl 2,3-dithienylglycolate | Not formed under optimized conditions[1][3] |
| Typical Impurity Level (pre-purification) | ~12% of the regioisomer has been reported[1] | Not applicable |
| Regioselectivity | Low | High[1][3] |
| Number of Steps | One-pot synthesis | Two distinct steps[1] |
| Starting Materials | 2-Bromothiophene, Magnesium, Dimethyl oxalate[1] | 2-Bromothiophene, Organolithium reagent (e.g., n-BuLi), Dimethyl oxalate[1] |
| Reaction Conditions | Reflux in diethyl ether[1] | Low temperatures (e.g., -80°C) in THF[1] |
Experimental Protocols
Grignard Reaction Synthesis of this compound
This method involves the reaction of a Grignard reagent, prepared from 2-bromothiophene and magnesium, with dimethyl oxalate.
Materials:
-
2-Bromothiophene
-
Magnesium turnings
-
Dimethyl oxalate
-
Diethyl ether (anhydrous)
-
Sulfuric acid (1.25 M)
-
Sodium bicarbonate solution (dilute, aqueous)
-
Anhydrous sodium sulfate
-
Carbon tetrachloride (for recrystallization)
Procedure:
-
Under a nitrogen atmosphere, slowly add 2-bromothiophene (0.1 mol) to a stirred suspension of magnesium turnings (0.11 mol) in anhydrous diethyl ether (100 mL) at 0°C.
-
After the initial reaction subsides, warm the mixture to 35°C and continue stirring to ensure the formation of the Grignard reagent (2-thienylmagnesium bromide).
-
In a separate flask, dissolve dimethyl oxalate (0.05 mol) in anhydrous diethyl ether (150 mL).
-
Slowly add the dimethyl oxalate solution to the Grignard reagent over a period of 3 hours.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 45°C) for 45 minutes.
-
Cool the mixture to room temperature and quench the reaction by adding 1.25 M sulfuric acid (150 mL).
-
Stir the mixture for 1 hour at room temperature.
-
Separate the organic layer and wash it sequentially with dilute aqueous sodium bicarbonate solution (100 mL) and water (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the resulting solid residue from carbon tetrachloride to yield this compound.
Two-Step Lithiation Protocol for Regioselective Synthesis
This protocol offers a highly selective synthesis of this compound by first preparing an intermediate, Methyl 2-oxo-2-(thiophen-2-yl)acetate, followed by the addition of a second equivalent of 2-thienyl lithium.
Step 1: Synthesis of Methyl 2-oxo-2-(thiophen-2-yl)acetate This step is not explicitly detailed as the first part of a two-step synthesis of the final product in the provided search results, but the overall selective protocol involves the reaction of 2-thienyl lithium with dimethyl oxalate to form this intermediate.
Step 2: Synthesis of this compound
Materials:
-
2-Bromothiophene
-
n-Butyllithium (n-BuLi) in hexanes
-
Methyl 2-oxo-2-(thiophen-2-yl)acetate (from Step 1)
-
Tetrahydrofuran (THF, anhydrous)
-
Saturated ammonium chloride solution
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-bromothiophene (1.0 mmol) in anhydrous THF (15 mL).
-
Cool the solution to -80°C.
-
Add n-butyllithium (0.95 mmol) dropwise to the solution.
-
Stir the mixture at -80°C for 20 minutes to generate 2-thienyl lithium.
-
In a separate flask, dissolve Methyl 2-oxo-2-(thiophen-2-yl)acetate in anhydrous THF (5.0 mL).
-
Add the solution of Methyl 2-oxo-2-(thiophen-2-yl)acetate to the 2-thienyl lithium solution at -80°C.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Synthetic Pathway to Anticholinergic Drugs
Caption: Role of this compound in drug synthesis.
Comparison of Synthesis Workflows
Caption: Workflow comparison of Grignard vs. Lithiation routes.
Pharmaceutical Impurity Analysis Workflow
Caption: General workflow for pharmaceutical impurity profiling.
References
A Comparative NMR Analysis of Methyl 2,2-dithienylglycolate and Methyl 2,3-dithienylglycolate
For researchers and professionals in drug development and chemical synthesis, precise structural elucidation of isomers is paramount to ensure the purity and efficacy of pharmaceutical intermediates. This guide provides a detailed comparative analysis of the nuclear magnetic resonance (NMR) spectra of two critical regioisomers: methyl 2,2-dithienylglycolate and methyl 2,3-dithienylglycolate. The distinct substitution patterns on the thiophene rings give rise to unique spectral fingerprints, allowing for their unambiguous differentiation.
This compound is a key intermediate in the synthesis of several anticholinergic agents, including tiotropium bromide and aclidinium bromide, which are used in the treatment of Chronic Obstructive Pulmonary Disease (COPD).[1][2] The presence of its regioisomer, methyl 2,3-dithienylglycolate, as an impurity can impact the safety and efficacy of the final drug product.[1][2][3][4] Therefore, a thorough understanding of their spectroscopic differences is essential for quality control.
¹H and ¹³C NMR Data Comparison
The positioning of the thiophene rings relative to the central quaternary carbon significantly influences the chemical environments of the protons and carbons in each isomer. This results in distinct chemical shifts (δ) in their respective ¹H and ¹³C NMR spectra. The following tables summarize the experimental data obtained in deuterated acetone (Acetone-d₆) and deuterated chloroform (CDCl₃).
¹H NMR Spectral Data
A comparison of the ¹H NMR spectra reveals noticeable differences in the chemical shifts of the thiophene protons. In methyl 2,3-dithienylglycolate, the protons on the 3-substituted thiophene ring generally exhibit a more complex splitting pattern and distinct chemical shifts compared to the symmetrical 2,2-isomer.[1]
| Compound | Proton Assignment | Chemical Shift (δ, ppm) in Acetone-d₆ | Chemical Shift (δ, ppm) in CDCl₃ |
| This compound | Thiophene H5/H5' | 7.41 (dd, J=5.2, 1.2 Hz) | 7.20 - 7.18 (m) |
| Thiophene H3/H3' | 7.19 (dd, J=3.6, 1.2 Hz) | 7.20 - 7.18 (m) | |
| Thiophene H4/H4' | 7.00 (dd, J=5.1, 3.6 Hz) | 7.00 (dd, J=5.1, 3.6 Hz) | |
| -OH | 5.76 (bs) | 4.68 (s) | |
| -OCH₃ | 3.83 (s) | 3.92 (s) | |
| Methyl 2,3-dithienylglycolate | Thiophene H5 (2-thienyl) | 7.41 (dd, J=5.2, 1.2 Hz) | - |
| Thiophene H2 (3-thienyl) | 7.47 (s) | - | |
| Thiophene H4 (3-thienyl) | 7.44 (dd, J=5.1, 3.2 Hz) | - | |
| Thiophene H3 (2-thienyl) | 7.12 (dd, J=3.6, 1.2 Hz) | - | |
| Thiophene H4 (2-thienyl) | 7.00 (dd, J=5.1, 3.6 Hz) | - | |
| -OH | 5.76 (bs) | - | |
| -OCH₃ | 3.83 (s) | - |
Data sourced from Foschi et al., 2018.[1]
¹³C NMR Spectral Data
The ¹³C NMR spectra provide a clear distinction between the two isomers, particularly in the chemical shifts of the quaternary carbon and the carbons of the thiophene rings. The asymmetry of the 2,3-isomer results in a greater number of distinct signals for the thiophene carbons compared to the symmetrical 2,2-isomer.[5]
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) in Acetone-d₆ | Chemical Shift (δ, ppm) in CDCl₃ |
| This compound | C=O | 173.3 | 172.9 |
| C-quaternary | 77.5 | 77.1 | |
| Thiophene C2/C2' | 147.9 | 146.4 | |
| Thiophene C5/C5' | 127.1 | 126.7 | |
| Thiophene C3/C3' | 126.0 | 125.7 | |
| Thiophene C4/C4' | 126.2 | 125.6 | |
| -OCH₃ | 53.3 | 53.5 | |
| Methyl 2,3-dithienylglycolate | C=O | 173.3 | - |
| C-quaternary | 77.5 | - | |
| Thiophene C2 (2-thienyl) | 147.9 | - | |
| Thiophene C3 (3-thienyl) | 144.7 | - | |
| Thiophene C5 (3-thienyl) | 127.6 | - | |
| Thiophene C5 (2-thienyl) | 127.1 | - | |
| Thiophene C3 (2-thienyl) | 126.0 | - | |
| Thiophene C4 (2-thienyl) | 126.1 | - | |
| Thiophene C4 (3-thienyl) | 126.2 | - | |
| Thiophene C2 (3-thienyl) | 123.2 | - | |
| -OCH₃ | 53.3 | - |
Data sourced from Foschi et al., 2018.[1][5]
Structural Isomerism and NMR Signal Correlation
The structural differences between the two isomers and their correlation with the observed NMR signals are illustrated in the diagram below.
Caption: Structural comparison and key NMR differences.
Experimental Protocols
The following experimental protocol is based on the methods described for the acquisition of NMR spectra of this compound and methyl 2,3-dithienylglycolate.[1]
Instrumentation:
-
NMR Spectrometer: Bruker Fourier 300 or Bruker Avance Spectrometer.
-
Frequency: 300.13 MHz or 400.13 MHz for ¹H NMR; 75.00 MHz or 100.62 MHz for ¹³C NMR.
Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample (this compound or methyl 2,3-dithienylglycolate) in approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃ or Acetone-d₆) in a standard 5 mm NMR tube.
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra at room temperature.
-
Chemical shifts (δ) are reported in parts per million (ppm) downfield from tetramethylsilane (TMS).
-
Use the residual solvent peak as an internal standard (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm; Acetone-d₆: δH = 2.05 ppm, δC = 29.84 and 206.26 ppm).
-
Coupling constants (J) are reported in Hertz (Hz).
The workflow for sample analysis and data interpretation is outlined in the following diagram.
References
A Comparative Guide to the Biological Significance of Methyl 2,2-dithienylglycolate Derivatives
Methyl 2,2-dithienylglycolate stands as a pivotal precursor in the synthesis of potent anticholinergic agents, primarily muscarinic receptor antagonists. These derivatives are instrumental in the management of chronic obstructive pulmonary disease (COPD), a progressive lung ailment. This guide provides a comparative overview of the key derivatives of this compound, their synthesis, mechanism of action, and the experimental protocols used to evaluate their biological activity.
Synthesis and Derivatives of this compound
This compound (MDTG) is a crucial intermediate for producing a variety of anticholinergic drugs.[1][2] The synthesis of MDTG is commonly achieved through a Grignard reaction involving 2-thienylmagnesium bromide and dimethyl oxalate.[2][3] However, this process can lead to the formation of a regioisomeric impurity, methyl-2-(thiophene-2-yl)-2-(thiophene-3-yl) glycolate, which necessitates purification.[1][2]
From this essential intermediate, two prominent long-acting muscarinic antagonists (LAMAs) are synthesized: Tiotropium bromide and Aclidinium bromide.[1][2] Both are indicated for the long-term maintenance treatment of bronchospasm associated with COPD.
Below is a workflow illustrating the synthesis of this compound.
Caption: Synthesis of this compound and its derivatives.
Comparison of Key Derivatives
| Feature | Tiotropium Bromide | Aclidinium Bromide |
| Precursor | This compound | This compound |
| Mechanism of Action | Long-acting muscarinic antagonist (LAMA) | Long-acting muscarinic antagonist (LAMA) |
| Therapeutic Use | Maintenance treatment of COPD | Maintenance treatment of COPD |
| Key Structural Feature | Contains a scopine moiety | Contains a 3-quinuclidinol moiety |
Mechanism of Action: Muscarinic Receptor Antagonism
The therapeutic effect of Tiotropium bromide and Aclidinium bromide stems from their ability to act as competitive antagonists at muscarinic acetylcholine receptors (mAChRs) in the smooth muscle of the airways. By blocking the action of acetylcholine, these drugs lead to bronchodilation.
The signaling pathway below illustrates the mechanism of action of these anticholinergic agents.
Caption: Mechanism of muscarinic receptor antagonism by MDTG derivatives.
Experimental Protocols
The evaluation of the biological activity of this compound derivatives, particularly their anticholinergic properties, is crucial. A standard method for this is the in vitro radioligand binding assay.
Protocol: Radioligand Binding Assay for Muscarinic Receptor Affinity
1. Objective: To determine the binding affinity (Ki) of test compounds for muscarinic receptors.
2. Materials:
-
Cell membranes expressing human muscarinic receptors (e.g., M1, M2, M3 subtypes).
-
Radioligand, e.g., [³H]-N-methylscopolamine ([³H]-NMS).
-
Test compounds (derivatives of this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Scintillation cocktail and vials.
-
Microplate harvester and liquid scintillation counter.
3. Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the test compound or vehicle.
-
To determine non-specific binding, a high concentration of a known muscarinic antagonist (e.g., atropine) is added to a set of wells.
-
Incubate the plates at room temperature for a specified period (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a microplate harvester. This separates the bound from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve.
-
Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
This protocol provides a robust method for comparing the potency of different this compound derivatives at muscarinic receptors, guiding the selection of candidates for further drug development.
References
A Comparative Spectroscopic Guide to Methyl 2,2-dithienylglycolate Isomers
For researchers, scientists, and professionals in drug development, the accurate identification and differentiation of isomeric impurities are critical for ensuring the safety and efficacy of pharmaceutical products. Methyl 2,2-dithienylglycolate is a key intermediate in the synthesis of several anticholinergic drugs.[1] Its synthesis can lead to the formation of the regioisomeric impurity, Methyl 2,3-dithienylglycolate, which can be challenging to separate and may lead to the formation of pharmacological regio-isomer impurities in the final drug product.[1][2] This guide provides a detailed comparison of the spectroscopic data for these two isomers to facilitate their unambiguous identification.
Spectroscopic Data Comparison
The primary analytical techniques for differentiating between the this compound and Methyl 2,3-dithienylglycolate isomers are Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C) and mass spectrometry. While infrared (IR) spectroscopy can confirm the presence of key functional groups, NMR provides the detailed structural information necessary to distinguish between these positional isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most definitive method for the structural elucidation and differentiation of the this compound isomers. The differences in the substitution pattern on the thiophene rings lead to distinct chemical shifts and coupling patterns in both the ¹H and ¹³C NMR spectra.
¹H NMR Spectral Data
The ¹H NMR spectra show clear distinctions in the aromatic region. For the symmetric 2,2-isomer, the protons on the two thiophene rings are chemically equivalent, leading to a simpler spectrum. In contrast, the 2,3-isomer, being asymmetrical, displays a more complex set of signals for the thiophene protons. A notable difference is the chemical shifts of the thiophene protons, with those of the 2,2-isomer generally appearing at slightly higher fields compared to the 2,3-isomer.[1]
| Proton Assignment | This compound (ppm) | Methyl 2,3-dithienylglycolate (ppm) |
| -OCH₃ | 3.92 (s, 3H) | 3.83 (s, 3H) |
| -OH | 4.68 (s, 1H) | 5.76 (bs, 1H) |
| Thiophene H | 7.32 (d, 2H, J=4.9 Hz), 7.20-7.18 (m, 2H), 7.00 (dd, 2H, J=5.1, 3.6 Hz) | 7.47 (s, 1H), 7.44 (dd, 1H, J=5.1, 3.2 Hz), 7.41 (dd, 1H, J=5.2, 1.2 Hz), 7.22 (dd, 1H, J=5.0, 1.4 Hz), 7.12 (dd, 1H, J=3.6, 1.2 Hz), 7.00 (dd, 1H, J=5.1, 3.6 Hz) |
Data sourced from Foschi et al., 2018.[1]
¹³C NMR Spectral Data
The ¹³C NMR spectra further highlight the structural differences. The 2,2-isomer exhibits fewer signals due to its symmetry. A key differentiator is the presence of distinct signals for the quaternary carbons of the thiophene rings in the 2,3-isomer, which are absent in the spectrum of the 2,2-isomer.[1] Specifically, the spectrum of the 2,3-isomer shows isolated signals at approximately 142.5 ppm and 123.2 ppm, which are characteristic of this regioisomer.[1]
| Carbon Assignment | This compound (ppm) | Methyl 2,3-dithienylglycolate (ppm) |
| -OCH₃ | 54.3 | 53.3 |
| C-OH | 76.4 | 77.5 |
| C=O | 172.3 | 173.3 |
| Thiophene C | 145.7 (2C), 126.8 (2CH), 126.0 (2CH), 125.9 (2CH) | 147.9, 144.7, 127.6, 127.1, 126.2, 126.1, 126.0, 123.2 |
Data sourced from Foschi et al., 2018.[1]
Mass Spectrometry (MS)
Infrared (IR) Spectroscopy
Specific IR spectra for both isomers are not available for a side-by-side comparison. However, the IR spectra of both compounds would be expected to show characteristic absorption bands for the hydroxyl (-OH) group (a broad band around 3500-3200 cm⁻¹), the ester carbonyl (C=O) group (a strong band around 1735-1750 cm⁻¹), and C-O stretching vibrations. The fingerprint region (below 1500 cm⁻¹) would likely show differences reflecting the distinct substitution patterns of the thiophene rings, but detailed assignment would require reference spectra.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of this compound isomers based on available data.[1][5]
NMR Spectroscopy
-
Instrumentation : ¹H and ¹³C NMR spectra can be recorded on a 300 MHz or 400 MHz spectrometer.[1]
-
Sample Preparation : Dissolve approximately 5 mg of the sample in 0.6 mL of a deuterated solvent such as chloroform-d (CDCl₃) or acetone-d₆.[1][5]
-
Data Acquisition :
-
¹H NMR: Acquire spectra with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) downfield from an internal standard, such as tetramethylsilane (TMS).
-
¹³C NMR: Acquire proton-decoupled ¹³C NMR spectra. Chemical shifts are reported in ppm relative to the solvent resonance.
-
-
Data Processing : Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
Mass Spectrometry
-
Instrumentation : A mass spectrometer equipped with an electrospray ionization (ESI) source, such as a Waters QTof Micro, can be used.[5]
-
Sample Preparation : Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.
-
Data Acquisition : Introduce the sample into the ESI source. Acquire mass spectra in positive ion mode. For structural confirmation, tandem MS (MS/MS) can be performed by selecting the parent ion and subjecting it to collision-induced dissociation.
Visualization of Isomer Differentiation Workflow
The logical workflow for distinguishing between the two isomers using the available spectroscopic data can be visualized as follows:
Caption: Workflow for Isomer Differentiation.
This guide provides a foundational comparison of the spectroscopic data for this compound and its 2,3-regioisomer. The distinct NMR spectral features serve as a reliable basis for their identification and differentiation, which is crucial for quality control in the pharmaceutical industry.
References
A Comparative Purity Analysis of Commercially Available Methyl 2,2-dithienylglycolate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the purity of commercially available Methyl 2,2-dithienylglycolate (MDTG), a critical intermediate in the synthesis of several anticholinergic drugs. The presence of impurities, particularly the regioisomeric impurity methyl-2-(thiophene-2-yl)-2-(thiophene-3-yl) glycolate (2,3-MDTG), can significantly impact the safety and efficacy of the final active pharmaceutical ingredient (API). This document outlines key analytical methodologies for purity determination and presents a comparative summary of purity levels from various commercial sources.
Introduction to this compound and its Significance
This compound is a key starting material for the synthesis of important anticholinergic agents, including tiotropium bromide and aclidinium bromide, which are used in the treatment of chronic obstructive pulmonary disease (COPD).[1][2] The synthesis of MDTG, commonly achieved through a Grignard reaction of dimethyloxalate with 2-thienylmagnesium bromide, often leads to the formation of the 2,3-MDTG regioisomer.[1][3] This impurity is difficult to separate from the desired product due to their similar chemical and physical properties, and its presence can lead to the formation of isomeric impurities in the final API.[1][3] Therefore, ensuring the high purity of MDTG, with a minimal content of 2,3-MDTG, is crucial for the pharmaceutical industry.[1]
Comparative Purity of Commercial this compound
The purity of this compound can vary between suppliers. The following table summarizes the advertised purity levels from a selection of commercial vendors. It is important to note that the analytical method used to determine purity may differ between suppliers, and the provided purity value may not always specify the level of the critical 2,3-MDTG impurity.
| Supplier | Advertised Purity | CAS Number | Additional Information |
| ChemScene | 99.98% | 26447-85-8 | Product listed as 2-Thiopheneaceticacid,α-hydroxy-α-2-thienyl-,methylester.[4] |
| Anhui Dexinjia Biopharm Co., Ltd. | 99% | 26447-85-8 | Price provided per KG.[5] |
| Dideu Industries Group Limited | 99.00% | 26447-85-8 | Price provided per gram.[5] |
| Zibo Hangyu Biotechnology Development Co., Ltd. | 0.99 | 26447-85-8 | Purity expressed as a fraction.[5] |
| SynQuest Laboratories | 95% | 26447-85-8 | -[4] |
| Matrix Scientific | 95+% | 26447-85-8 | -[4] |
| Otto Chemie Pvt. Ltd. | 95% | 26447-85-8 | Product intended for chemical research.[6] |
| Key Organics | >97% | 26447-85-8 | -[7] |
Note: Researchers should always request a certificate of analysis (CoA) for each specific lot to obtain detailed information about the purity and the methods used for its determination.
Experimental Protocols for Purity Assessment
A multi-faceted approach employing various analytical techniques is necessary for the comprehensive purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for separating and quantifying MDTG and its impurities, especially the critical 2,3-MDTG isomer.
Objective: To separate and quantify this compound and its regioisomeric impurity, methyl-2-(thiophene-2-yl)-2-(thiophene-3-yl) glycolate.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector is suitable.
-
Column: A Zorbax Rx-C8 column (5 µm, 4.6 × 150 mm) has been shown to be effective.[8]
-
Mobile Phase: A gradient of Solvent A (Water with 1% triethylamine, pH adjusted to 3.0 with perchloric acid) and Solvent B (Acetonitrile).[8]
-
Gradient Program:
-
0–20 min: 25% Solvent B (isocratic)
-
20–36 min: Gradient to 51% Solvent B
-
36–36.1 min: Gradient back to 25% Solvent B[8]
-
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV at 254 nm.[2]
-
Column Temperature: A controlled column oven, for example, at 40°C, is recommended for reproducibility.[1]
Sample Preparation:
-
Accurately weigh and dissolve a sample of this compound in a suitable solvent (e.g., a mixture of mobile phase components) to a known concentration.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Expected Results: This method should provide clear separation of the peaks corresponding to MDTG and 2,3-MDTG, with retention times of approximately 14.51 min for MDTG and 13.20 min for 2,3-MDTG under the specified conditions.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of MDTG and the identification of impurities.
Objective: To confirm the chemical structure of this compound and identify the presence of the 2,3-MDTG impurity through distinct NMR signals.
Instrumentation: A 300 MHz or higher NMR spectrometer.
Sample Preparation: Dissolve 5 mg of the sample in 0.6 mL of a deuterated solvent such as chloroform-d (CDCl₃).[1]
¹H NMR Analysis:
-
Expected Signals for MDTG (in CDCl₃): δ 7.32 (d, 2H), 7.20–7.18 (m, 2H), 7.00 (dd, 2H), 4.68 (s, 1H), 3.92 (s, 3H).[8]
-
Key Differentiating Signals for 2,3-MDTG: The ¹H NMR spectrum of the 2,3-MDTG isomer will show a more complex pattern in the aromatic region due to the different substitution on the thiophene rings.[8]
¹³C NMR Analysis:
-
Expected Signals for MDTG (in CDCl₃): δ 172.3, 145.7 (2C), 126.8 (2C), 126.0 (2C), 125.9 (2C), 76.4, 54.3.[8]
-
Key Differentiating Signals for 2,3-MDTG: The ¹³C NMR spectrum of the impurity will show a different set of signals, notably the presence of signals at approximately 142.5 ppm and 123.2 ppm.[8]
Mass Spectrometry (MS)
Mass spectrometry, often coupled with a chromatographic separation technique like HPLC or GC, is used to confirm the molecular weight of MDTG and identify impurities.
Objective: To determine the molecular weight of the main component and any detected impurities.
Instrumentation: A mass spectrometer, for example, a Quadrupole Time-of-Flight (QToF) instrument with an Electrospray Ionization (ESI) source in positive mode.[1]
Procedure: The sample, after separation by HPLC or GC, is introduced into the mass spectrometer.
Expected Results: The mass spectrum should show a prominent ion corresponding to the molecular weight of this compound (254.33 g/mol ).[4][7] Any impurities present will be indicated by ions at different mass-to-charge ratios.
Other Characterization Techniques
-
Differential Scanning Calorimetry (DSC): Can be used to determine the melting point and assess the purity of crystalline MDTG. A pure sample is expected to have a sharp endothermic peak at its melting point, which is around 93-95°C.[1][5]
-
Thermogravimetric Analysis (TGA): Provides information on the thermal stability of the compound.[1]
-
X-ray Powder Diffraction (XRPD): Can be used to characterize the crystalline form of MDTG.[1]
Visualizing the Purity Assessment Workflow
The following diagram illustrates the logical workflow for a comprehensive purity assessment of a commercial sample of this compound.
Caption: Workflow for the comprehensive purity assessment of this compound.
Signaling Pathway for Anticholinergic Action
This compound is a precursor to anticholinergic drugs that act on muscarinic acetylcholine receptors. The simplified signaling pathway below illustrates the mechanism of action of these drugs.
Caption: Simplified signaling pathway of muscarinic antagonists.
Conclusion
The purity of this compound is a critical parameter for the synthesis of safe and effective anticholinergic drugs. This guide has provided a framework for assessing the purity of commercially available MDTG, with a focus on the detection and quantification of the key regioisomeric impurity, 2,3-MDTG. Researchers and drug development professionals are encouraged to employ a combination of the detailed analytical methods to ensure the quality of this vital pharmaceutical intermediate. The provided workflows and diagrams serve as a visual aid to streamline the evaluation process.
References
- 1. WO2019129801A1 - Process for the purification of methyl-2,2-dithienylglycolate - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. air.unimi.it [air.unimi.it]
- 4. This compound|lookchem [lookchem.com]
- 5. This compound | 26447-85-8 [chemicalbook.com]
- 6. Methyl 2,2-dithienyl glycolate, 95% 26447-85-8 India [ottokemi.com]
- 7. keyorganics.net [keyorganics.net]
- 8. air.unimi.it [air.unimi.it]
A Comparative Guide to Methyl 2,2-dithienylglycolate in the Synthesis of Anticholinergic Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of Methyl 2,2-dithienylglycolate, a crucial intermediate in the synthesis of potent anticholinergic drugs. We will delve into its synthesis, compare it with alternative precursors, and explore the downstream implications for the final active pharmaceutical ingredients (APIs). This document is intended to be a valuable resource for researchers and professionals involved in the discovery and development of new respiratory and urological therapeutics.
Introduction to this compound
This compound is a key building block in the manufacture of several long-acting muscarinic antagonists (LAMAs).[1] These drugs are essential in the management of chronic obstructive pulmonary disease (COPD) and other conditions characterized by bronchoconstriction. Its structure, featuring two thiophene rings, is pivotal for the high-affinity binding to M3 muscarinic receptors, leading to bronchodilation.[2][3]
Comparative Analysis of Synthesis Methods
The synthesis of this compound is a critical step that influences the purity and overall yield of the final API. The two primary methods employed are the Grignard reaction and the use of organolithium reagents (lithiation).
| Parameter | Grignard Reaction | Organolithium (Lithiation) |
| Starting Materials | 2-Bromothiophene, Magnesium, Dimethyl oxalate[4] | 2-Bromothiophene, n-Butyllithium, Dimethyl oxalate[4] |
| Typical Yield | ~54-60%[4][5] | Can be higher, with reports of up to 75% for related steps[6] |
| Key Impurity | Methyl 2,3-dithienylglycolate[4][6] | Can also produce regioisomeric impurities[4] |
| Reaction Conditions | Reflux in ether[4] | Low temperatures (e.g., -78°C) in THF[4] |
| Advantages | Well-established, cost-effective reagents | Higher regioselectivity and potentially higher yields[4] |
| Disadvantages | Formation of a difficult-to-separate regioisomeric impurity[4] | Requires cryogenic conditions, more expensive reagents |
The Significance of the Methyl 2,3-dithienylglycolate Impurity
A persistent challenge in the synthesis of this compound is the formation of its regioisomer, Methyl 2,3-dithienylglycolate. This impurity is difficult to remove and can be carried through to the final API, potentially affecting its efficacy and safety profile.[4][6] Purification processes often involve crystallization techniques to reduce the level of this impurity to acceptable limits (typically ≤0.10%).[6]
Alternative Precursors in Anticholinergic Drug Synthesis
| Precursor | Final Drug (Example) | Key Structural Feature | Implied Performance Characteristics |
| This compound | Tiotropium, Aclidinium[4] | Two thiophene rings | High M3 receptor affinity and selectivity, long duration of action.[2][7] |
| Diphenylacetic acid methyl ester | Atropine derivatives | Two phenyl rings | Broad-spectrum muscarinic antagonism, often with central nervous system side effects. |
| Cyclopentylmandelic acid methyl ester | Glycopyrrolate | Phenyl and cyclopentyl rings | Quaternary ammonium structure limits CNS penetration, good for peripheral effects. |
Experimental Protocols
Synthesis of this compound via Grignard Reaction
Materials: 2-Bromothiophene, Magnesium turnings, Diethyl ether (anhydrous), Dimethyl oxalate, Sulfuric acid (1.25 M), Sodium bicarbonate solution (dilute), Water, Anhydrous sodium sulfate, Carbon tetrachloride.
Procedure:
-
Under a nitrogen atmosphere, slowly add 2-bromothiophene to a stirred suspension of magnesium turnings in anhydrous diethyl ether at 0°C.
-
After the initial reaction, warm the mixture to 35°C and continue stirring.
-
Slowly add a solution of dimethyl oxalate in diethyl ether over 3 hours.
-
Heat the reaction mixture to reflux (45°C) for 45 minutes.
-
Cool the mixture to room temperature and quench with 1.25 M sulfuric acid.
-
Stir for 1 hour, then separate the organic layer.
-
Wash the organic layer sequentially with dilute sodium bicarbonate solution and water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the resulting solid from carbon tetrachloride to yield this compound.[5]
In Vitro Muscarinic Receptor Binding Assay
Objective: To determine the binding affinity of a compound for muscarinic receptors.
Methodology:
-
Receptor Source: Use cell membranes from cells expressing specific human muscarinic receptor subtypes (M1, M2, M3).
-
Radioligand: Utilize a radiolabeled antagonist, such as [³H]N-methylscopolamine ([³H]-NMS), that binds to muscarinic receptors.
-
Competition Binding: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound (e.g., a Tiotropium analogue).
-
Separation: Separate the bound and free radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the filter-bound complex using liquid scintillation counting.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.[8]
Signaling Pathway and Experimental Workflow
The anticholinergic drugs derived from this compound primarily target the M3 muscarinic receptor, a G-protein coupled receptor (GPCR).[2][3] The binding of these antagonists blocks the downstream signaling cascade initiated by acetylcholine, leading to smooth muscle relaxation.
Caption: M3 Muscarinic Receptor Signaling Pathway.
The following workflow illustrates the process of evaluating a new anticholinergic drug candidate derived from a precursor like this compound.
Caption: Drug Discovery Workflow for Anticholinergics.
Conclusion
This compound remains a vital precursor in the synthesis of highly effective and selective M3 muscarinic receptor antagonists. While the Grignard synthesis route is well-established, the challenges associated with the formation of the Methyl 2,3-dithienylglycolate impurity necessitate careful process optimization and purification. The exploration of alternative synthetic methodologies, such as those employing organolithium reagents, may offer advantages in terms of yield and purity. For drug development professionals, a thorough understanding of the synthesis and purification of these precursors is paramount to ensuring the quality, safety, and efficacy of the final therapeutic agents.
References
- 1. scholars.okstate.edu [scholars.okstate.edu]
- 2. droracle.ai [droracle.ai]
- 3. droracle.ai [droracle.ai]
- 4. air.unimi.it [air.unimi.it]
- 5. droracle.ai [droracle.ai]
- 6. WO2019129801A1 - Process for the purification of methyl-2,2-dithienylglycolate - Google Patents [patents.google.com]
- 7. Tiotropium Bromide: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a pharmacological evidence‐based anticholinergic burden scale for medications commonly used in older adults - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Performance: Methyl 2,2-dithienylglycolate as a Key Intermediate in Anticholinergic Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Intermediate Performance in the Synthesis of Muscarinic Receptor Antagonists.
This guide provides an objective comparison of Methyl 2,2-dithienylglycolate (MDTG) as a pivotal intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly potent anticholinergic agents. Its performance is benchmarked against an alternative intermediate, Cyclopentyl Mandelic Acid (CPMA) and its derivatives, which are crucial for the synthesis of other significant anticholinergic drugs. This comparison is supported by experimental data on synthesis yields and purity, detailed experimental protocols, and visualizations of relevant biological and chemical processes.
Executive Summary
This compound is a critical building block for a range of widely used anticholinergic drugs, including tiotropium bromide and aclidinium bromide, which are essential in the management of Chronic Obstructive Pulmonary Disease (COPD).[1][2][3] The efficiency of the synthesis and the purity of MDTG directly impact the quality and cost-effectiveness of the final API. This guide evaluates the performance of MDTG by comparing its synthesis outcomes with those of Cyclopentyl Mandelic Acid (CPMA), an intermediate for another important anticholinergic, glycopyrrolate.[1] This comparative analysis aims to provide researchers and drug development professionals with a clear, data-driven perspective on the relative merits of these key intermediates.
Performance Data: A Comparative Analysis
The following tables summarize quantitative data for the synthesis of this compound and the alternative intermediate, Cyclopentyl Mandelic Acid and its subsequent esterification product.
Table 1: Synthesis and Purity of this compound (MDTG)
| Synthesis Method | Reported Yield | Key Impurities | Post-Purification Purity | Reference |
| Grignard Reaction (2-thienylmagnesium bromide + dimethyl oxalate) | 54% (inseparable from 12% regioisomer) | Methyl 2,3-dithienylglycolate | Not Applicable | [3] |
| Grignard Reaction (2-bromothiophene + magnesium + dimethyl oxalate) | 60% | Not specified | Not specified | [4] |
| Purification of crude MDTG | ≥70% (for the purification step) | Methyl 2,3-dithienylglycolate | ≤0.10% of regioisomer | [2] |
Table 2: Synthesis and Purity of Cyclopentyl Mandelic Acid (CPMA) and its Derivative
| Synthesis Method | Intermediate | Reported Yield | Purity | Reference |
| Grignard Reaction (Cyclopentylmagnesium bromide + benzoylformic acid) | α-Cyclopentylmandelic acid (CPMA) | 36.4% | Not specified | [5] |
| Various Patented Grignard-based routes | α-Cyclopentylmandelic acid (CPMA) | 28% - 56% | Not specified | [1][6][7] |
| Continuous-flow (α-lithiation and aerobic oxidation) | α-Cyclopentylmandelic acid (CPMA) | 50% (isolated) | Not specified | [6][7] |
| Esterification of CPMA | N-Methyl-3-pyrrolidinyl cyclopentylmandelate | Not specified | 95.6% - 96% (by HPLC) | [4] |
Mechanism of Action: Targeting Muscarinic Receptors
The final drug products synthesized from these intermediates, such as tiotropium and glycopyrrolate, function as muscarinic receptor antagonists. They competitively inhibit the action of the neurotransmitter acetylcholine (ACh) at muscarinic receptors, leading to a reduction in parasympathetic nervous system activity.[2][8] This mechanism is particularly effective in bronchodilation for treating COPD.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. benchchem.com [benchchem.com]
- 3. CN102718654A - Preparation method of a-cyclopentyl methyl mandelate - Google Patents [patents.google.com]
- 4. WO2020148777A1 - Process for preparation of glycopyrrolate intermediate - Google Patents [patents.google.com]
- 5. alpha-Cyclopentylmandelic acid synthesis - chemicalbook [chemicalbook.com]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Methyl 2,2-dithienylglycolate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling Methyl 2,2-dithienylglycolate, adherence to proper disposal procedures is critical for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step information for the safe handling and disposal of this compound.
1. Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance.[1][2] Understanding its primary hazards is the first step in safe handling and disposal.
| Hazard Statement | Description |
| H302 | Harmful if swallowed.[1][2] |
| H315 | Causes skin irritation.[2] |
| H319 | Causes serious eye irritation.[2] |
| H335 | May cause respiratory irritation.[2] |
Before beginning any procedure that involves this compound, it is imperative to wear appropriate Personal Protective Equipment (PPE).
| PPE | Specification |
| Gloves | Impervious chemical-resistant gloves. |
| Eye Protection | Safety glasses or goggles. |
| Respiratory | Use in a well-ventilated area. A dust respirator is recommended for handling spills of the solid material.[1] |
| Clothing | Protective clothing to prevent skin contact.[1] |
2. Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Minor Spills:
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE, clean up spills immediately.[1]
-
Use dry clean-up procedures and avoid generating dust.[1]
-
Vacuuming with an explosion-proof machine is a suitable option. Do not use air hoses for cleaning.[1]
-
Place the spilled material into a clean, dry, sealable, and properly labeled container for disposal.[1]
-
-
Major Spills:
-
Evacuate personnel from the immediate area and move upwind.[1]
-
Alert the appropriate emergency response team or fire brigade, informing them of the location and nature of the hazard.[1]
-
Control personal contact with the substance by using the recommended protective equipment, including a dust respirator.[1]
-
Prevent the spillage from entering drains, sewers, or water courses.[1]
-
Sweep or shovel up the material, recovering as much product as possible.
-
Place the recovered material and any contaminated residues into labeled plastic bags or other suitable containers for disposal.[1]
-
If contamination of drains or waterways occurs, advise emergency services immediately.[1]
-
3. Disposal Protocol
The fundamental principle for the disposal of this compound is to treat it as hazardous waste.
Step 1: Containerization Collect all waste this compound, including contaminated materials from spills, in a container that is:
-
Compatible: Made of a material that will not react with the chemical.
-
Sealable: To prevent leaks or the release of dust.
-
Clearly Labeled: The label should include the words "Hazardous Waste," the full chemical name (this compound), and any other information required by your institution or local regulations.
Step 2: Storage Store the sealed and labeled waste container in a designated, secure area away from incompatible materials. The storage area should be well-ventilated.
Step 3: Disposal Dispose of the contents and the container at an authorized hazardous or special waste collection point.[1] This must be done in strict accordance with all local, regional, national, and international regulations.[2] Do not dispose of this chemical down the drain or in the regular trash.
Logical Workflow for Disposal Decision-Making
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

